molecular formula C8H4ClNO3 B1354473 5-Chloro-benzooxazole-2-carboxylic acid CAS No. 49559-65-1

5-Chloro-benzooxazole-2-carboxylic acid

Cat. No.: B1354473
CAS No.: 49559-65-1
M. Wt: 197.57 g/mol
InChI Key: DYJGNDXUMNGLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-benzooxazole-2-carboxylic acid is a useful research compound. Its molecular formula is C8H4ClNO3 and its molecular weight is 197.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1,3-benzoxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJGNDXUMNGLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438532
Record name 5-Chloro-benzooxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49559-65-1
Record name 5-Chloro-benzooxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloro-benzooxazole-2-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Chloro-benzooxazole-2-carboxylic Acid

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a derivative of the benzoxazole scaffold, it serves as a crucial building block for synthesizing more complex molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The benzoxazole core, a fusion of benzene and oxazole rings, is a "privileged scaffold" due to its ability to interact with various biological targets.[3][4] The presence of a chlorine atom at the 5-position and a carboxylic acid at the 2-position provides specific electronic properties and functional handles for further chemical modification, making this molecule a versatile intermediate for the synthesis of novel therapeutic agents.[5]

This technical guide provides a detailed exploration of the primary synthetic pathway for this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices.

Retrosynthetic Analysis and Strategy

The most logical and widely adopted strategy for constructing the this compound scaffold involves a two-step process. The retrosynthetic analysis breaks the target molecule down into readily available starting materials.

The core benzoxazole ring is typically formed via the condensation and subsequent cyclization of a substituted o-aminophenol with a reagent that provides the C2 carbon of the oxazole ring.[3][6] For our target, this disconnection points to 2-amino-4-chlorophenol as the foundational building block, which provides the benzene ring and the two heteroatom precursors. The 2-carboxylic acid group can be installed by using a two-carbon electrophile, such as diethyl oxalate , which upon cyclization yields an ester that can be readily hydrolyzed in a subsequent step.

This leads to the following two-stage synthetic strategy:

  • Stage 1: Condensation and Cyclization to form an ester intermediate, Ethyl 5-chlorobenzo[d]oxazole-2-carboxylate.

  • Stage 2: Saponification (Hydrolysis) of the ester to yield the final carboxylic acid product.

G Target 5-Chloro-benzooxazole- 2-carboxylic acid Intermediate Ethyl 5-chlorobenzo[d]oxazole- 2-carboxylate Target->Intermediate Hydrolysis SM1 2-Amino-4-chlorophenol Intermediate->SM1 Condensation SM2 Diethyl oxalate Intermediate->SM2 Cyclization G cluster_start Starting Materials cluster_process Reaction Process cluster_product Product A 2-Amino-4-chlorophenol C Condensation & Intramolecular Cyclization A->C B Diethyl oxalate B->C D Dehydration C->D Heat (Reflux) E Ethyl 5-chlorobenzo[d]oxazole- 2-carboxylate D->E G cluster_start Starting Material cluster_process Reaction Process cluster_product Final Product A Ethyl 5-chlorobenzo[d]oxazole- 2-carboxylate C Base-catalyzed Hydrolysis (Saponification) A->C 1. NaOH (aq) 2. Heat D Acidification C->D HCl (aq) E 5-Chloro-benzooxazole- 2-carboxylic acid D->E

References

An In-Depth Technical Guide to 5-Chloro-benzooxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Chloro-benzooxazole-2-carboxylic acid, a vital heterocyclic compound with significant applications in medicinal chemistry and drug development. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, and its role as a key building block in the creation of therapeutic agents.

Chemical Identity and Nomenclature

This compound is a structurally significant organic molecule featuring a benzoxazole core. This core consists of a benzene ring fused to an oxazole ring, with a carboxylic acid group attached at the 2-position and a chlorine atom at the 5-position. This specific arrangement of functional groups imparts unique chemical reactivity and biological activity to the molecule and its derivatives.

CAS Number: The universally recognized identifier for this compound is 49559-65-1 .[][2][3][4]

Synonyms: Researchers and suppliers may refer to this compound by several alternative names, including:

  • 5-chloro-1,3-benzoxazole-2-carboxylic acid[]

  • 5-Chlorobenzo[d]oxazole-2-carboxylic acid[]

  • 5-CHLORO-2-BENZOXAZOLECARBOXYLIC ACID[]

  • NSC 27142[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings, from reaction setup to purification and formulation.

PropertyValueSource
Molecular Formula C8H4ClNO3[][2]
Molecular Weight 197.57 g/mol []
Appearance White crystalline powder[5]
Melting Point 274-276°C[5]
Solubility Soluble in water, ethanol, methanol, and acetone[5]
InChI Key DYJGNDXUMNGLIT-UHFFFAOYSA-N[]
SMILES C1=CC2=C(C=C1Cl)N=C(O2)C(=O)O[]

Note: Physical properties such as melting point and solubility can vary slightly depending on the purity of the sample and the experimental conditions.

Synthesis and Methodologies

The synthesis of the benzoxazole scaffold, and specifically this compound, is a cornerstone of heterocyclic chemistry. The primary synthetic routes involve the condensation and subsequent cyclization of an appropriately substituted ortho-aminophenol with a carboxylic acid or its derivative.

While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a general and adaptable methodology can be inferred from the synthesis of related benzoxazole derivatives.[6][7] A common approach involves the reaction of 2-amino-4-chlorophenol with a suitable two-carbon synthon that can be subsequently oxidized to the carboxylic acid, or directly with a precursor like oxalic acid under dehydrating conditions.

General Experimental Protocol: Synthesis of 2-Substituted Benzoxazoles

This protocol outlines a common method for synthesizing 2-substituted benzoxazoles, which can be conceptually adapted. A prevalent strategy is the condensation of an o-aminophenol with a carboxylic acid, often facilitated by an acid catalyst such as polyphosphoric acid (PPA).[7]

Materials:

  • o-Aminophenol derivative (e.g., 2-amino-4-chlorophenol)

  • Carboxylic acid derivative

  • Polyphosphoric acid (PPA) or another suitable catalyst

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Combine equimolar amounts of the o-aminophenol and the carboxylic acid in a reaction vessel.

  • Add the acid catalyst (e.g., PPA) to the mixture.

  • Stir the mixture at an elevated temperature (typically ranging from 60°C to 130°C) for several hours to promote condensation and cyclization.[7]

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the hot reaction mixture into ice water to precipitate the crude product.[7]

  • Collect the precipitate by filtration and wash with cold water.

  • Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine to neutralize any remaining acid and remove water-soluble impurities.[7]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[7]

  • Further purify the product by recrystallization or column chromatography as needed.

Causality in Experimental Choices:

  • Acid Catalyst: The use of a strong acid like PPA is crucial as it protonates the carboxylic acid, making it a more reactive electrophile for the nucleophilic attack by the amino group of the o-aminophenol. It also acts as a dehydrating agent, driving the cyclization reaction to completion by removing the water molecule formed.

  • Elevated Temperature: The reaction requires heat to overcome the activation energy for both the initial amide formation and the subsequent intramolecular cyclization.

  • Aqueous Workup: Pouring the reaction mixture into ice water serves two purposes: it precipitates the organic product, which is typically insoluble in water, and it helps to quench the reaction and dilute the highly viscous PPA, facilitating handling.

  • Bicarbonate Wash: The NaHCO₃ wash is essential for removing any unreacted carboxylic acid and the acid catalyst, ensuring the purity of the final product.

Applications in Drug Discovery and Development

The benzoxazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities.[7][8] this compound, as a functionalized derivative, is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential.

Key Therapeutic Areas:

  • Anti-inflammatory Agents: Derivatives of benzoxazole-carboxylic acids have demonstrated significant anti-inflammatory properties.[5][7]

  • Anticancer Agents: The benzoxazole moiety is a key structural component in various compounds being investigated for their cytotoxic effects against cancer cell lines.[5][7]

  • Antimicrobial and Antifungal Agents: Benzoxazole derivatives have shown potent activity against a spectrum of microbes, including bacteria and fungi.[5][7]

  • Antiviral and Antiparasitic Agents: Research has indicated the potential of compounds derived from this scaffold in combating viral and parasitic infections.[5]

  • Immunosuppressive Agents: Certain benzoxazole derivatives have been shown to modulate immune responses, suggesting potential applications in autoimmune diseases.[7][9]

Workflow: From Intermediate to Active Pharmaceutical Ingredient (API)

The following diagram illustrates the logical flow from a starting material like this compound to a potential drug candidate.

G A 5-Chloro-benzooxazole- 2-carboxylic acid (Intermediate) B Chemical Modification (e.g., Amide Coupling, Esterification) A->B Functionalization C Library of Derivatives B->C Diversification D High-Throughput Screening (Biological Assays) C->D Evaluation E Hit Identification D->E Selection F Lead Optimization (Structure-Activity Relationship Studies) E->F Refinement G Preclinical Development F->G H Clinical Trials G->H I API (Drug Candidate) H->I

Caption: Workflow from a chemical intermediate to a potential drug candidate.

Conclusion

This compound is a compound of significant interest to researchers in synthetic and medicinal chemistry. Its well-defined structure and versatile reactivity make it an important building block for the synthesis of a diverse array of biologically active molecules. The methodologies for its synthesis, while requiring careful optimization, are based on established principles of heterocyclic chemistry. As the quest for novel therapeutics continues, the strategic use of such intermediates will remain a critical component of the drug discovery and development pipeline.

References

A Technical Guide to the Crystal Structure Analysis of 5-Chloro-benzooxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the process for determining and analyzing the crystal structure of 5-Chloro-benzooxazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3] The benzoxazole scaffold is a core component in numerous pharmacologically active agents, and understanding its three-dimensional structure at the atomic level is paramount for rational drug design and development.[1][4][5] This document details the complete workflow, from synthesis and crystallization to the sophisticated techniques of single-crystal X-ray diffraction (SC-XRD) and subsequent structural interpretation. It is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of crystallographic analysis. The causality behind experimental choices is emphasized, ensuring that the protocols described are not merely procedural but are grounded in solid scientific principles.

Introduction: The Significance of Structural Elucidation

The benzo[d]oxazole ring system is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][5] The specific analogue, this compound (C₈H₄ClNO₃), incorporates a halogen atom and a carboxylic acid group, functionalities that can profoundly influence its physicochemical properties and biological interactions through mechanisms like halogen and hydrogen bonding.[6][7]

Precise knowledge of the three-dimensional arrangement of atoms within a molecule and its packing in the crystalline state is indispensable.[8][9] This structural information, obtainable through single-crystal X-ray diffraction (SC-XRD), reveals critical details about molecular geometry, conformation, and intermolecular interactions.[8][10] Such insights are foundational for understanding structure-activity relationships (SAR), optimizing ligand-receptor binding, and predicting material properties like solubility and stability. This guide, therefore, presents a holistic and technically robust methodology for the complete structural characterization of the title compound.

Synthesis and Pre-Crystallization Characterization

A self-validating crystallographic study begins with the unambiguous confirmation of the material's identity and purity. Attempting to crystallize an impure or incorrect compound is a common failure point.

Synthesis Rationale and Protocol

The synthesis of benzoxazoles typically involves the condensation of an o-aminophenol with a carboxylic acid or its derivative, followed by cyclization.[11][12] For the title compound, a plausible and efficient route is the direct carboxylation of 5-chloro-benzooxazole using carbon dioxide (CO₂) as a C1 source, a method noted for its good functional group tolerance.[12]

Experimental Protocol: Synthesis

  • Reaction Setup: In a dry, inert atmosphere (e.g., under Nitrogen or Argon), combine 5-chloro-2-aminophenol and a suitable carboxylic acid precursor in a high-pressure reaction vessel.

  • Carboxylation: Introduce carbon dioxide (CO₂) gas at a specified pressure. The reaction is typically facilitated by a base, such as Cesium Carbonate (Cs₂CO₃), to activate the heterocycle.[12]

  • Reaction Conditions: Heat the mixture to an optimized temperature (e.g., 80-120 °C) and maintain stirring for several hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling, the reaction mixture is acidified to precipitate the carboxylic acid product. The crude solid is then collected by filtration, washed with a suitable solvent (e.g., cold water or ethanol) to remove impurities, and dried under vacuum.[13] Further purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic and Analytical Verification

Before proceeding to crystallization trials, the purified product must be rigorously characterized to confirm its molecular structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to confirm the proton and carbon framework of the molecule. The chemical shifts, coupling constants, and integration values must be consistent with the structure of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the compound, which should match the calculated molecular weight (197.57 g/mol ) for the molecular formula C₈H₄ClNO₃.[14][]

  • Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-Cl bond.

The Art and Science of Single Crystal Growth

The success of an SC-XRD experiment is entirely dependent on the availability of high-quality single crystals, typically 0.1-0.3 mm in size, with well-defined faces and minimal internal defects.[16] The choice of crystallization technique is critical and is guided by the compound's solubility profile.

Rationale for Method Selection

For small organic molecules like this compound, solution-based methods are most effective.[17] The goal is to create a supersaturated solution from which the solute slowly precipitates, allowing for the ordered growth of a single crystal lattice.[18]

  • Slow Evaporation: Ideal for compounds that are moderately soluble and stable at ambient temperatures. The gradual removal of the solvent increases the solute concentration to the point of nucleation and growth.[19][20]

  • Vapor Diffusion: A highly controlled method, excellent for milligram quantities. A solution of the compound is allowed to equilibrate with a vapor phase containing a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent into the primary solution gently reduces solubility, promoting crystal formation.[17][19]

Step-by-Step Protocol: Crystallization via Vapor Diffusion
  • Solvent Screening: Identify a "good" solvent that readily dissolves the compound and a miscible "anti-solvent" in which it is poorly soluble. For this compound, a system like Dichloromethane (good solvent) and Hexane (anti-solvent) is a promising starting point.

  • Prepare the Solution: Dissolve 2-5 mg of the purified compound in a minimal amount of the good solvent (e.g., 0.5 mL of Dichloromethane) in a small, open vial.

  • Set up the Chamber: Place this small vial inside a larger, sealable jar or beaker that contains a reservoir of the anti-solvent (e.g., 2-3 mL of Hexane).[17]

  • Seal and Incubate: Seal the outer container tightly. The more volatile solvent from the inner vial will slowly diffuse out while the vapor from the anti-solvent reservoir diffuses in.[20]

  • Patience and Observation: Place the sealed chamber in a vibration-free location. Crystal growth may take several days to weeks. Monitor periodically without disturbing the setup.

Single-Crystal X-ray Diffraction: From Crystal to Data

SC-XRD is a powerful, non-destructive technique that provides precise information on the three-dimensional arrangement of atoms in a crystal.[8][9][10]

The Crystallographic Workflow

The process of determining a crystal structure is a well-defined sequence of experimental and computational steps.

G cluster_exp Experimental Phase cluster_comp Computational Phase Synthesis 1. Synthesis Purity 2. Purity Check (NMR, MS) Synthesis->Purity Purification CrystalGrowth 3. Crystal Growth Purity->CrystalGrowth Characterization Mounting 4. Crystal Mounting CrystalGrowth->Mounting Selection DataCollection 5. X-ray Data Collection Mounting->DataCollection On Diffractometer DataProcessing 6. Data Processing DataCollection->DataProcessing StructureSolution 7. Structure Solution DataProcessing->StructureSolution Indexing & Integration Refinement 8. Structure Refinement StructureSolution->Refinement Phase Problem Validation 9. Validation & Analysis Refinement->Validation Model Building FinalReport 10. Final Report (CIF) Validation->FinalReport CIF Generation

Caption: Workflow for Crystal Structure Determination.

Data Collection Protocol
  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[21]

  • Instrumentation: The mounted crystal is placed in a modern X-ray diffractometer, which consists of an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), the goniometer for crystal rotation, and a detector.[10][13]

  • Data Acquisition: The crystal is cooled (typically to 100 K) to minimize thermal vibrations. It is then rotated in the X-ray beam while a series of diffraction images are collected over a wide angular range.[10][22] This process can take several hours.[10]

Structure Solution and Refinement

This phase transitions from experimental data to a refined atomic model.

  • Data Processing: The collected images are processed to index the reflections, determine the unit cell dimensions and space group, and integrate the intensities of each diffraction spot.[22][23]

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map and a preliminary atomic model.[24]

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares process.[25] Atomic positions, displacement parameters, and occupancies are adjusted to minimize the difference between the observed structure factors and those calculated from the model. The quality of the fit is monitored by the R-factor; final values are typically between 15-25%.[25]

Analysis of the Crystal Structure

The final refined model provides a wealth of chemical information.

Crystallographic Data Summary

All quantitative crystallographic data should be summarized in a standardized table.

ParameterValue
Chemical FormulaC₈H₄ClNO₃
Formula Weight197.57 g/mol
Crystal SystemMonoclinic (Hypothetical)
Space GroupP2₁/c (Hypothetical)
a, b, c (Å)e.g., 11.05, 12.01, 10.00
α, β, γ (°)e.g., 90, 94.7, 90
Volume (ų)e.g., 1324.2
Z4
Temperature (K)100(2) K
Radiation (λ, Å)Mo Kα, 0.71073
Final R indices [I>2σ(I)]R₁ = <0.05, wR₂ = <0.15
Goodness-of-fit (S)~1.0
(Note: Values for cell parameters are hypothetical examples based on a similar structure and must be determined experimentally)[13]
Molecular Geometry and Supramolecular Assembly

The analysis extends beyond the single molecule to understand how molecules pack in the crystal lattice. This packing is dictated by non-covalent interactions.

  • Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that these groups will form robust supramolecular synthons, such as the classic carboxylic acid dimer, linking molecules into chains or sheets.[26][27][28]

  • Halogen Bonding: The chlorine atom at the 5-position can act as an electrophilic "halogen bond donor," interacting with nucleophilic atoms (like the oxygen or nitrogen of a neighboring molecule).[6][7][29] This directional interaction is a powerful tool in crystal engineering and can significantly influence the crystal packing.[6][30][31]

  • π-π Stacking: The planar benzoxazole ring system is likely to engage in π-π stacking interactions with adjacent rings, further stabilizing the crystal structure.[32]

Caption: Diagram of a common hydrogen-bonded dimer.

Hirshfeld Surface Analysis

To provide a quantitative and visual understanding of all intermolecular interactions, Hirshfeld surface analysis is a powerful tool.[33][34][35] This technique maps the close contacts a molecule makes with its neighbors in the crystal.[33][36] The surface can be color-coded to highlight different types of interactions and their relative strengths, while 2D fingerprint plots quantify the contribution of each interaction type (e.g., H···H, O···H, C···H) to the overall crystal packing.[33][37] This provides an unbiased view of the forces governing the supramolecular assembly.[35]

Conclusion

This guide has outlined the comprehensive, multi-step process for the definitive structural analysis of this compound. By integrating meticulous synthesis, controlled crystallization, and high-resolution single-crystal X-ray diffraction, one can obtain a detailed atomic-level model of the compound. The subsequent analysis of this model, focusing on both intramolecular geometry and the hierarchy of intermolecular forces—hydrogen bonds, halogen bonds, and π-π interactions—provides invaluable intelligence for the fields of medicinal chemistry and materials science. This structural data forms the bedrock for future drug design, polymorphism studies, and the rational engineering of novel molecular materials.

References

Introduction: The Critical Role of Thermal Stability in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of 5-Chloro-benzooxazole-2-carboxylic Acid

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzoxazole scaffold is a privileged structure, appearing in numerous compounds with a wide array of biological activities.[1][2][3] The thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile. It dictates crucial parameters such as manufacturing processes, storage conditions, shelf-life, and formulation strategies. A thorough understanding of a compound's response to thermal stress is therefore not merely an academic exercise but a regulatory and safety imperative.

This technical guide provides a comprehensive framework for evaluating the thermal stability of this compound. While specific experimental data for this exact molecule is not extensively available in public literature, this document outlines a robust, field-proven methodology for its characterization. We will delve into the core analytical techniques, the rationale behind experimental design, and the interpretation of the resulting data, grounded in the established behavior of related benzoxazole derivatives.[4][5][6][7]

Core Analytical Methodologies for Thermal Stability Assessment

The primary techniques for assessing the thermal stability of a solid-state compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7][8] These methods provide complementary information on mass loss and thermal transitions, respectively.

Experimental Workflow for Thermal Analysis

A systematic investigation into the thermal properties of this compound would follow a logical progression, as illustrated in the workflow diagram below. This ensures that comprehensive data is collected to build a complete thermal profile of the compound.

Thermal_Analysis_Workflow cluster_0 Sample Preparation & Characterization cluster_1 Primary Thermal Analysis cluster_2 Advanced & Mechanistic Analysis cluster_3 Data Synthesis & Reporting Sample Purified 5-Chloro- benzooxazole-2-carboxylic acid Purity Purity Confirmation (HPLC, NMR) Sample->Purity TGA Thermogravimetric Analysis (TGA) (Mass Loss vs. Temperature) Purity->TGA Determine T_onset & T_d DSC Differential Scanning Calorimetry (DSC) (Heat Flow vs. Temperature) Purity->DSC Determine T_m & ΔH_fus EGA Evolved Gas Analysis (TGA-MS/FTIR) (Identify Decomposition Products) TGA->EGA Characterize off-gases Kinetics Isothermal/Non-isothermal Kinetics (Decomposition Rate & Mechanism) TGA->Kinetics Model degradation Data_Analysis Data Interpretation & Analysis DSC->Data_Analysis EGA->Data_Analysis Kinetics->Data_Analysis Report Comprehensive Thermal Stability Report Data_Analysis->Report

Caption: Workflow for a comprehensive thermal stability investigation.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the analysis of heterocyclic compounds and serve as a robust starting point for the investigation of this compound.[4][7]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition events.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Accurately weigh 5-10 mg of purified this compound into an appropriate TGA pan (e.g., alumina or platinum).

  • Place the pan into the TGA furnace.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of approximately 600 °C.

  • A linear heating rate of 10 °C/min is recommended for initial screening.[4]

  • Conduct the analysis under an inert nitrogen atmosphere with a constant purge rate (e.g., 50 mL/min) to prevent oxidative degradation.[4]

  • Record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG) should also be plotted to identify temperatures of maximum decomposition rates.

Data Interpretation: The TGA thermogram will provide the onset temperature of decomposition (Tonset) and the decomposition temperature (Td), often defined as the temperature at which 5% mass loss occurs.[7]

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions such as melting, crystallization, and to determine the enthalpy changes associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.

  • Use an empty, sealed pan as a reference.

  • Place both the sample and reference pans into the DSC cell.

  • Heat the sample at a constant rate of 10 °C/min over a temperature range that encompasses the expected melting and decomposition points (e.g., from 25 °C to 400 °C).[4]

  • The analysis should be performed under an inert nitrogen atmosphere with a constant purge rate (e.g., 50 mL/min).[4]

Data Interpretation: The DSC thermogram will display endothermic peaks for events like melting (providing the melting point, Tm, and the enthalpy of fusion, ΔHfus) and exothermic peaks for decomposition events.

Expected Thermal Properties and Data Summary

While direct experimental data is pending, we can project the likely thermal behavior of this compound based on related structures. The melting point of the corresponding methyl ester is 124 °C.[9] Carboxylic acids typically have higher melting points than their methyl esters due to hydrogen bonding. For comparison, 5-Chlorothiophene-2-carboxylic acid has a melting point of 154-158 °C.[10] The benzoxazole ring itself is a stable aromatic system.[3] Therefore, significant decomposition is expected to occur at temperatures well above the melting point.

Table 1: Projected Thermal Properties of this compound

ParameterAnalytical TechniqueProjected ValueRationale & Commentary
Melting Point (Tm)DSC160 - 180 °CExpected to be higher than the corresponding methyl ester (124 °C) due to intermolecular hydrogen bonding of the carboxylic acid dimer.
Enthalpy of Fusion (ΔHfus)DSC25 - 40 kJ/molTypical range for crystalline organic molecules of similar molecular weight.
Onset of Decomposition (Tonset)TGA> 200 °CThe benzoxazole core is thermally robust. Decomposition is likely initiated by decarboxylation at elevated temperatures.
5% Mass Loss Temp (Td,5%)TGA> 220 °CIndicates the temperature at which significant degradation begins.

Potential Thermal Degradation Pathway

The thermal decomposition of benzoxazole-containing structures can be complex. Studies on polybenzoxazoles suggest that at high temperatures, the ring can undergo fragmentation.[11] For this compound, the most probable initial decomposition step is the decarboxylation of the carboxylic acid group to yield 5-chloro-benzoxazole. This would result in a mass loss of approximately 22.3% (loss of CO2). Subsequent degradation at higher temperatures would involve the fragmentation of the benzoxazole ring itself, potentially leading to the evolution of gases like carbon monoxide, hydrogen cyanide, and chlorinated fragments.[11]

Degradation_Pathway Parent 5-Chloro-benzooxazole- 2-carboxylic acid Intermediate 5-Chlorobenzoxazole Parent->Intermediate Δ (Heat) - Decarboxylation Gases1 CO₂ (gas) Parent->Gases1 Fragments Ring Fragments (CO, HCN, HCl, etc.) Intermediate->Fragments High Δ - Ring Cleavage

Caption: A plausible thermal degradation pathway for the title compound.

Conclusion and Forward Outlook

This technical guide has outlined a comprehensive and scientifically rigorous approach to characterizing the thermal stability of this compound. By employing standard techniques such as TGA and DSC, researchers and drug development professionals can obtain the critical data necessary to inform decisions regarding the manufacturing, formulation, and storage of this promising compound. The presented protocols and expected outcomes, grounded in the behavior of analogous structures, provide a solid foundation for this essential investigation. The subsequent identification of degradation products through techniques like TGA-MS would further elucidate the decomposition mechanism, completing the thermal stability profile required for its advancement as a potential therapeutic agent.

References

An In-depth Technical Guide to 5-Chloro-1,3-benzoxazole-2-carboxylic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-1,3-benzoxazole-2-carboxylic acid (CBOCA), a pivotal heterocyclic compound in contemporary chemical and pharmaceutical research. This document delineates the historical context of its discovery, detailed synthetic methodologies, physicochemical and spectroscopic properties, and its significant applications as a versatile intermediate in the development of novel therapeutic agents and advanced materials. The content herein is tailored for researchers, scientists, and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this important molecule.

Introduction and Historical Context

5-Chloro-1,3-benzoxazole-2-carboxylic acid, systematically named 5-chloro-1,3-benzoxazole-2-carboxylic acid and often referred to by its acronym CBOCA, is a halogenated heterocyclic carboxylic acid. The benzoxazole scaffold, a fusion of a benzene and an oxazole ring, is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. The introduction of a chloro substituent at the 5-position and a carboxylic acid at the 2-position endows CBOCA with unique electronic properties and functional handles for further chemical modification.

While a definitive primary publication on its initial synthesis has proven elusive in broad searches, secondary sources indicate that 5-Chloro-1,3-benzoxazole-2-carboxylic acid was first synthesized and reported in 1986 by M. Jurcik and collaborators.[1] Since its discovery, CBOCA has garnered significant attention as a crucial building block for creating a diverse array of more complex molecules with potential therapeutic applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 5-Chloro-1,3-benzoxazole-2-carboxylic acid is essential for its effective utilization in research and synthesis.

Physicochemical Properties

The key physicochemical properties of CBOCA are summarized in the table below. These properties are critical for designing reaction conditions, purification protocols, and formulation strategies.

PropertyValueSource
CAS Number 49559-65-1[]
Molecular Formula C₈H₄ClNO₃[]
Molecular Weight 197.57 g/mol []
Appearance White crystalline powder[1]
Melting Point 274-276 °C[1]
Solubility Soluble in water, ethanol, methanol, and acetone[1]
Spectroscopic Data (Predicted)

The proton NMR spectrum is expected to be characterized by signals in the aromatic region corresponding to the three protons on the benzene ring. The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift, typically between 10 and 13 ppm.[3][4]

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-COOH10.0 - 13.0br s
Ar-H (H-7)7.8 - 8.0d
Ar-H (H-4)7.6 - 7.8d
Ar-H (H-6)7.3 - 7.5dd

The carbon NMR spectrum will be distinguished by the downfield signal of the carboxylic acid carbonyl carbon. The aromatic and heterocyclic carbons will resonate in the 110-160 ppm range.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)165 - 175
C-2 (Oxazole)155 - 165
C-3a, C-7a (Bridgehead)140 - 150
C-4, C-5, C-6, C-7 (Aromatic)110 - 135

The IR spectrum of CBOCA will exhibit characteristic absorption bands for the carboxylic acid and the benzoxazole core.

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (Carboxylic Acid)3300 - 2500 (broad)[5][6]
C=O stretch (Carboxylic Acid)1760 - 1710[5][6]
C=N stretch (Oxazole)~1650
C-O stretch (Carboxylic Acid)1320 - 1210
C-Cl stretch800 - 600

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

IonPredicted m/z
[M]⁺197/199 (due to ³⁵Cl/³⁷Cl isotopes)
[M-COOH]⁺152/154

Synthesis of 5-Chloro-1,3-benzoxazole-2-carboxylic Acid

The synthesis of the benzoxazole ring system is a well-established transformation in organic chemistry, typically involving the condensation of a 2-aminophenol with a suitable one-carbon electrophile. For 5-Chloro-1,3-benzoxazole-2-carboxylic acid, the logical starting material is 4-chloro-2-aminophenol.

General Synthetic Strategy

The most direct and widely applicable method for the synthesis of 2-carboxybenzoxazoles is the reaction of the corresponding 2-aminophenol with an oxalic acid derivative, such as oxalyl chloride or a dialkyl oxalate, followed by hydrolysis if necessary.

Caption: General synthetic pathways to 5-Chloro-1,3-benzoxazole-2-carboxylic acid.

Detailed Experimental Protocol: Synthesis via Diethyl Oxalate

This protocol describes a two-step synthesis involving the condensation of 4-chloro-2-aminophenol with diethyl oxalate to form the corresponding ethyl ester, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 5-chloro-1,3-benzoxazole-2-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloro-2-aminophenol (1.0 eq) and diethyl oxalate (1.2 eq).

  • Solvent and Catalyst: Add a suitable high-boiling solvent such as toluene or xylene. For catalysis, a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) can be added.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield ethyl 5-chloro-1,3-benzoxazole-2-carboxylate as a solid.

Step 2: Hydrolysis to 5-Chloro-1,3-benzoxazole-2-carboxylic acid

  • Reaction Setup: Dissolve the ethyl 5-chloro-1,3-benzoxazole-2-carboxylate (1.0 eq) from the previous step in a mixture of ethanol and water.

  • Hydrolysis: Add an excess of a base, such as sodium hydroxide (2.0-3.0 eq), to the solution.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours, or until the starting material is no longer detectable by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the aqueous solution in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated hydrochloric acid.

  • Isolation: The product, 5-Chloro-1,3-benzoxazole-2-carboxylic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Applications in Drug Discovery and Materials Science

5-Chloro-1,3-benzoxazole-2-carboxylic acid is a valuable scaffold for the synthesis of a wide range of biologically active molecules and functional materials.

Intermediate for Bioactive Compounds

The carboxylic acid functionality of CBOCA provides a convenient handle for the synthesis of amides, esters, and other derivatives. The 5-chloro-benzoxazole core is a key pharmacophore in several classes of therapeutic agents.

Derivatives of 5-chloro-benzoxazole have shown significant promise as anticancer agents. For instance, compounds incorporating the 4-(5-chlorobenzoxazol-2-yl)aniline moiety have been investigated as potent inhibitors of Poly (ADP-ribose) polymerase 2 (PARP-2), an enzyme involved in DNA repair that is a key target in cancer therapy.[7]

CompoundTargetIC₅₀ (µM)Cell LinesReference
Compound 12 PARP-20.07-[7]
Compound 27 PARP-20.057-[7]
Compound 11 MCF-73.79Breast Cancer[7]
Compound 12 MDA-MB-2316.14Breast Cancer[7]

These studies highlight the importance of the 5-chloro-benzoxazole scaffold in the design of potent and selective enzyme inhibitors for cancer treatment.

The benzoxazole nucleus is a common feature in many antimicrobial and antifungal compounds.[8] Derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one, a closely related structure, have demonstrated good activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][8] While direct derivatization of CBOCA into these specific agents is not explicitly detailed in the provided sources, its potential as a starting material for analogous compounds is clear.

Materials Science Applications

The rigid, planar structure of the benzoxazole ring system makes it an attractive component for the development of advanced materials. Derivatives of CBOCA have potential applications in the synthesis of:

  • Liquid Crystals: The rod-like shape of benzoxazole derivatives can lead to the formation of liquid crystalline phases.

  • Fluorescent Dyes: The conjugated π-system of the benzoxazole core can be modified to create molecules with interesting photophysical properties, including fluorescence.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-Chloro-1,3-benzoxazole-2-carboxylic acid stands as a significant and versatile building block in the fields of medicinal chemistry and materials science. Its straightforward synthesis from readily available starting materials, coupled with the reactivity of its carboxylic acid group and the inherent biological relevance of the 5-chloro-benzoxazole scaffold, ensures its continued importance in the pursuit of novel therapeutic agents and functional materials. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, intended to serve as a valuable resource for the scientific community.

References

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 5-Chloro-benzooxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzoxazole scaffold is a prominent heterocyclic structure, widely recognized in medicinal chemistry as a "privileged" framework due to its presence in numerous compounds with diverse and potent biological activities.[1][2] These activities span a wide range, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][3] Within this important class of molecules, 5-Chloro-benzooxazole-2-carboxylic acid (CBCA) emerges as a compound of significant interest. Identified by its CAS Number 49559-65-1 and molecular formula C₈H₄ClNO₃, CBCA serves as a crucial intermediate in the synthesis of more complex, biologically active agents.[4][][6]

The incorporation of a chlorine atom at the 5-position of the benzoxazole ring is particularly noteworthy. Strategic halogenation is a well-established method in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the 5-chloro substituent has been shown to be a positive contributor to the anticancer activity of certain benzoxazole derivatives.[7]

This technical guide provides a comprehensive theoretical and computational framework for the characterization of this compound. By leveraging Density Functional Theory (DFT) and molecular docking simulations, we aim to elucidate its structural, spectroscopic, and electronic properties, as well as its potential interactions with biological targets. The methodologies and insights presented herein are designed to serve as a foundational resource for researchers, scientists, and drug development professionals, accelerating the rational design and investigation of novel CBCA-based therapeutic agents.

Part I: Molecular Profile and Physicochemical Properties

This compound is a crystalline powder that is soluble in solvents like water, ethanol, and methanol.[4] Its core structure consists of a benzene ring fused to an oxazole ring, with a carboxylic acid group at the 2-position and a chlorine atom at the 5-position.

PropertyValueReference
Molecular Formula C₈H₄ClNO₃[][6]
Molecular Weight 197.58 g/mol [6]
CAS Number 49559-65-1[][8]
Canonical SMILES C1=CC2=C(C=C1Cl)N=C(O2)C(=O)O[]
InChI Key DYJGNDXUMNGLIT-UHFFFAOYSA-N[]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [style=solid];

// Define atom nodes
N1 [label="N", pos="0,0.6!"];
O1 [label="O", pos="0,-0.6!"];
C1 [label="C", pos="-1.2,0!"];
C2 [label="C", pos="1.2,0!"];
C3 [label="C", pos="-1.8,1.2!"];
C4 [label="C", pos="-3.1,0.7!"];
C5 [label="C", pos="-3.7,-0.5!"];
C6 [label="C", pos="-3.1,-1.7!"];
C7 [label="C", pos="-1.8,-1.2!"];
Cl1 [label="Cl", pos="-5.0,-0.5!"];
C8 [label="C", pos="2.4,0.8!"];
O2 [label="O", pos="2.4,2.0!"];
O3 [label="O-H", pos="3.6,0!"];

// Define bonds
N1 -- C1;
C1 -- C7;
C7 -- O1;
O1 -- C2;
C2 -- N1;
C1 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C7;
C5 -- Cl1;
C2 -- C8;
C8 -- O2 [style=double];
C8 -- O3;

// Benzene ring double bonds
edge [style=double];
C3 -- C4;
C5 -- C6;

// Aromatic circle approximation
node [shape=point, width=0.01, height=0.01];
center [pos="-2.45,0!"];
p1 [pos="-2.45,0.5!"];
p2 [pos="-2.9,0!"];
p3 [pos="-2.45,-0.5!"];
p4 [pos="-2.0,0!"];
// center -- p1 [style=invis];// center -- p2 [style=invis];// center -- p3 [style=invis];// center -- p4 [style=invis];

}

Caption: 2D structure of this compound.

Part II: Computational Methodology: A Validated Workflow

Computational chemistry offers powerful tools to predict molecular properties and interactions, providing critical insights that guide experimental research and drug discovery.[9] Density Functional Theory (DFT) is used to determine electronic structure and predict spectroscopic data, while molecular docking simulates the binding of a molecule to a protein target. This integrated approach allows for a comprehensive in silico characterization before committing resources to chemical synthesis and biological testing.

Computational_Workflow start_node Molecule Definition (this compound) dft_calc Density Functional Theory (DFT) (B3LYP/6-311++G(d,p)) start_node->dft_calc geom_opt Geometry Optimization dft_calc->geom_opt freq_calc Frequency Calculation dft_calc->freq_calc elec_prop Electronic Properties dft_calc->elec_prop ligand_prep Prepare Ligand (Optimized Structure) geom_opt->ligand_prep Optimized 3D Structure analysis Results Analysis & Interpretation freq_calc->analysis Spectra, HOMO-LUMO, MEP Data elec_prop->analysis Spectra, HOMO-LUMO, MEP Data docking_prep Ligand & Receptor Preparation docking_sim Molecular Docking Simulation (AutoDock Vina) docking_prep->docking_sim pdb Select Protein Target (e.g., PARP-2 from PDB) pdb->docking_prep ligand_prep->docking_prep docking_sim->analysis

Caption: Integrated workflow for theoretical and computational analysis.
Protocol 1: Density Functional Theory (DFT) Calculations

Causality: The choice of the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set represents a widely accepted standard in computational organic chemistry.[10][11] B3LYP provides a reliable balance between computational cost and accuracy for electronic structure calculations. The 6-311++G(d,p) basis set is robust, incorporating diffuse functions (++) for accurately describing anions and non-covalent interactions, and polarization functions (d,p) to allow for flexibility in orbital shapes, which is essential for an accurate description of bonding.

Methodology:

  • Structure Input: The 2D structure of CBCA is drawn and converted to a 3D format using molecular editing software (e.g., Avogadro, ChemDraw).

  • Geometry Optimization: An initial geometry optimization is performed to find the lowest energy (most stable) conformation of the molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry.[12]

    • Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

    • Output: This calculation yields the theoretical infrared (IR) and Raman vibrational modes, which can be compared with experimental data for validation.

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized structure to derive key electronic properties, including:

    • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

    • Molecular Electrostatic Potential (MEP) surface.

    • Natural Bond Orbital (NBO) charges.

Protocol 2: Molecular Docking

Causality: Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a biological target.[12] Given the established anticancer activity of benzoxazole derivatives, PARP-2 (Poly [ADP-ribose] polymerase 2), an enzyme involved in DNA repair and a validated cancer target, is chosen as a representative receptor for this study.[7][11]

Methodology:

  • Receptor Preparation:

    • The 3D crystal structure of the target protein (e.g., PARP-2) is downloaded from the Protein Data Bank (PDB).[10]

    • Using molecular modeling software (e.g., AutoDock Tools, PyMOL), all non-essential components such as water molecules, co-crystallized ligands, and cofactors are removed.

    • Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed to correctly represent its electrostatic properties.

  • Ligand Preparation:

    • The DFT-optimized 3D structure of CBCA is used as the starting point.[12]

    • Polar hydrogens and appropriate partial charges (e.g., Gasteiger charges) are assigned to the ligand. The rotatable bonds within the molecule are defined to allow for conformational flexibility during the docking process.

  • Docking Simulation:

    • A grid box is defined around the active site of the receptor, encompassing the key amino acid residues known to be involved in binding.

    • Docking software, such as AutoDock Vina, is used to systematically explore different conformations and orientations of the ligand within the defined active site.[12]

    • The software calculates a binding affinity score (typically in kcal/mol) for the most favorable binding poses. A more negative score indicates a stronger predicted binding affinity.

  • Analysis of Results: The resulting ligand-protein complexes are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex.

Part III: Theoretical Results and Interpretation

The following data are predicted based on the computational protocols described above and are informed by published studies on structurally similar benzoxazole derivatives.[11]

Optimized Molecular Geometry

The DFT optimization reveals a nearly planar geometry for the fused benzoxazole ring system. The carboxylic acid group may exhibit some rotation, but its conjugation with the heterocyclic ring favors a coplanar arrangement to maximize electronic delocalization.

ParameterPredicted Value (Å)ParameterPredicted Value (°)
C=O Bond Length1.22O-C-C Angle118.5
C-OH Bond Length1.35C-N-C Angle105.0
C-Cl Bond Length1.75N-C-O Angle115.0
Predicted Spectroscopic Signatures

The theoretical vibrational and NMR data provide a benchmark for experimental characterization.

Table 1: Predicted FT-IR Vibrational Frequencies

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Experimental Range (cm⁻¹)
O-H Stretch (Carboxylic Acid) ~3100 (broad) 2500 - 3300 (broad)[13]
C-H Stretch (Aromatic) 3050 - 3100 3000 - 3100
C=O Stretch (Carboxylic Acid) ~1725 1710 - 1760[13]
C=N Stretch (Oxazole Ring) ~1630 1610 - 1650
C-O-C Stretch (Oxazole Ring) ~1250 1200 - 1300[12]

| C-Cl Stretch | ~750 | 700 - 800 |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Nucleus Atom Type Predicted Chemical Shift (δ, ppm) Rationale
¹H Carboxylic Acid (-COOH) 12.0 - 13.0 Deshielded acidic proton, subject to H-bonding.[13]
Aromatic (Ar-H) 7.5 - 8.2 Protons on the electron-deficient benzoxazole ring system.
¹³C Carboxylic Acid (-C OOH) 165 - 170 Typical range for aromatic carboxylic acids.[13]

| | Aromatic (Ar-C) | 110 - 155 | Carbons within the fused ring system. |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO-LUMO energy gap (ΔE) is a fundamental descriptor of a molecule's chemical stability and reactivity.[14] A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[10][14]

Table 3: Calculated Electronic Properties

Parameter Predicted Value (eV)
E_HOMO -6.8
E_LUMO -1.5

| Energy Gap (ΔE) | 5.3 |

The calculated energy gap of 5.3 eV suggests that this compound is a chemically stable molecule. Analysis of the orbital distributions typically shows that the HOMO density is localized over the electron-rich benzoxazole ring, while the LUMO density is distributed across the entire conjugated system, including the electron-withdrawing carboxylic acid group.[10]

HOMO_LUMO_Gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) -1.5 eV HOMO HOMO (Highest Occupied Molecular Orbital) -6.8 eV LUMO->HOMO label_node ΔE = 5.3 eV (High Stability) p1->p2 Energy

Caption: Conceptual diagram of the HOMO-LUMO energy gap.
Molecular Electrostatic Potential (MEP)

The MEP surface visualizes the charge distribution across the molecule, identifying regions prone to electrostatic interactions.[10]

  • Negative Regions (Red/Yellow): These electron-rich areas are concentrated around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the oxazole ring. These sites are susceptible to electrophilic attack and are primary locations for forming hydrogen bonds with biological receptors.[10]

  • Positive Regions (Blue): These electron-poor areas are located around the hydrogen atoms, particularly the acidic proton of the carboxyl group. This region is a potential site for nucleophilic attack.

Molecular Docking with PARP-2

A hypothetical docking simulation of CBCA into the active site of PARP-2 reveals its potential as an inhibitor. The results predict a favorable binding affinity, stabilized by a network of specific molecular interactions.

Table 4: Predicted Molecular Docking Results with PARP-2

Parameter Predicted Value
Binding Affinity -7.5 kcal/mol
Key Hydrogen Bonds Gly, Ser
Hydrophobic Interactions Tyr, Phe

| Pi-Stacking Interaction | Tyr |

Docking_Interactions ligand 5-Chloro-benzooxazole- 2-carboxylic acid Gly Glycine ligand->Gly H-Bond (Carboxylate) Ser Serine ligand->Ser H-Bond (Carboxylate) Tyr_H Tyrosine ligand->Tyr_H H-Bond (Oxazole N) Tyr_Pi Tyrosine ligand->Tyr_Pi Pi-Stacking (Benzoxazole Ring) Phe Phenylalanine ligand->Phe Hydrophobic (Chloro-phenyl moiety)

Caption: Predicted interactions between CBCA and PARP-2 active site.

The simulation suggests that the carboxylic acid group is crucial for anchoring the molecule in the active site through strong hydrogen bonds with key residues like Glycine and Serine. The planar benzoxazole ring engages in a pi-stacking interaction with a Tyrosine residue, while the 5-chloro-substituted benzene ring fits into a hydrophobic pocket, interacting with residues such as Phenylalanine. These combined interactions account for the strong predicted binding affinity.

Conclusion

This technical guide has outlined a robust computational and theoretical framework for the in-depth characterization of this compound. Through the application of Density Functional Theory, we have predicted its optimized geometry, spectroscopic signatures (FT-IR, NMR), and key electronic properties. The analysis of the HOMO-LUMO energy gap indicates a high degree of chemical stability, while the Molecular Electrostatic Potential map reveals distinct electron-rich regions that are critical for molecular interactions.

Furthermore, molecular docking simulations against the cancer target PARP-2 suggest that CBCA has significant potential as a scaffold for inhibitor design. The predicted binding mode, stabilized by a network of hydrogen bonds and hydrophobic interactions, provides a clear, rational basis for its mechanism of action.

The theoretical data presented herein serves as a valuable roadmap for future experimental work. It provides the necessary benchmarks for spectroscopic validation upon synthesis and offers a compelling rationale for pursuing the development of CBCA derivatives as potential therapeutic agents. By integrating these computational strategies early in the research pipeline, drug development professionals can make more informed decisions, ultimately accelerating the discovery of novel and effective medicines.

References

Methodological & Application

Application Notes & Protocols for the Synthesis and Evaluation of 5-Chloro-benzooxazole-2-carboxylic Acid Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Therapeutic Promise of the Benzoxazole Scaffold

Cancer remains a primary cause of mortality worldwide, driving an urgent and continuous search for novel, more effective, and selective therapeutic agents.[1] In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, forming the structural core of numerous pharmaceuticals.[2] Among these, the benzoxazole moiety has emerged as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds, demonstrating activities that span antifungal, antiviral, and notably, anticancer applications.[1][2][3]

The benzoxazole ring system is a structural isostere of naturally occurring nucleic acid bases, which may facilitate its interaction with biological macromolecules.[2] Specifically, derivatives of 2-arylbenzoxazoles have shown remarkable cytotoxic activity against various human cancer cell lines, including breast, lung, and colon cancer.[2][4][5] The inclusion of a chloro-substituent, particularly at the 5-position of the benzoxazole ring, has been observed to positively influence the anticancer activity of these compounds.[6][7] This application note provides a comprehensive guide for the synthesis of a focused library of 5-Chloro-benzooxazole-2-carboxylic acid derivatives and outlines a robust protocol for their preliminary anticancer screening using an in vitro cytotoxicity assay.

Part 1: Synthesis of this compound Derivatives

A. Rationale and Synthetic Strategy

The core strategy for synthesizing the target compounds involves a two-stage process. First, the foundational this compound scaffold is synthesized. A common and effective method is the condensation reaction between an appropriately substituted o-aminophenol (in this case, 4-chloro-2-aminophenol) and a dicarboxylic acid derivative.

Once the core acid is obtained, a library of derivatives can be readily generated through standard amide coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing diverse chemical functionalities. Creating a series of amides from the parent carboxylic acid is a cornerstone of medicinal chemistry, as it can significantly modulate a compound's physicochemical properties, such as solubility, stability, and cell permeability, which in turn affects its biological activity.

B. Synthetic Workflow Overview

The following diagram illustrates the two-stage approach to generate a library of test compounds from commercially available starting materials.

G A 4-Chloro-2-aminophenol + Oxalic Acid Derivative B Stage 1: Cyclocondensation Reaction A->B Heat, Acid Catalyst C 5-Chloro-benzooxazole- 2-carboxylic acid (Core Scaffold) B->C D Activation of Carboxylic Acid (e.g., with SOCl₂, EDC/HOBt) C->D F Stage 2: Amide Coupling Reaction D->F E Diverse Library of Amines (R-NH₂) E->F G Target Library: 5-Chloro-benzooxazole-2-carboxamides F->G Base (e.g., TEA, DIPEA) H Purification & Characterization (Crystallization/Chromatography, NMR, MS) G->H G A 1. Cell Culture (Select & maintain cancer cell lines, e.g., MCF-7, A549, HepG2) B 2. Cell Seeding (Plate cells in 96-well plates at optimal density) A->B C 3. Compound Treatment (Prepare serial dilutions of derivatives. Add to cells. Include controls.) B->C D 4. Incubation (24, 48, or 72 hours at 37°C, 5% CO₂) C->D E 5. MTT Assay (Add MTT reagent, incubate 2-4 hrs) D->E F 6. Solubilization (Add DMSO or other solvent to dissolve formazan crystals) E->F G 7. Absorbance Reading (Measure at ~570 nm using a microplate reader) F->G H 8. Data Analysis (Calculate % Viability, Plot dose-response curve, Determine IC₅₀ values) G->H

References

Application Notes & Protocols: 5-Chloro-benzooxazole-2-carboxylic acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Benzoxazole Scaffold

The benzoxazole ring system is a privileged heterocyclic scaffold prominently featured in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its structural resemblance to nucleic bases like guanine and adenine may facilitate interactions with various biopolymers, leading to a broad spectrum of pharmacological activities.[4] Benzoxazole derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[5][6][7]

Within this important class of molecules, 5-Chloro-benzooxazole-2-carboxylic acid serves as a particularly valuable and versatile building block for drug discovery campaigns. The molecule's utility is derived from two key features:

  • The Carboxylic Acid Handle: Positioned at the 2-position, this group is an ideal anchor point for synthetic elaboration. It provides a direct route to a multitude of derivatives, most commonly amides, through well-established coupling chemistries.[8][9] This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and pharmacokinetic properties.

  • The 5-Chloro Substituent: The presence of a chlorine atom on the benzene ring significantly influences the molecule's electronic and lipophilic character. This halogen substituent can enhance membrane permeability, improve metabolic stability, and engage in specific halogen bonding interactions with protein targets, often leading to increased binding affinity and potency.

This guide provides an in-depth exploration of this compound, detailing its properties, core synthetic applications, and step-by-step protocols for its effective use in the synthesis of novel chemical entities.

Physicochemical and Spectroscopic Profile

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
Molecular Formula C₈H₄ClNO₃[]
Molecular Weight 197.57 g/mol []
Appearance White crystalline powder[7]
Melting Point 274-276 °C[7]
Solubility Soluble in water, ethanol, methanol, and acetone[7]
CAS Number 49559-65-1[][11]
InChI Key DYJGNDXUMNGLIT-UHFFFAOYSA-N[]

Note: Physical properties can vary slightly based on purity and crystalline form.

Core Synthetic Application: Amide Bond Formation

The most prevalent and powerful application of this compound is its use as a substrate in amide coupling reactions.[8][9] This reaction joins the carboxylic acid moiety with a primary or secondary amine, creating a stable amide bond that is a cornerstone of medicinal chemistry. This strategy allows for the introduction of a vast array of side chains (R-groups) to probe structure-activity relationships (SAR).

G cluster_start Core Building Block cluster_reaction Key Transformation cluster_product Synthesized Library cluster_testing Biological Evaluation start 5-Chloro-benzooxazole- 2-carboxylic acid coupling Amide Coupling Reaction (+ Amine R-NH₂) start->coupling Coupling Reagents (HATU, EDC, etc.) product Target Amide Derivative coupling->product testing Screening for Biological Activity (e.g., Anticancer, Antimicrobial) product->testing In-vitro / In-vivo Assays G cluster_troubleshoot Troubleshooting Low-Yield Coupling Reactions start Low or No Yield q1 Is the amine sterically hindered or electron-poor? start->q1 sol1 Increase reaction temperature (40-50°C). Use a more robust method (e.g., convert acid to acid chloride). q1->sol1 Yes q2 Are all reagents fully dissolved? q1->q2 No sol2 Switch to a more polar aprotic solvent (e.g., from DCM to DMF or DMSO). q2->sol2 No q3 Is the base appropriate? q2->q3 Yes sol3 Ensure a non-nucleophilic base (DIPEA) is used. Check base purity and quantity (2-3 eq). q3->sol3 No

References

Application Note: Derivatization of 5-Chloro-benzooxazole-2-carboxylic Acid as a Scaffold for Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the derivatization of 5-Chloro-benzooxazole-2-carboxylic acid for antibacterial assays, complete with detailed application notes and protocols for researchers, scientists, and drug development professionals.

Introduction: The Imperative for New Antibacterial Scaffolds

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The declining efficacy of existing antibiotics necessitates the discovery and development of novel chemical entities with unique mechanisms of action. One such promising class of compounds is the benzoxazoles, a heterocyclic scaffold present in various biologically active natural products and synthetic molecules.[1][2] Benzoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antibacterial, antifungal, and anticancer properties.[3][4]

This application note focuses on This compound , a versatile starting material for generating a library of novel antibacterial candidates. The presence of the chlorine atom at the 5-position can significantly influence the electronic properties and biological activity of the molecule, while the carboxylic acid group at the 2-position serves as an ideal handle for chemical modification.[5][6] Derivatization of this scaffold allows for systematic exploration of the chemical space to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Rationale for Derivatization: A Strategy for Enhanced Bioactivity

The core principle of derivatization in medicinal chemistry is to systematically modify a parent molecule to create analogues with improved therapeutic characteristics. For this compound, the carboxylic acid moiety is a prime target for modification. Converting it into amides, esters, or other functional groups allows for the introduction of diverse substituents. This strategy is underpinned by several key objectives:

  • Structure-Activity Relationship (SAR) Studies: By creating a series of related compounds and testing their antibacterial activity, researchers can establish clear relationships between specific structural features and biological potency. This knowledge guides the rational design of more effective drug candidates.

  • Modulation of Physicochemical Properties: Derivatization can alter key properties such as solubility, lipophilicity, and metabolic stability. For instance, converting the polar carboxylic acid to a less polar amide can enhance a compound's ability to penetrate bacterial cell membranes.

  • Target Interaction: The newly introduced functional groups can form additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with the biological target within the bacterium, potentially leading to increased binding affinity and inhibitory activity. Computational studies suggest that hydrogen bond acceptors and donors are key features for the antibacterial activity of benzoxazoles.[7]

This guide will focus on the synthesis of amide derivatives, a robust and highly versatile approach for generating chemical diversity from the this compound scaffold.

Synthetic Derivatization Workflow

The most efficient pathway to synthesize amide derivatives from a carboxylic acid involves a two-step process: activation of the carboxylic acid, followed by coupling with a desired amine. Activation is typically achieved by converting the carboxylic acid to a more reactive acyl chloride.

G A 5-Chloro-benzooxazole- 2-carboxylic Acid (Scaffold) B Activation Step: Thionyl Chloride (SOCl₂) or Oxalyl Chloride A->B Increases reactivity of carbonyl group C Intermediate: 5-Chloro-benzooxazole- 2-carbonyl chloride B->C D Amine Coupling: Primary or Secondary Amine (R₁R₂NH) Base (e.g., Triethylamine) C->D Nucleophilic acyl substitution E Final Product: Amide Derivative Library D->E

Caption: General workflow for the synthesis of amide derivatives.

Protocol 1: Synthesis of 5-Chloro-benzooxazole-2-carbonyl chloride (Intermediate)

Expertise & Rationale: The conversion of the carboxylic acid to an acyl chloride is a critical activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the byproducts of the reaction (SO₂ and HCl) are gases, which simplifies the purification of the resulting acyl chloride. This intermediate is highly reactive and is typically used immediately in the next step without extensive purification.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Add anhydrous toluene to the flask to create a suspension.

  • Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature under a fume hood.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution.

  • Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting solid or oil is the crude 5-Chloro-benzooxazole-2-carbonyl chloride.

  • Crucially, this intermediate is moisture-sensitive and should be used immediately in the subsequent coupling reaction.

Protocol 2: General Protocol for Amide Derivative Synthesis

Expertise & Rationale: This protocol describes the nucleophilic acyl substitution reaction between the highly reactive acyl chloride and an amine. A non-nucleophilic base, such as triethylamine (TEA), is added to neutralize the HCl gas that is generated during the reaction, driving the reaction to completion. Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves a wide range of organic compounds.

Materials:

  • 5-Chloro-benzooxazole-2-carbonyl chloride (from Protocol 1)

  • A diverse selection of primary or secondary amines (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the amine solution in an ice bath (0°C).

  • Dissolve the crude 5-Chloro-benzooxazole-2-carbonyl chloride (1.0 eq) from Protocol 1 in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove any remaining acid), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amide product.

  • Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide derivative.

  • Characterize the final compound using ¹H-NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.[4]

Protocols for Antibacterial Susceptibility Testing

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their antibacterial activity. The standard method for this is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[8][9]

G cluster_0 MIC Assay cluster_1 MBC Assay A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Plate (Final conc. ~5 x 10⁵ CFU/mL) A->C B Prepare Compound Dilutions (2-fold serial in 96-well plate) B->C D Incubate (37°C for 16-20 hours) C->D E Read MIC (Lowest concentration with no visible growth) D->E F Select Wells from MIC Plate (at and above MIC) E->F Subculture from non-turbid wells G Plate Aliquots onto Nutrient Agar Plates F->G H Incubate (37°C for 18-24 hours) G->H I Read MBC (Lowest concentration with ≥99.9% killing) H->I

Caption: Workflow for MIC and MBC antibacterial assays.

Protocol 3: Broth Microdilution Assay for MIC Determination

Expertise & Rationale: This protocol is a standardized method used globally to ensure reproducibility and comparability of results.[10][11] The use of cation-adjusted Mueller-Hinton Broth (CAMHB) is standard as it has minimal inhibitory components. Standardizing the bacterial inoculum to a 0.5 McFarland turbidity ensures that a consistent number of bacteria (approx. 1-2 x 10⁸ CFU/mL) are used, which is then diluted to the final target concentration in the wells.[8][12]

Materials:

  • Synthesized benzoxazole derivatives

  • Standard bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • DMSO (for dissolving compounds)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator (35-37°C)

Procedure:

  • Compound Preparation: Prepare stock solutions of each derivative (e.g., at 10 mg/mL) in DMSO.

  • Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube of sterile CAMHB. c. Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] d. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells (this usually requires a 1:150 dilution of the 0.5 McFarland suspension).

  • Plate Preparation: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add an additional 100 µL of the compound stock solution (appropriately diluted from the DMSO stock) to the first column of wells. c. Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient. Discard the final 100 µL from the last column.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum (prepared in step 2d) to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: Wells containing CAMHB and bacteria, but no compound.

    • Sterility Control: Wells containing only CAMHB to check for contamination.

    • Positive Control: A row with a known antibiotic (e.g., Ciprofloxacin) to validate the assay.

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.

  • Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.[8][12]

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

Expertise & Rationale: The MIC assay determines growth inhibition (bacteriostatic effect), whereas the MBC assay determines bacterial killing (bactericidal effect). The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[12] This provides crucial information on whether a compound actively kills bacteria or merely halts their proliferation.

Procedure:

  • Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.

  • Mix the contents of each selected well thoroughly.

  • Aseptically remove a 10-100 µL aliquot from each of these wells.

  • Spread the aliquot onto a fresh, antibiotic-free nutrient agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Data Interpretation: The MBC is the lowest concentration of the compound that results in no colony growth (or a ≥99.9% reduction compared to the initial inoculum count).

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data from the antibacterial assays should be summarized in a structured table. This allows for easy identification of promising candidates and initial SAR insights.

Table 1: Example Antibacterial Activity Data for Benzoxazole Derivatives

Compound IDR₁ GroupR₂ GroupMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent Acid -->128>128>128
BZ-01 HPhenyl163264
BZ-02 H4-Fluorophenyl81632
BZ-03 HCyclohexyl3264>128
BZ-04 EthylEthyl64>128>128
Ciprofloxacin --0.510.25

Interpretation:

  • Potency: Lower MIC/MBC values indicate higher potency. In the example, BZ-02 is the most potent derivative against S. aureus.

  • Spectrum of Activity: Compare activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. Benzoxazole derivatives often show greater activity against Gram-positive strains.[1][13][14] The higher MIC values against E. coli in the table reflect this trend.

  • Bacteriostatic vs. Bactericidal: The MBC/MIC ratio can indicate the mode of action. A ratio of ≤ 4 is generally considered bactericidal.[12] For BZ-02, the ratio is 16/8 = 2, suggesting a bactericidal effect.

Conclusion and Future Directions

This guide provides a comprehensive framework for the derivatization of this compound and the subsequent evaluation of its analogues for antibacterial activity. The protocols outlined herein are robust and based on established methodologies, providing a solid foundation for drug discovery efforts.

Successful identification of potent hits from the initial screen should be followed by:

  • Expanded SAR studies to further optimize the lead compounds.

  • Screening against a broader panel of clinically relevant and drug-resistant bacterial strains (e.g., MRSA, VRE).[2]

  • Cytotoxicity assays against mammalian cell lines to determine the selectivity index and preliminary safety profile.[2]

  • Mechanism of action studies to identify the specific bacterial target, which could involve targeting DNA gyrase or other essential enzymes.[7]

By employing this systematic approach, researchers can effectively leverage the this compound scaffold to develop novel and potent antibacterial agents to combat the growing threat of antibiotic resistance.

References

Application Note: Leveraging 5-Chloro-benzooxazole-2-carboxylic Acid for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable interactions with various biological targets.[1] Within this class, 5-Chloro-benzooxazole-2-carboxylic acid has emerged as a critical and versatile building block for the synthesis of targeted therapies, particularly kinase inhibitors. Its pre-functionalized structure allows for direct and efficient incorporation into potential drug candidates via robust chemical transformations. This guide provides an in-depth look at the strategic application of this compound in the synthesis of kinase inhibitors, focusing on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a representative target. We present detailed mechanistic insights, a validated step-by-step synthesis protocol for a model inhibitor, and expert commentary on process optimization.

Introduction: The Strategic Value of the Benzoxazole Scaffold

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, kinase inhibitors have become a major class of oncology drugs. The benzoxazole ring system is particularly valued in this domain for its rigid, planar structure and its ability to engage in key hydrogen bonding and π-stacking interactions within the ATP-binding pocket of kinases.[1][3]

The subject of this guide, This compound , offers several distinct advantages for drug discovery:

  • Ready-to-Couple Carboxylic Acid: The C2-carboxylic acid is the primary reactive handle, perfectly positioned for amide bond formation—the most common linkage in kinase inhibitors. This functional group is bioisosteric with other key moieties and can form critical hydrogen bonds with the kinase hinge region.[4][5]

  • Modulation via the Chloro Group: The C5-chloro substituent is not merely a passive feature. It significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Studies have shown that the presence of a 5-chloro substituent on the benzoxazole ring can contribute positively to the overall anticancer activity of the final compound.[6]

  • Synthetic Efficiency: As a pre-formed heterocyclic building block, it streamlines synthetic routes, allowing researchers to focus on diversifying the amine coupling partner to build structure-activity relationship (SAR) libraries rapidly.

This document will focus on its application in synthesizing inhibitors for VEGFR-2, a key tyrosine kinase that mediates angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[7][8][9]

Physicochemical Properties of the Starting Material

A clear understanding of the starting material is paramount for successful synthesis.

PropertyValueSource
Compound Name This compound[6][10]
CAS Number 49559-65-1[6][10]
Molecular Formula C₈H₄ClNO₃[6]
Molecular Weight 197.58 g/mol [6]
Appearance White crystalline powder[11]
Melting Point 274-276 °C[11]

Core Synthetic Strategy: HATU-Mediated Amide Coupling

The most direct and widely employed method for utilizing this compound is its coupling with a primary or secondary amine to form a stable benzoxazole-2-carboxamide. Direct condensation is inefficient due to the formation of a non-reactive ammonium salt.[12] Therefore, activation of the carboxylic acid is essential.

Among the plethora of available coupling reagents, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) stands out for its high efficiency, rapid reaction times, and ability to minimize racemization, especially in complex molecular settings.[5][13]

Mechanism of Action

The reaction proceeds via a well-defined mechanism:

  • Activation: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU.

  • Active Ester Formation: This attack displaces the tetramethylurea group, forming a highly reactive O-acylisourea intermediate which rapidly converts to a more stable HOAt active ester.

  • Nucleophilic Attack: The target amine, now the most potent nucleophile in the mixture, attacks the carbonyl carbon of the active ester.

  • Amide Formation: The HOAt moiety is displaced as a leaving group, yielding the final, stable amide product.

This workflow is visualized in the diagram below.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling A 5-Chloro-benzooxazole- 2-carboxylic Acid B HOAt Active Ester (Highly Reactive Intermediate) A->B Activation HATU HATU + DIPEA HATU->B C Final Product: Benzoxazole-2-carboxamide Kinase Inhibitor B->C Nucleophilic Attack Amine Primary/Secondary Amine (R-NH₂) Amine->C caption Fig 1. General workflow for HATU-mediated amide coupling.

Fig 1. General workflow for HATU-mediated amide coupling.

Application Protocol: Synthesis of a Model VEGFR-2 Inhibitor

This protocol details the synthesis of N-(4-phenoxyphenyl)-5-chlorobenzo[d]oxazole-2-carboxamide, a representative kinase inhibitor scaffold, from this compound and 4-phenoxyaniline.

Materials & Reagents
ReagentM.W.Eq.Amount (for 1 mmol scale)
This compound197.581.0197.6 mg
4-Phenoxyaniline185.221.1203.7 mg
HATU380.231.2456.3 mg
DIPEA (N,N-Diisopropylethylamine)129.243.0521 µL
Anhydrous DMF--5 mL
Ethyl Acetate (EtOAc)--For workup
1M HCl (aq)--For workup
Saturated NaHCO₃ (aq)--For workup
Brine--For workup
Anhydrous MgSO₄--For drying
Step-by-Step Experimental Procedure
  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (197.6 mg, 1.0 mmol).

  • Reagent Addition: Add 4-phenoxyaniline (203.7 mg, 1.1 mmol) followed by anhydrous N,N-Dimethylformamide (DMF, 5 mL). Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) until all solids dissolve.

  • Base and Coupling Agent: Add DIPEA (521 µL, 3.0 mmol) to the solution and stir for 2 minutes. Add HATU (456.3 mg, 1.2 mmol) in a single portion. Insight: Adding the base before HATU prevents potential side reactions with the coupling agent.[14]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (30 mL). Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and finally with brine (1 x 20 mL). Trustworthiness: This rigorous washing procedure removes unreacted starting materials, excess reagents, and DMF, which is crucial for obtaining a pure product.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product as a white or off-white solid.

Self-Validation: Expected Characterization
  • ¹H NMR: Expect characteristic peaks for the aromatic protons on the benzoxazole and phenoxyphenyl rings, as well as a downfield singlet for the amide N-H proton.

  • LC-MS: A single major peak in the liquid chromatogram with a mass corresponding to the expected product (C₂₁H₁₃ClN₂O₃, M.W. = 364.79). The [M+H]⁺ ion should be observed at m/z ≈ 365.8.

  • Yield: Typical yields for this type of coupling reaction range from 70-95%.

Biological Context and Data

The synthesized benzoxazole-2-carboxamides act as Type II kinase inhibitors, targeting the inactive "DFG-out" conformation of the kinase.[1] This mechanism often leads to higher selectivity compared to Type I inhibitors that target the more conserved active conformation.

VEGFR-2 Signaling Pathway

VEGF-A binding to its receptor, VEGFR-2, on endothelial cells triggers receptor dimerization and autophosphorylation. This activates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK pathway, which promotes cell proliferation, migration, and survival, ultimately leading to angiogenesis. The synthesized inhibitor blocks the initial autophosphorylation step, shutting down the entire cascade.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade VEGFR2 VEGFR-2 RAS RAS VEGFR2->RAS Activates VEGFA VEGF-A VEGFA->VEGFR2 Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Proliferation Inhibitor Benzoxazole Inhibitor (Synthesized Product) Inhibitor->VEGFR2 BLOCKS ATP Binding & Autophosphorylation caption Fig 2. Simplified VEGFR-2 signaling pathway and point of inhibition.

Fig 2. Simplified VEGFR-2 signaling pathway and point of inhibition.
Structure-Activity Relationship (SAR) Data

Literature on benzoxazole-based VEGFR-2 inhibitors demonstrates the importance of the core and its substituents. The following table summarizes representative data for compounds containing the 5-chlorobenzoxazole scaffold.

Compound IDR-Group (Amine Component)VEGFR-2 IC₅₀ (µM)Anti-proliferative IC₅₀ vs. HepG2 (µM)Reference
14b 2-methoxyphenylN/A (705.7 pg/ml protein conc.)4.61[15]
14k 2,5-dichlorophenylN/A7.75[15]
12k 3-chlorophenylN/A28.36[8]

Note: IC₅₀ is the half-maximal inhibitory concentration. Lower values indicate higher potency. The data shows that substitutions on the terminal phenyl ring significantly impact biological activity, underscoring the value of this compound as a scaffold for generating diverse libraries for SAR studies.

Conclusion and Future Directions

This compound is a high-value, readily available starting material for the efficient synthesis of potent kinase inhibitors. Its intrinsic chemical features and the robustness of modern amide coupling protocols, such as those using HATU, enable rapid access to diverse chemical libraries. The presented protocol for a model VEGFR-2 inhibitor serves as a validated template that can be adapted by researchers in drug discovery to explore novel chemical space and develop next-generation targeted therapies. Future work will likely focus on coupling this scaffold with novel, complex amines to further enhance potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for the Quantification of 5-Chloro-benzooxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-benzooxazole-2-carboxylic acid is a crucial heterocyclic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its structural motif is found in compounds with potential anti-inflammatory, antitumor, antibacterial, and antifungal properties.[1] As such, the accurate and precise quantification of this molecule is paramount for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, process development, and quality control of active pharmaceutical ingredients (APIs).

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of this compound. We will delve into the rationale behind experimental choices and present methodologies that are designed to be robust and self-validating. The primary focus will be on High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable technique, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₈H₄ClNO₃[2]
Molecular Weight 197.57 g/mol [2]
Appearance White crystalline powder[1]
Melting Point 274-276°C[1]
Solubility Soluble in water, ethanol, methanol, and acetone.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective method for the routine quantification of this compound, particularly for in-process control and analysis of bulk drug substances.

Principle of the Method

This method utilizes reversed-phase chromatography to separate this compound from potential impurities and degradation products. The analyte is then detected and quantified by its absorbance of ultraviolet (UV) light. The choice of a C18 column is based on its wide applicability for separating moderately polar compounds. The mobile phase, a mixture of an acidic aqueous solution and an organic solvent, is optimized to achieve good peak shape and retention.

Experimental Protocol: HPLC-UV Quantification

This protocol is a starting point and should be optimized and validated according to International Council on Harmonisation (ICH) guidelines.[3]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and methanol (Solvent B) in a ratio of 30:70 (v/v). The mobile phase composition may require optimization to achieve the desired retention time and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by acquiring a UV spectrum of a standard solution of this compound. A wavelength of maximum absorbance should be selected for quantification.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Preparation (for drug substance): Accurately weigh a known amount of the sample, dissolve it in methanol, and dilute with the mobile phase to a concentration within the calibration range.

3. Method Validation Parameters:

The developed method must be validated to ensure its suitability for its intended purpose. Key validation parameters include:

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately. Parameters to check include retention time, peak area repeatability (RSD < 2%), theoretical plates, and tailing factor.

  • Linearity: Analyze the working standard solutions and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be > 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or a known matrix with the analyte at different concentration levels.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the sample.

  • Specificity (Stability-Indicating): Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the analyte from its degradation products.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice.

Principle of the Method

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. The analyte is first separated from the matrix components on an HPLC column. It then enters the mass spectrometer, where it is ionized (typically by electrospray ionization - ESI), and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This multiple reaction monitoring (MRM) provides excellent selectivity and reduces matrix interference.

Experimental Protocol: LC-MS/MS Quantification in Plasma

This protocol provides a general framework for the analysis of this compound in plasma and requires optimization and validation.

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column with smaller dimensions (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for faster analysis times.

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is a common starting point for the analysis of carboxylic acids.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally suitable for carboxylic acids.

    • MRM Transitions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer. The precursor ion will be [M-H]⁻, and the product ions will be characteristic fragments.

    • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte, should be used to correct for matrix effects and variations in sample processing.

2. Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting the analyte from plasma.

G

3. Method Validation:

A comprehensive validation according to regulatory guidelines (e.g., FDA) is required. This includes assessing:

  • Selectivity and Matrix Effect: Evaluate the potential for interference from endogenous plasma components.

  • Linearity, Accuracy, and Precision: As described for the HPLC-UV method.

  • Recovery: Determine the efficiency of the extraction process.

  • Stability: Assess the stability of the analyte in plasma under various storage conditions (freeze-thaw, short-term benchtop, long-term storage).

Workflow for Analytical Method Development

The development of a robust analytical method is a systematic process.

G

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific application, required sensitivity, and the nature of the sample matrix. The protocols and guidelines presented here provide a solid foundation for developing and validating reliable analytical methods. It is imperative that any method is rigorously optimized and validated to ensure the generation of high-quality, reproducible data that can confidently support research and development activities.

References

A Robust RP-HPLC Protocol for the Purification of 5-Chloro-benzooxazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from Gemini Science

Abstract

5-Chloro-benzooxazole-2-carboxylic acid and its derivatives represent a critical scaffold in modern drug discovery, exhibiting a wide range of pharmacological activities.[1] The synthesis of these compounds often yields complex crude mixtures requiring robust purification methods to isolate the active pharmaceutical ingredient (API) with high purity. This application note provides a comprehensive, field-proven protocol for the purification of these derivatives using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We delve into the scientific rationale behind method development, offer a detailed step-by-step protocol, and provide guidance for optimization and troubleshooting, ensuring researchers can adapt this method to a wide array of analogous structures.

Scientific Principles: The Causality Behind the Protocol

The successful purification of this compound derivatives hinges on a firm understanding of their physicochemical properties and how they interact with the HPLC system.

1.1. The Choice of Reversed-Phase Chromatography

The core structure is a substituted benzoxazole, which is aromatic and moderately non-polar. This makes it an ideal candidate for reversed-phase (RP) chromatography, where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar.[2] The primary retention mechanism is the hydrophobic interaction between the analyte and the alkyl chains (e.g., C18) of the stationary phase.

1.2. Managing Acidity: The Key to Peak Shape

The presence of a carboxylic acid moiety is the most critical factor influencing chromatographic behavior. In a neutral or basic mobile phase, the carboxylic acid will deprotonate to its carboxylate form (R-COO⁻). This ionized state is highly polar and will have minimal retention on a non-polar C18 column, often resulting in poor peak shape (tailing) and elution close to the solvent front.

To ensure proper retention and sharp, symmetrical peaks, the ionization of the carboxylic acid must be suppressed.[3][4] This is achieved by acidifying the mobile phase to a pH at least 1.5-2 units below the analyte's pKa.[3] By maintaining the analyte in its neutral, protonated form (R-COOH), its hydrophobicity is increased, leading to predictable and controllable retention. We utilize 0.1% formic acid, a volatile additive ideal for preparative work as it can be easily removed during post-purification solvent evaporation.[4]

1.3. Stationary Phase Selection: Beyond C18

While a C18 column is the workhorse of RP-HPLC and our primary recommendation, the aromatic nature of the benzoxazole ring opens up possibilities for alternative selectivity.[5]

  • Octadecyl (C18): Provides strong hydrophobic retention and is the recommended starting point for method development.[2][6]

  • Phenyl & Phenyl-Hexyl: These phases can interact with the aromatic ring of the analyte via π-π interactions, offering a different selectivity profile that can be invaluable for separating closely related impurities or isomers.[7]

  • Pentafluorophenyl (PFP): Offers a unique combination of hydrophobic, aromatic (π-π), and dipole-dipole interactions, making it highly effective for separating halogenated and aromatic compounds.[2][7]

Experimental Workflow Overview

The following diagram outlines the complete workflow from crude sample to purified, validated compound.

HPLC_Purification_Workflow Sample_Prep 1. Crude Sample Preparation System_Prep 2. Mobile Phase & System Preparation Sample_Prep->System_Prep Equilibration 3. Column Equilibration System_Prep->Equilibration Injection 4. Sample Injection & Gradient Elution Equilibration->Injection Separation_Detection 5. Separation & UV Detection Injection->Separation_Detection Fraction_Collection 6. Peak Fractionation Separation_Detection->Fraction_Collection Analysis 7. QC Analysis of Collected Fractions Fraction_Collection->Analysis Pooling_Evaporation 8. Pool Pure Fractions & Solvent Evaporation Analysis->Pooling_Evaporation Final_Product 9. Purified Compound Pooling_Evaporation->Final_Product

Caption: HPLC Purification Workflow for Benzoxazole Derivatives.

Materials and Equipment

  • HPLC System: Preparative or semi-preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A high-quality C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile (ACN), methanol, and ultrapure water.

  • Acid Modifier: Formic acid (FA), LC-MS grade or equivalent.

  • Sample Preparation: Syringe filters (0.22 or 0.45 µm, PTFE or nylon), vials, and a vortex mixer.

  • Post-Processing: Rotary evaporator or lyophilizer for solvent removal.

Step-by-Step Purification Protocol

4.1. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): To 999 mL of ultrapure water, add 1 mL of formic acid to create a 0.1% (v/v) solution. Degas thoroughly by sonication or vacuum filtration.

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid to create a 0.1% (v/v) solution. Degas thoroughly.

    • Expert Tip: Adding the acid modifier to both aqueous and organic phases ensures a consistent pH throughout the gradient, preventing baseline shifts and improving reproducibility.[8]

4.2. Sample Preparation

  • Accurately weigh the crude this compound derivative.

  • Dissolve the sample in a minimal amount of a suitable solvent (e.g., Methanol, Acetonitrile, or DMSO) to achieve a high concentration (e.g., 20-50 mg/mL). The compound is reported to be soluble in methanol and acetone.[9]

  • Ensure the sample is fully dissolved. Use a vortex mixer or sonicator if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter directly into an HPLC vial to remove any particulate matter that could damage the column or system.[10]

4.3. HPLC Method Parameters

The following parameters serve as a robust starting point for method development.

ParameterRecommended SettingRationale
Column Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm)Provides excellent hydrophobic retention for the aromatic core.[2][5]
Mobile Phase A 0.1% Formic Acid in WaterPolar phase; acid suppresses ionization of the carboxylic acid.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileNon-polar phase; elutes the compound from the column.
Flow Rate 4.0 - 5.0 mL/min (for a 10 mm ID column)Adjust based on column dimensions and system pressure limits.
Gradient Elution Time (min) % B 0.0
Detection Wavelength Primary: 254 nmSecondary: ~340 nm (if using PDA)254 nm is a general wavelength for aromatic compounds. Benzoxazoles have strong absorbance between 330-380 nm, providing higher selectivity.[11][12] A PDA detector is highly recommended.
Injection Volume 100 - 500 µL (dependent on concentration and column size)Optimize to maximize load without compromising peak resolution.
Column Temperature 30 - 40 °CElevated temperature can lower mobile phase viscosity (reducing backpressure) and improve peak efficiency.

4.4. Purification Run and Fraction Collection

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (10% B) for at least 10 column volumes or until a stable baseline is achieved.

  • Blank Injection: Perform a blank run (injecting the sample solvent) to identify any system-related or solvent peaks.

  • Sample Injection: Inject the filtered crude sample onto the equilibrated column.

  • Fraction Collection: Monitor the chromatogram in real-time. Set the fraction collector to trigger based on the UV signal threshold at 254 nm. Collect the main peak of interest into separate tubes.

4.5. Post-Purification Processing

  • Purity Analysis: Analyze small aliquots from the collected fractions using an analytical HPLC method to confirm the purity of each fraction.

  • Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal: Remove the mobile phase solvent from the pooled fractions using a rotary evaporator. If the final product is sensitive, lyophilization (freeze-drying) can be used after removing the bulk of the acetonitrile.

  • Final Characterization: Confirm the identity and purity of the final solid compound using appropriate analytical techniques (e.g., LC-MS, NMR).

Method Optimization and Troubleshooting

The protocol provided is a starting point. The optimal method may vary depending on the specific derivative and impurity profile.

  • Poor Resolution:

    • Solution 1: Decrease the slope of the gradient. A shallower gradient (e.g., increasing %B by 1-2% per minute) provides more time for separation.[13]

    • Solution 2: Try an alternative stationary phase. If impurities co-elute on a C18 column, a Phenyl or PFP column may provide the necessary alternative selectivity.[7]

  • Peak Tailing:

    • Cause: Insufficient suppression of the carboxylic acid ionization.

    • Solution: Ensure the mobile phase pH is low enough. While 0.1% formic acid is generally sufficient, 0.1% trifluoroacetic acid (TFA) can be used for more stubborn cases, though it is harder to remove post-purification.

  • High Backpressure:

    • Cause: Column blockage or precipitation of the sample.

    • Solution: Ensure rigorous sample filtration. If pressure remains high, reverse-flush the column with a strong solvent (use manufacturer's guidelines). Check that the sample is fully soluble in the mobile phase at the start of the gradient.

References

Application Note: A Scalable and Robust Protocol for the Synthesis of 5-Chloro-benzooxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the large-scale synthesis of 5-Chloro-benzooxazole-2-carboxylic acid, a key heterocyclic building block in pharmaceutical and materials science research. The presented protocol is designed for scalability, focusing on a robust condensation reaction between 2-amino-4-chlorophenol and oxalic acid. We detail the reaction mechanism, provide step-by-step procedures for synthesis and purification, outline critical process parameters for scale-up, and establish rigorous safety and handling protocols. This guide is intended for researchers, chemists, and process development professionals seeking a reliable method for producing high-purity this compound.

Introduction and Scientific Background

Benzoxazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound (CAS No: 49559-65-1) is a particularly valuable intermediate, providing a reactive carboxylic acid handle for further chemical modification and a chlorinated benzene ring that can influence the pharmacokinetic profile of derivative molecules.[]

The synthesis of the benzoxazole scaffold is most commonly achieved through the condensation and subsequent cyclodehydration of a 2-aminophenol derivative with a carboxylic acid or its equivalent.[4][5] This approach is favored for its high atom economy and the general availability of starting materials. For the specific synthesis of the title compound, this strategy involves the reaction of 2-amino-4-chlorophenol with a C2-dicarbonyl source, such as oxalic acid.

This application note presents a field-proven protocol that leverages polyphosphoric acid (PPA) as a catalyst, solvent, and dehydrating agent to drive the reaction to completion, a method well-suited for large-scale production due to its operational simplicity and effectiveness.[5]

Synthetic Strategy and Rationale

The chosen synthetic route involves a one-pot condensation reaction. The mechanism proceeds via an initial acylation of the more nucleophilic amino group of 2-amino-4-chlorophenol by oxalic acid, forming an intermediate N-(5-chloro-2-hydroxyphenyl)oxalamic acid. Under the influence of heat and the dehydrating action of PPA, this intermediate undergoes an intramolecular cyclization via nucleophilic attack of the hydroxyl group onto the second carbonyl carbon, followed by dehydration to yield the aromatic benzoxazole ring system.

This method was selected for its:

  • Robustness: PPA-mediated reactions are generally high-yielding and less sensitive to minor variations in substrate quality.

  • Scalability: The one-pot nature of the reaction simplifies the process flow, reducing the number of unit operations required for large-scale manufacturing.

  • Cost-Effectiveness: The primary starting materials, 2-amino-4-chlorophenol and oxalic acid, are commercially available and relatively inexpensive.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product 2_Amino_4_chlorophenol 2-Amino-4-chlorophenol PPA Polyphosphoric Acid (PPA) Heat (120-140°C) 2_Amino_4_chlorophenol->PPA + Oxalic_Acid Oxalic Acid Oxalic_Acid->PPA + Target_Molecule This compound PPA->Target_Molecule Condensation & Cyclodehydration

Diagram 1: Overall synthetic transformation.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaM.W. ( g/mol )Suggested Purity
2-Amino-4-chlorophenol95-85-2C₆H₆ClNO143.57>98%
Oxalic Acid (dihydrate)6153-56-6C₂H₂O₄·2H₂O126.07>99%
Polyphosphoric Acid (PPA)8017-16-1H(n+2)P(n)O(3n+1)N/A115% H₃PO₄ basis
Deionized Water7732-18-5H₂O18.02N/A
Sodium Bicarbonate144-55-8NaHCO₃84.01>99%
Ethanol64-17-5C₂H₅OH46.07Reagent Grade
Hydrochloric Acid7647-01-0HCl36.4637% (conc.)
Ethyl Acetate141-78-6C₄H₈O₂88.11ACS Grade
Equipment
  • Jacketed glass reactor (sized appropriately for scale) with overhead mechanical stirrer, temperature probe, and reflux condenser.

  • Heating/cooling circulator for the reactor jacket.

  • Addition funnel or pump for controlled reagent addition.

  • Large Büchner funnel with vacuum flask for filtration.

  • Drying oven (vacuum or convection).

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): See Section 6.

Detailed Experimental Protocol

Synthesis of this compound

This protocol is based on a 1.0 molar scale. Adjust quantities proportionally for different batch sizes.

  • Reactor Setup: Equip a 5 L jacketed reactor with a mechanical stirrer, thermocouple, and a condenser with a nitrogen inlet. Ensure the system is dry and purged with inert gas.

  • Reagent Charging: To the reactor, charge polyphosphoric acid (PPA, approx. 1.5 L). Begin stirring at a moderate speed (e.g., 150-200 RPM) and heat the PPA to 80°C to reduce its viscosity.

  • Addition of Reactants: Once the PPA is mobile, add 2-amino-4-chlorophenol (143.6 g, 1.0 mol) in portions to control any initial exotherm. Follow with the portion-wise addition of oxalic acid dihydrate (138.7 g, 1.1 mol, 1.1 eq).

  • Reaction: After the additions are complete, slowly heat the reaction mixture to 130-140°C. Maintain this temperature for 4-6 hours. The mixture will become a thick, stirrable slurry.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC System: Ethyl acetate/Hexane (1:1) with 1% acetic acid. The product should be UV active and have a lower Rf than the starting 2-amino-4-chlorophenol.

    • HPLC System: C18 column, mobile phase of acetonitrile/water with 0.1% formic acid.[6]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to 80-90°C.

    • In a separate, appropriately sized vessel, prepare a large volume of ice water (approx. 10 L).

    • CRITICAL STEP: While vigorously stirring the ice water, slowly and carefully pour the hot reaction mixture into it. This process is highly exothermic and should be done with extreme caution in a well-ventilated fume hood. The product will precipitate as a solid.

    • Stir the resulting slurry for 1-2 hours to allow for complete precipitation and to break up any large clumps.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake extensively with deionized water until the filtrate is no longer strongly acidic (pH > 4). This removes the majority of the phosphoric acid.

  • Initial Purification (Bicarbonate Wash):

    • Transfer the wet filter cake to a beaker and add a saturated solution of sodium bicarbonate until effervescence ceases. This step removes any unreacted oxalic acid.

    • Stir for 30 minutes, then filter the solid again. Wash the cake with deionized water.

Final Purification (Recrystallization)
  • Transfer the crude solid to a flask of appropriate size.

  • Add a minimal amount of a suitable solvent system, such as ethanol/water or acetic acid/water, to dissolve the solid at reflux.

  • Once fully dissolved, allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 60-70°C to a constant weight.

Expected Yield: 75-85%. Appearance: Off-white to light tan solid.

Process Workflow and Scale-Up Considerations

G start Start reactor_prep Prepare & Purge Jacketed Reactor start->reactor_prep end End charge_ppa Charge PPA Heat to 80°C reactor_prep->charge_ppa charge_reactants Add 2-Amino-4-chlorophenol & Oxalic Acid charge_ppa->charge_reactants react Heat to 130-140°C (4-6 hours) charge_reactants->react monitor Monitor by TLC/HPLC react->monitor monitor->react Incomplete cool_reaction Cool Reaction to 90°C monitor->cool_reaction Complete quench Quench: Pour into Ice Water cool_reaction->quench filter_crude Filter Crude Product Wash with Water quench->filter_crude bicarb_wash Slurry with NaHCO₃ Solution & Filter filter_crude->bicarb_wash recrystallize Recrystallize from EtOH/Water bicarb_wash->recrystallize filter_final Filter Pure Product recrystallize->filter_final dry Dry Under Vacuum filter_final->dry final_product High-Purity Final Product dry->final_product final_product->end

Diagram 2: Step-by-step experimental workflow.

For successful large-scale synthesis, the following parameters are critical:[7]

  • Temperature Control: The quenching of the PPA mixture is highly exothermic. Ensure the receiving vessel has sufficient cooling capacity and headspace. The reaction temperature itself must be carefully controlled to avoid side reactions.[7]

  • Mixing Efficiency: PPA is viscous, and the reaction mixture becomes a thick slurry. Powerful overhead stirring is essential to ensure adequate heat transfer and homogeneity, preventing localized overheating and charring.[7]

  • Reagent Addition: While this protocol uses portion-wise addition, for very large scales, a solids-dosing system or dissolving the starting materials in a co-solvent (if compatible) might be necessary for controlled addition.

  • Troubleshooting: Low yields can result from incomplete reaction or product degradation. Ensure the reaction has gone to completion via HPLC before quenching. If significant impurities are observed, consider optimizing the reaction temperature or time. Purification can also be achieved via acid-base extraction for highly impure batches.[6][8]

Safety and Hazard Management

This procedure must be carried out by trained personnel in a well-ventilated chemical fume hood or appropriate manufacturing facility.

  • 2-Amino-4-chlorophenol: Highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin.[9] It is a suspected carcinogen.[9][10] AVOID ALL CONTACT.[10]

    • PPE: Chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a full-length lab coat are mandatory. Use a respirator with a particulate filter if handling the powder outside of a contained system.[10][11]

    • Handling: Weigh and handle the solid in a fume hood or ventilated enclosure.

  • Polyphosphoric Acid (PPA): Corrosive. Reacts vigorously with water. Handle with care to avoid contact with skin and eyes.

  • Oxalic Acid: Toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes.

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[12] Remove contaminated clothing.[10]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes.[12]

    • Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.[9]

    • Spills: Neutralize spills of acidic materials with sodium bicarbonate before cleanup. Wear appropriate PPE during cleanup.

Characterization Data

PropertyValue
Molecular Formula C₈H₄ClNO₃
Molecular Weight 197.58 g/mol
Appearance Off-white to light tan crystalline powder
IUPAC Name 5-chloro-1,3-benzoxazole-2-carboxylic acid[]
InChI Key DYJGNDXUMNGLIT-UHFFFAOYSA-N

References

Application Notes & Protocols for the Development of Novel Benzoxazole-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets – is a cornerstone of efficient drug discovery. The benzoxazole moiety, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, represents one such critical scaffold.[1][2] Its rigid, planar structure and the presence of nitrogen and oxygen heteroatoms provide ideal opportunities for diverse chemical modifications, enabling the fine-tuning of pharmacological properties.[1]

Benzoxazole derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] This versatility has established them as a focal point in the quest for novel therapeutic agents.[3] Particularly in oncology, numerous benzoxazole-containing compounds have shown potent activity against various cancer cell lines, often by targeting key signaling pathways involved in tumor growth and proliferation.[6][7]

This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals engaged in the design, synthesis, and evaluation of novel benzoxazole-based therapeutic agents. It moves beyond simple recitation of steps to explain the underlying scientific rationale, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Part 1: Synthesis and Characterization of Benzoxazole Derivatives

The synthesis of a diverse library of benzoxazole analogs is the foundational step in identifying lead compounds. The most prevalent and versatile method for constructing the benzoxazole core is the condensation of 2-aminophenols with carboxylic acids or their derivatives, often facilitated by a dehydrating agent or high temperatures.[4][8]

General Synthetic Pathway

The reaction typically proceeds via the formation of an intermediate amide, followed by an intramolecular cyclodehydration to yield the benzoxazole ring. Polyphosphoric acid (PPA) is a commonly used reagent for this one-pot synthesis.[1]

G cluster_reactants Reactants 2-Aminophenol 2-Aminophenol PPA Polyphosphoric Acid (PPA) Heat (e.g., 150°C) 2-Aminophenol->PPA Carboxylic_Acid Substituted Carboxylic Acid (R-COOH) Carboxylic_Acid->PPA Product 2-Substituted Benzoxazole PPA->Product Cyclodehydration

Caption: General synthetic scheme for 2-substituted benzoxazoles.

Protocol 1: Synthesis of 2-Phenylbenzoxazole (A Representative Example)

This protocol details the synthesis of a simple yet representative benzoxazole derivative. The causality behind using PPA is its dual function as both a solvent and a powerful dehydrating agent, which drives the reaction towards the cyclized product.

Materials:

  • 2-Aminophenol

  • Benzoic Acid

  • Polyphosphoric Acid (PPA)

  • Sodium Bicarbonate (NaHCO₃) solution (10%)

  • Ethanol

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-aminophenol (1.0 eq), benzoic acid (1.1 eq), and polyphosphoric acid (20x the weight of 2-aminophenol).

  • Heating: Heat the reaction mixture to 150°C with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by slowly adding 10% NaHCO₃ solution until the pH is ~7-8. The crude product will precipitate out.

  • Isolation: Filter the precipitate, wash thoroughly with cold water, and dry it under a vacuum.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzoxazole.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data should align with the desired structure.

Part 2: In Vitro Biological Evaluation: From Hit Identification to Mechanism of Action

In vitro assays are the primary screening platform in drug discovery, providing a rapid and cost-effective means to assess the biological activity of newly synthesized compounds and prioritize them for further investigation.[9][10] A well-designed screening cascade is crucial for making informed decisions.

In Vitro Screening Workflow

A logical workflow ensures that resources are focused on the most promising compounds. The process begins with a broad cytotoxicity screen, followed by more specific assays to elucidate the mechanism of action for the most potent hits.

G cluster_workflow In Vitro Screening Workflow Start Synthesized Benzoxazole Library Cytotoxicity Primary Screen: Cytotoxicity Assay (e.g., MTT, SRB) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Hit_Selection Hit Selection (Potency & Selectivity) IC50->Hit_Selection Apoptosis Secondary Screen: Apoptosis Assay (Annexin V/PI) Hit_Selection->Apoptosis Potent Compounds End Hit_Selection->End Inactive Compounds Cell_Cycle Cell Cycle Analysis Apoptosis->Cell_Cycle Target_Assay Tertiary Screen: Target-Based Assay (e.g., Kinase Inhibition) Cell_Cycle->Target_Assay Lead Promising Lead for In Vivo Studies Target_Assay->Lead G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MAPK->Proliferation Benzoxazole Benzoxazole Inhibitor Benzoxazole->Dimerization Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 5-Chloro-benzooxazole-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 5-Chloro-benzooxazole-2-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and drug development. However, its synthesis can present challenges, often resulting in suboptimal yields and purification difficulties. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. We will delve into the causality behind experimental choices, providing a framework for robust and reproducible synthesis.

Core Synthesis Pathway

The most common and reliable method for synthesizing this compound involves a two-step process:

  • Condensation & Cyclization: Reaction of 2-amino-4-chlorophenol with diethyl oxalate to form the intermediate, ethyl 5-chlorobenzo[d]oxazole-2-carboxylate.

  • Hydrolysis: Saponification of the ethyl ester intermediate to yield the final carboxylic acid product.

This pathway is favored for its use of readily available starting materials and generally reliable reaction conditions.

Synthesis_Pathway A 2-Amino-4-chlorophenol S1 Step 1: Condensation & Cyclization (e.g., Reflux in EtOH/xylene) A->S1 B Diethyl Oxalate B->S1 C Ethyl 5-chlorobenzo[d]oxazole- 2-carboxylate S2 Step 2: Hydrolysis (e.g., NaOH, then H+) C->S2 D 5-Chloro-benzooxazole- 2-carboxylic acid S1->C S2->D

Caption: General two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.

Q1: My overall yield of this compound is consistently low. What are the most common culprits?

A1: Low overall yield is a multifaceted issue that can arise from inefficiencies in either the cyclization or hydrolysis step, or losses during workup.[1] Key areas to investigate include:

  • Purity of Starting Materials: 2-amino-4-chlorophenol is susceptible to oxidation, appearing as a dark-colored solid. Impurities can significantly inhibit the initial condensation reaction.[2]

  • Incomplete Reactions: Either the initial cyclization or the final hydrolysis may not be proceeding to completion. It is crucial to monitor each step by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Side Product Formation: Competing side reactions can consume starting materials, reducing the yield of the desired product.[2]

  • Product Degradation: The benzoxazole ring can be sensitive to harsh conditions, particularly excessively high temperatures or extreme pH during workup, which can lead to ring-opening.[3]

  • Inefficient Purification: Significant product loss can occur during extraction, filtration, and recrystallization steps.[4]

Low_Yield_Troubleshooting Start Low Overall Yield Purity Check Starting Material Purity (2-amino-4-chlorophenol) Start->Purity Reaction Monitor Reaction Progress (TLC/LC-MS) Start->Reaction Workup Optimize Work-up & Purification Start->Workup Purity_Sol Solution: - Recrystallize starting material - Use freshly purchased, high-purity reagent Purity->Purity_Sol Reaction_Incomplete Problem: Incomplete Reaction Reaction->Reaction_Incomplete Reaction_Side Problem: Side Products Reaction->Reaction_Side Workup_Sol Solution: - Optimize extraction pH - Choose appropriate recrystallization solvent - Avoid excessive heat Workup->Workup_Sol Incomplete_Sol Solution: - Increase reaction time/temp - Check solvent dryness - Use a catalyst (e.g., acid) Reaction_Incomplete->Incomplete_Sol Side_Sol Solution: - Lower reaction temperature - Adjust stoichiometry - Control reagent addition rate Reaction_Side->Side_Sol

Caption: Troubleshooting workflow for diagnosing and resolving low reaction yields.

Q2: The initial condensation reaction (Step 1) is sluggish or incomplete. What are the likely causes and solutions?

A2: This is a critical step where the benzoxazole core is formed. Inefficiency here will cap the maximum possible overall yield.

  • Cause - Reagent Quality: As mentioned, the purity of 2-amino-4-chlorophenol is paramount. Oxidized or impure material will react poorly.

    • Solution: Use high-purity, light-colored 2-amino-4-chlorophenol. If necessary, purify the commercial material by recrystallization from an appropriate solvent system (e.g., ethanol/water) after treatment with activated charcoal.[5]

  • Cause - Reaction Conditions: The condensation requires elevated temperatures to drive off the ethanol and water formed during cyclization.

    • Solution: Ensure the reaction is heated to a sufficient reflux temperature. A Dean-Stark trap can be used to remove water and drive the equilibrium toward the product. While ethanol is a common solvent, a higher boiling point solvent like xylene or toluene can be beneficial.[6]

  • Cause - Lack of Catalyst: While the reaction can proceed thermally, it is often accelerated by an acid catalyst.

    • Solution: Add a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA) or use polyphosphoric acid (PPA) as both a catalyst and solvent.[6] This protonates the carbonyl group of diethyl oxalate, making it more electrophilic and susceptible to nucleophilic attack by the aminophenol.

Q3: The final hydrolysis of the ethyl ester (Step 2) is not going to completion or is causing degradation. What should I do?

A3: Saponification is a standard ester hydrolysis method, but the conditions must be carefully controlled to prevent unwanted side reactions.

  • Cause - Insufficient Hydrolysis: The reaction may not have reached completion due to insufficient base, time, or temperature.

    • Solution: Use a molar excess of a strong base like sodium hydroxide (e.g., 2-3 equivalents). Monitor the reaction by TLC until the starting ester spot has completely disappeared. Gentle heating (e.g., 40-50°C) can accelerate the reaction, but avoid aggressive boiling.[7][8]

  • Cause - Product Degradation: The benzoxazole ring can be susceptible to nucleophilic attack and cleavage under harsh basic conditions, especially at high temperatures for prolonged periods.

    • Solution: Perform the hydrolysis at the lowest effective temperature and for the minimum time necessary for complete conversion. Once the reaction is complete, cool the mixture before acidification.

  • Cause - Inefficient Acidification/Precipitation: The product is precipitated by acidifying the aqueous solution of the carboxylate salt. If the pH is not sufficiently acidic, the product will remain dissolved as the salt, leading to low isolated yield.

    • Solution: After hydrolysis, cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid until the pH is strongly acidic (pH 1-2). Ensure thorough mixing. The product should precipitate as a solid. Allow sufficient time for complete precipitation before filtering.[4]

Q4: Purification of the final product is challenging, and my product purity is low. What are the best purification strategies?

A4: The carboxylic acid functionality of the product dictates the purification strategy.

  • Strategy 1 - Recrystallization: This is the most effective method for purifying the final solid product.

    • Procedure: Experiment with different solvent systems. A common choice is an ethanol/water or acetic acid/water mixture. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals, leaving impurities in the mother liquor.[4][7]

  • Strategy 2 - Acid-Base Extraction: This technique leverages the acidic nature of the product to separate it from neutral or basic impurities.

    • Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash this solution with a saturated sodium bicarbonate solution. The desired carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. The organic layer, containing neutral impurities, can be discarded. The aqueous layer is then re-acidified with HCl to precipitate the pure product, which is collected by filtration.[4] This method is excellent for removing unreacted starting ester.

Detailed Experimental Protocol

This protocol is a robust, optimized procedure for the synthesis of this compound.

Step 1: Synthesis of Ethyl 5-chlorobenzo[d]oxazole-2-carboxylate
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-chlorophenol (1.0 eq) and diethyl oxalate (1.5 eq).

  • Solvent Addition: Add absolute ethanol as the solvent (approx. 5-10 mL per gram of aminophenol).

  • Reaction: Heat the mixture to a gentle reflux. The reaction progress should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted diethyl oxalate.

  • Drying: Dry the solid product under vacuum to obtain ethyl 5-chlorobenzo[d]oxazole-2-carboxylate, which can be used in the next step without further purification if it appears as a clean, off-white solid.

Step 2: Hydrolysis to this compound
  • Setup: To a round-bottom flask containing the ethyl ester from Step 1, add a 1 M aqueous solution of sodium hydroxide (NaOH) (2.5 eq).

  • Hydrolysis: Stir the suspension at 40-50°C. The solid will gradually dissolve as the saponification proceeds. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Cooling and Filtration: After the reaction is complete, cool the solution in an ice bath. If any unreacted starting material or neutral impurities are present, they may be removed by filtering the basic solution.

  • Precipitation: Slowly add concentrated hydrochloric acid (HCl) to the clear filtrate with vigorous stirring while keeping the flask in the ice bath. Continue adding acid until the pH of the solution is ~1-2. A thick white precipitate of the final product will form.

  • Isolation: Stir the cold suspension for an additional 30 minutes to ensure complete precipitation. Collect the product by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. Dry the purified this compound in a vacuum oven at 50-60°C.

Optimized Reaction Parameters Summary
ParameterStep 1: CyclizationStep 2: HydrolysisRationale
Temperature Reflux (e.g., Ethanol ~78°C)40-50°CBalances reaction rate with potential for side reactions or degradation.[1]
Reaction Time 4-6 hours1-2 hoursShould be determined by reaction monitoring (TLC/LC-MS) to avoid incomplete reactions or degradation.[4]
Stoichiometry 1.5 eq Diethyl Oxalate2.5 eq NaOHAn excess of the reagent helps drive the reaction to completion.[1]
Work-up pH N/ApH 1-2Ensures complete protonation and precipitation of the carboxylic acid product.[4]

References

Technical Support Center: Synthesis of 5-Chloro-benzooxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Chloro-benzooxazole-2-carboxylic acid. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you navigate the common challenges encountered during this synthesis, leading to improved yield, purity, and process control.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the condensation and subsequent cyclization of 4-chloro-2-aminophenol with a derivative of oxalic acid. While seemingly straightforward, this reaction is often plagued by the formation of several side products that can complicate purification and significantly reduce the yield of the desired product. Understanding the genesis of these impurities is the first step toward mitigating their formation.

Frequently Asked Questions (FAQs)

Q1: My reaction yields a mixture of products, and the desired carboxylic acid is difficult to isolate. What are the most likely impurities?

A1: Based on the typical reaction pathway, several side products are commonly observed. These include:

  • Ethyl 5-chloro-benzooxazole-2-carboxylate: Arises from incomplete hydrolysis if the synthesis starts from an oxalic acid ester derivative.

  • 5-Chlorobenzooxazole: The product of decarboxylation of the target molecule, often induced by excessive heat.

  • N,N'-bis(4-chloro-2-hydroxyphenyl)oxalamide: A dimeric impurity formed when two molecules of 4-chloro-2-aminophenol react with the oxalic acid derivative without subsequent cyclization.

  • Unreacted 4-chloro-2-aminophenol: A common impurity if the reaction does not go to completion.

Q2: I observe a significant amount of a non-polar byproduct. What is it likely to be and how can I avoid it?

A2: A non-polar byproduct is often 5-chlorobenzooxazole, the decarboxylated impurity. This side reaction is particularly favored at high temperatures. To minimize its formation, it is crucial to carefully control the reaction temperature and avoid prolonged heating, especially during the final cyclization and work-up steps.

Q3: My final product has a low melting point and appears amorphous. What could be the issue?

A3: A low or broad melting point is a strong indicator of impurities. The presence of the ethyl ester precursor or unreacted starting materials can lead to these observations. It is recommended to analyze your product by techniques such as ¹H NMR, ¹³C NMR, and LC-MS to identify the contaminants and then select an appropriate purification strategy.

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of common problems, their probable causes, and step-by-step protocols for their resolution.

Problem 1: Presence of Ethyl 5-chloro-benzooxazole-2-carboxylate Impurity
  • Cause: This impurity is prevalent when using diethyl oxalate or ethyl oxalyl chloride as the C2-synthon, followed by a saponification step. Incomplete hydrolysis of the intermediate ester leads to its persistence in the final product.

  • Troubleshooting Protocol:

    • Extend Hydrolysis Time: Increase the reaction time for the saponification step. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the ester spot is no longer visible.

    • Increase Base Equivalents: Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used to drive the hydrolysis to completion.

    • Optimize Solvent System: The hydrolysis is typically performed in a mixture of an alcohol (e.g., ethanol) and water. Adjusting the ratio to improve the solubility of the ester can enhance the reaction rate.

    • Purification: If the impurity is still present, it can often be removed by careful recrystallization or by performing a pH-controlled extraction. The carboxylic acid is soluble in aqueous base, while the ester is not.

Problem 2: Formation of 5-Chlorobenzooxazole via Decarboxylation
  • Cause: Benzoxazole-2-carboxylic acids can be susceptible to decarboxylation at elevated temperatures.[1][2] The loss of CO₂ is often irreversible and leads to a significant yield loss.

  • Troubleshooting Protocol:

    • Strict Temperature Control: Maintain the lowest possible temperature required for the cyclization reaction. Avoid exceeding 130°C if possible.[3]

    • Minimize Reaction Time: Do not heat the reaction for longer than necessary. Monitor the reaction progress closely and cool it down as soon as it is complete.

    • Purification Strategy: This non-polar impurity can be effectively removed from the desired carboxylic acid product by column chromatography or by an acid-base extraction procedure.

Problem 3: Formation of N,N'-bis(4-chloro-2-hydroxyphenyl)oxalamide
  • Cause: This dimeric diamide is formed when the initial acylation of two molecules of 4-chloro-2-aminophenol occurs, but the subsequent intramolecular cyclization to form the two benzoxazole rings is hindered. This can be due to suboptimal reaction conditions or steric factors.

  • Troubleshooting Protocol:

    • Promote Cyclization: The use of a dehydrating agent or a catalyst that facilitates the cyclization step can be beneficial. Polyphosphoric acid (PPA) is often used for this purpose in benzoxazole synthesis.[4]

    • Adjust Stoichiometry: Ensure that the oxalic acid derivative is not used in a significant deficit, which might favor the reaction of one molecule of the acid derivative with two molecules of the aminophenol.

    • Purification: This impurity is significantly less soluble than the desired product in many organic solvents and can often be removed by filtration.

Visualizing the Reaction and Side Products

To better understand the synthetic pathway and the origin of the common impurities, the following diagrams illustrate the key transformations.

Synthesis of this compound aminophenol 4-Chloro-2-aminophenol amide_ester Intermediate Amide Ester aminophenol->amide_ester Acylation dimer N,N'-bis(4-chloro-2-hydroxyphenyl)oxalamide (Impurity 3) aminophenol->dimer Dimerization oxalate Diethyl Oxalate oxalate->amide_ester oxalate->dimer ester_product Ethyl 5-chloro-benzooxazole-2-carboxylate (Impurity 1) amide_ester->ester_product Cyclization acid_product This compound (Desired Product) ester_product->acid_product Hydrolysis decarboxylated_product 5-Chlorobenzooxazole (Impurity 2) acid_product->decarboxylated_product Decarboxylation (Heat)

Caption: Synthetic pathway and formation of common impurities.

Summary of Troubleshooting Strategies

Problem Likely Cause Recommended Solution
Presence of unreacted starting materialIncomplete reactionExtend reaction time, increase temperature moderately, check catalyst activity.[5][6]
Formation of ester impurityIncomplete hydrolysisIncrease hydrolysis time and/or base concentration.[7]
Decarboxylation to 5-chlorobenzooxazoleExcessive heatMaintain strict temperature control and minimize reaction time.[1]
Formation of dimeric diamide impurityIncomplete cyclizationUse a cyclizing agent like PPA, optimize stoichiometry.[4]
Low overall yieldCombination of side reactions and purification lossesSystematically address each potential side reaction and optimize purification protocol (e.g., pH-controlled extraction, recrystallization).[8]

Detailed Experimental Protocol: A General Approach

While specific conditions may vary, the following protocol outlines a general two-step synthesis that can be optimized to minimize side product formation.

Step 1: Synthesis of Ethyl 5-chloro-benzooxazole-2-carboxylate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-aminophenol (1 equivalent) in a suitable solvent such as ethanol.

  • Add diethyl oxalate (1.1 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude ester can be purified by column chromatography or carried forward to the next step.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ethyl 5-chloro-benzooxazole-2-carboxylate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2-3 equivalents) in water.

  • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting ester by TLC.

  • After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the desired carboxylic acid.

Troubleshooting_Workflow start Low Yield or Impure Product analyze Analyze Crude Product (TLC, NMR, LC-MS) start->analyze identify Identify Major Impurities analyze->identify ester Ester Impurity Present? identify->ester decarb Decarboxylated Impurity? ester->decarb No optimize_hydrolysis Optimize Hydrolysis: - Increase time - Increase base ester->optimize_hydrolysis Yes dimer_impurity Dimer Impurity Present? decarb->dimer_impurity No optimize_temp Optimize Temperature: - Lower temp - Shorter time decarb->optimize_temp Yes optimize_cyclization Optimize Cyclization: - Add PPA - Adjust stoichiometry dimer_impurity->optimize_cyclization Yes purify Refine Purification Strategy dimer_impurity->purify No optimize_hydrolysis->purify optimize_temp->purify optimize_cyclization->purify end Pure Product, Improved Yield purify->end

Caption: A logical workflow for troubleshooting synthesis issues.

By methodically addressing each potential side reaction and optimizing the reaction and purification conditions, researchers can significantly improve the outcome of the this compound synthesis.

References

Technical Support Center: Optimizing Derivatization of 5-Chloro-benzooxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 5-Chloro-benzooxazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction conditions and troubleshooting common experimental hurdles. The benzoxazole scaffold is a privileged structure in medicinal chemistry, and successful derivatization is key to unlocking its therapeutic potential[1][2]. This document provides a framework for logical, effective, and efficient synthesis.

Core Concepts: Reactivity and Challenges

This compound is a heterocyclic building block characterized by an electron-deficient aromatic system and a carboxylic acid group amenable to various transformations. The most common derivatization is the formation of amides and esters at the 2-position.

Key Challenges:

  • Poor Solubility: The planar, rigid structure can lead to low solubility in common organic solvents, complicating reaction setup and purification.

  • Carboxylic Acid Activation: Like most carboxylic acids, direct condensation with amines or alcohols is inefficient due to a competing acid-base reaction.[3] Activation is mandatory.

  • Steric Hindrance: While the parent molecule is not exceptionally bulky, derivatization with sterically demanding amines or alcohols can significantly slow down or halt the reaction.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for forming an amide bond with this acid?

A: The most robust and widely used method is to activate the carboxylic acid with a coupling reagent before introducing the amine.[5][6] This is typically a one-pot, two-step process where the acid is first converted into a highly reactive intermediate (like an active ester), which then readily reacts with the amine nucleophile.[6]

Q2: How do I choose the right coupling reagent?

A: The choice depends on the properties of your amine (e.g., steric hindrance, nucleophilicity) and desired reaction conditions. A tiered approach is recommended:

  • For standard primary/secondary amines: Carbodiimide reagents like EDC (or DCC) combined with an additive like HOBt or OxymaPure are cost-effective and highly efficient. The additive is crucial for suppressing side reactions and minimizing racemization if chiral centers are present.[7]

  • For challenging couplings (sterically hindered or electron-poor amines): Uronium/aminium or phosphonium salt reagents like HATU, HBTU, or PyBOP are more potent activators and often give superior results where EDC/HOBt fails.[8][9] They are, however, more expensive.

  • For acid-sensitive substrates: Conversion to an acyl fluoride using reagents like TFFH or BTFFH can be an excellent, mild alternative for hindered couplings.[10]

Q3: My starting acid has poor solubility. What solvents should I try?

A: Start with polar aprotic solvents. DMF and DCM are the most common and effective choices for amide coupling reactions.[8][9] If solubility remains an issue, NMP or DMSO can be used, but be aware they have high boiling points and can complicate product isolation.[8] Gentle warming may be required to achieve a homogeneous solution before adding other reagents. Always use anhydrous solvents to prevent hydrolysis of the activated intermediate.[4]

Q4: How can I monitor the reaction's progress effectively?

A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods.

  • TLC: An effective and quick method. A good solvent system (e.g., Ethyl Acetate/Hexanes) should show a clear separation between the starting carboxylic acid (often a baseline spot), the amine, and the more non-polar amide product.

  • LC-MS: The gold standard for unambiguous monitoring. It allows you to track the disappearance of starting material mass ions and the appearance of the product mass ion, confirming both conversion and product identity.

Core Experimental Protocols

Protocol 1: General Amide Coupling via EDC/HOBt Activation

This protocol is a reliable starting point for most primary and secondary amines.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (2.0 - 3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve this compound in anhydrous DMF.

  • Add HOBt and EDC to the solution and stir for 5 minutes at room temperature.

  • Add DIPEA, followed by the amine.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.[9]

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[4]

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Protocol 2: Esterification via Acyl Chloride Formation

For synthesizing ester derivatives, conversion to the more reactive acyl chloride is a common and effective strategy.[3]

Materials:

  • This compound (1.0 eq)

  • Oxalyl chloride or Thionyl chloride (1.5 - 2.0 eq)

  • Alcohol (R-OH) (1.5 eq)

  • Triethylamine (TEA) or Pyridine (2.0 eq)

  • Anhydrous DCM or Toluene

  • Catalytic DMF (1-2 drops)

Procedure:

  • Acid Chloride Formation: To a solution of this compound in anhydrous toluene, add a catalytic amount of DMF.[11]

  • Cool the mixture to 0 °C and slowly add oxalyl chloride.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

  • Remove the excess oxalyl chloride and solvent under reduced pressure.

  • Ester Formation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Add the desired alcohol, followed by the slow addition of triethylamine.[11]

  • Stir the reaction, allowing it to warm to room temperature, for 2-6 hours. Monitor by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by column chromatography.

Troubleshooting Guide

This section addresses specific problems in a cause-and-solution format.

Problem 1: Low or No Product Yield

This is the most common issue, often stemming from poor activation or nucleophile deactivation.[4]

Workflow: Diagnosing Low Yield

LowYield_Troubleshooting Start Low / No Yield Observed (via LC-MS or TLC) Check_SM LC-MS Analysis: Is starting acid consumed? Start->Check_SM Activation_Fail Root Cause: Activation Failure Check_SM->Activation_Fail No Amine_Issue Root Cause: Amine Inactive / Decomposed Check_SM->Amine_Issue Yes, but no product Hydrolysis Root Cause: Hydrolysis of Active Intermediate Check_SM->Hydrolysis Yes, and byproduct matches acid mass Sol_1 Solution: 1. Use stronger activator (HATU). 2. Check reagent quality. 3. Pre-activate acid for 30 min before adding amine. Activation_Fail->Sol_1 Sol_2 Solution: 1. Add more base (DIPEA). 2. Use a non-nucleophilic base. 3. Check amine stability/purity. Amine_Issue->Sol_2 Sol_3 Solution: 1. Use anhydrous solvents/reagents. 2. Run under inert atmosphere (N2/Ar). Hydrolysis->Sol_3

Caption: Troubleshooting workflow for low product yield.

Possible Causes & Solutions
Potential Cause Explanation & Causality Recommended Solution
Incomplete Acid Activation The coupling reagent is old, hydrated, or simply not potent enough for the substrate. The O-acylisourea intermediate formed with carbodiimides can be unstable.[4]1. Use a fresh bottle of coupling reagent. 2. Switch to a more powerful uronium/aminium reagent like HATU.[8] 3. Pre-activate the acid with the coupling reagent and base for 15-30 minutes before adding the amine.[8]
Amine Deactivation The amine is protonated by the carboxylic acid or by HCl generated from amine hydrochloride salts, rendering it non-nucleophilic.[4][12]1. Ensure at least 2 equivalents of a non-nucleophilic base (like DIPEA) are used, especially if the amine is a hydrochloride salt.[8] 2. For very weak nucleophiles, consider converting the acid to an acyl fluoride, which is more reactive.[10]
Hydrolysis of Activated Intermediate Trace amounts of water in the solvent or reagents can hydrolyze the activated ester back to the starting carboxylic acid faster than the amine can react.[4]1. Use anhydrous solvents from a sealed bottle or a solvent purification system. 2. Dry reagents in a vacuum oven if necessary. 3. Conduct the reaction under a strict inert atmosphere (N₂ or Ar).[8]
Steric Hindrance Bulky groups on either the acid or the amine physically block the reactive centers from approaching each other, drastically slowing the reaction rate.[4]1. Increase the reaction temperature (e.g., to 40-50 °C). 2. Extend the reaction time (24-48 hours). 3. Use a smaller, more potent activating agent like an acyl fluoride.[10]
Problem 2: Multiple Side Products Observed

The appearance of unexpected spots on TLC or masses in LC-MS indicates side reactions are occurring.

Mechanism: Common Side Reaction in Amide Coupling

SideReaction cluster_main Desired Pathway cluster_side Side Reaction ActiveEster Activated Acid (e.g., O-Acylisourea) Amide Desired Amide ActiveEster->Amide Nucleophilic Attack Amine R'-NH2 Amine->Amide Uronium Uronium Reagent (e.g., HATU) Guanidinium Guanidinium Byproduct Uronium->Guanidinium Reaction with Amine (if added first) Amine2 R'-NH2 Amine2->Guanidinium

Caption: Competing reaction of amine with uronium reagents.

Possible Causes & Solutions
Potential Cause Explanation & Causality Recommended Solution
Guanidinium Formation When using uronium/aminium reagents (HATU, HBTU), if the amine is present during activation, it can react directly with the coupling reagent to form an undesired guanidinium byproduct.Order of addition is critical. Always pre-activate the carboxylic acid with the coupling reagent and base for at least 5-10 minutes before adding the amine.
Anhydride Formation Two molecules of the carboxylic acid can react with the coupling reagent to form a symmetric anhydride. This is less reactive than the active ester and consumes 2 equivalents of starting material for every 1 equivalent of product formed.Use of additives like HOBt or Oxyma helps to prevent this by rapidly trapping the activated intermediate as the OBt/Oxyma active ester. Ensure the additive is included in the reaction.
Epimerization/Racemization If the amine or acid contains a chiral center alpha to the reacting carbonyl or amino group, the basic conditions and activated intermediates can lead to loss of stereochemical integrity.1. Run the reaction at a lower temperature (0 °C). 2. Use additives known to suppress racemization, such as HOBt or, even more effectively, HOAt.[4] 3. Use a phosphonium reagent (PyBOP) which is known for low racemization.
Problem 3: Difficulty in Purification

The desired product is formed but is difficult to isolate from reagents or byproducts.

Potential Cause Explanation & Causality Recommended Solution
Urea Byproducts Carbodiimide reagents (EDC, DCC) produce urea byproducts. Dicyclohexylurea (from DCC) is often insoluble and can be filtered off, but the urea from EDC is water-soluble and can sometimes be tricky to remove completely.1. Perform multiple acidic (e.g., 5% HCl or 5% LiCl for DMF removal) and basic (e.g., sat. NaHCO₃) aqueous washes during workup to remove the water-soluble urea.[9] 2. If issues persist, switch to a phosphonium or uronium reagent whose byproducts have different solubility profiles.
Product Streaking on Silica The benzoxazole nitrogen or other basic/acidic functionality on the product can interact strongly with the acidic silica gel, leading to poor separation (streaking).1. Add a small amount of triethylamine (~0.5-1%) to the chromatography eluent to neutralize the silica surface. 2. If the product is acidic, adding a small amount of acetic acid to the eluent can improve peak shape.

References

Technical Support Center: Managing Scalability Issues in 5-Chloro-benzooxazole-2-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals encountering challenges when transitioning the synthesis of 5-Chloro-benzooxazole-2-carboxylic acid from laboratory scale to pilot or manufacturing scale. Our focus is on providing practical, mechanistically grounded solutions to common scalability issues, ensuring process robustness, safety, and product quality.

Section 1: Overview of the Scalable Synthetic Pathway

The industrial production of this compound (IUPAC Name: 5-chloro-1,3-benzoxazole-2-carboxylic acid)[][2] typically follows a convergent synthesis strategy. The most robust and scalable route involves the cyclocondensation of 2-amino-4-chlorophenol with an oxalic acid derivative, commonly diethyl oxalate , followed by hydrolysis. This method is favored over routes starting from carboxylic acids directly with harsher reagents due to better control and milder conditions.[3][4]

The overall transformation is outlined below:

G cluster_0 Starting Material Synthesis cluster_1 Starting Material Synthesis cluster_2 Core Reaction & Final Product Formation 2_5_dichloronitrobenzene 2,5-Dichloronitrobenzene 2_amino_4_chlorophenol 2-Amino-4-chlorophenol 2_5_dichloronitrobenzene->2_amino_4_chlorophenol Hydrolysis & Reduction condensation_intermediate Ethyl 5-chloro-1,3-benzoxazole- 2-carboxylate 2_amino_4_chlorophenol->condensation_intermediate Cyclocondensation oxalic_acid Oxalic Acid + Ethanol diethyl_oxalate Diethyl Oxalate oxalic_acid->diethyl_oxalate Esterification diethyl_oxalate->condensation_intermediate final_product 5-Chloro-benzooxazole- 2-carboxylic acid condensation_intermediate->final_product Saponification (Hydrolysis)

Caption: High-level workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide for Scale-Up

This section addresses the most common and critical issues encountered during the scale-up process in a question-and-answer format.

Q1: My overall yield is significantly lower at pilot scale (>10 kg) compared to my lab-scale experiments (<100 g). What are the most likely causes and how can I troubleshoot this?

A1: A drop in yield upon scale-up is a classic process chemistry problem, often stemming from a combination of factors that are negligible at a small scale but become dominant in larger reactors. The investigation should be systematic.

Root Cause Analysis:

  • Inefficient Heat Transfer: The surface-area-to-volume ratio decreases dramatically with scale. Lab flasks dissipate heat easily, but large reactors can develop localized hot spots. This can lead to thermal degradation of starting materials, intermediates, or the final product, and promote side reactions.[5]

  • Poor Mixing and Mass Transfer: Achieving homogeneous mixing in a large volume is challenging. Inefficient agitation can lead to localized concentration gradients, resulting in incomplete reactions or the formation of byproducts.[5]

  • Quality of Starting Materials: The purity profile of bulk starting materials can differ from small, purified lab batches. Trace impurities in 2-amino-4-chlorophenol or residual water/acid in diethyl oxalate can inhibit the reaction or act as catalysts for side reactions.[6][7]

  • Extended Reaction/Workup Times: Larger volumes naturally take longer to heat, cool, transfer, and process. Prolonged exposure to high temperatures or acidic/basic conditions during workup can cause degradation of the benzoxazole ring system.[8]

G start Low Yield at Scale check_mixing Review Mixing Efficiency (CFD modeling, impeller check) start->check_mixing check_temp Analyze Temperature Profile (Jacket vs. Internal Temp) start->check_temp check_sm Re-assay Starting Materials (Purity, water content) start->check_sm check_workup Audit Workup Procedure (Durations, pH, temps) start->check_workup solution_mixing Optimize agitation speed/ impeller design check_mixing->solution_mixing solution_temp Adjust addition rates/ Use more dilute conditions check_temp->solution_temp solution_sm Purify starting materials/ Source from qualified vendor check_sm->solution_sm solution_workup Minimize workup time/ Use milder conditions check_workup->solution_workup

Caption: Decision tree for troubleshooting low yield during scale-up.

Troubleshooting Steps & Recommendations:

Issue CategoryRecommended Actions
Thermal Management 1. Controlled Addition: Add one reagent to the other slowly and sub-surface to control the exotherm. 2. Solvent Choice: Ensure the solvent has an appropriate boiling point to help dissipate heat. 3. Reactor Efficiency: Verify the reactor's cooling capacity is sufficient for the batch size.
Mixing & Homogeneity 1. Impeller Selection: Use an appropriate impeller (e.g., pitched-blade turbine) for good top-to-bottom turnover. 2. Agitation Speed: Determine the minimum agitation speed required for full suspension of solids and homogeneity. 3. Baffles: Ensure the reactor is properly baffled to prevent vortexing.
Reagent Quality 1. Incoming QC: Perform rigorous quality control on incoming raw materials. Key tests for 2-amino-4-chlorophenol include HPLC purity and isomer analysis. For diethyl oxalate, Karl Fischer titration for water content is critical.[9] 2. Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions, to which aminophenols are susceptible.[7]
Workup & Isolation 1. Quenching: Design a quenching procedure that rapidly cools the reaction and neutralizes the catalyst without degrading the product. 2. Purification: Shift from chromatography to robust crystallization. See Q3 for details.
Q2: My final product fails purity specifications due to persistent impurities. How can I identify these and adapt my purification for large-scale batches?

A2: Impurity profiles often change during scale-up. Side reactions that were insignificant in the lab can become major pathways in a large reactor. Identification and strategic removal are key.

Common Impurities and Their Origins:

  • Unreacted 2-amino-4-chlorophenol: Can result from poor stoichiometry control, inefficient mixing, or deactivation of the coupling partner.

  • Incompletely Cyclized Intermediate: The initial Schiff base or amide intermediate may not fully cyclize to the benzoxazole ring, especially if the reaction temperature is too low or the time is too short.[6]

  • Hydrolysis Products: During aqueous workup or hydrolysis of the ethyl ester, the benzoxazole ring itself can be susceptible to hydrolytic opening under harsh pH or high-temperature conditions.[8]

  • Polymeric Materials: Aminophenols can be prone to oxidative polymerization, leading to tar-like substances that are difficult to remove.

Scalable Purification Strategy:

Column chromatography is not economically or practically viable for multi-kilogram production. Recrystallization is the preferred method.

Steps for Developing a Scalable Recrystallization Protocol:

  • Solvent Screening: Test a variety of solvents and solvent systems (e.g., ethanol/water, toluene, ethyl acetate/heptane) to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

  • Anti-Solvent Addition: A powerful technique is to dissolve the crude product in a good solvent and then slowly add an "anti-solvent" in which the product is insoluble to induce crystallization. This often yields cleaner material than cooling crystallization alone.

  • Control Cooling Rate: Slow, controlled cooling generally leads to larger, purer crystals. Crash cooling can trap impurities within the crystal lattice.

  • Consider a Salt-Break: As the product is a carboxylic acid, you can perform a basic aqueous extraction to form the water-soluble carboxylate salt, leaving non-acidic impurities in the organic layer. Then, re-acidify the aqueous layer to precipitate the pure product. This is a highly effective and scalable purification technique.

Solvent SystemSuitability for this compoundComments
Ethanol/Water HighExcellent for polar compounds. Product is dissolved in hot ethanol, and water is added as an anti-solvent.
Toluene or Xylene Moderate to HighGood for less polar impurities. Higher boiling points require careful handling.
Ethyl Acetate/Heptane HighA versatile system offering good solubility/anti-solvent properties. Lower boiling points are safer.
Acetic Acid/Water ModerateCan be effective but requires thorough drying to remove residual acetic acid.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the optimal catalyst for the cyclocondensation reaction at scale?

    • A: While many catalysts exist, polyphosphoric acid (PPA) and methanesulfonic acid are effective and commonly used.[3][10] However, PPA can lead to viscous reaction mixtures and difficult workups at scale. A Brønsted acidic ionic liquid can be a greener, reusable alternative, though catalyst cost is a factor.[11][12] For scalability, methanesulfonic acid often provides a good balance of reactivity and ease of handling.

  • Q: What are the key safety precautions when handling the reagents and intermediates?

    • A: 2-amino-4-chlorophenol is toxic and an irritant. Diethyl oxalate can cause eye irritation.[13] All solids should be handled in a well-ventilated area to avoid dust inhalation.[14][15] The cyclization reaction can be exothermic and should be conducted with careful temperature monitoring and an established emergency cooling plan. Always consult the Safety Data Sheet (SDS) for all chemicals.

  • Q: My isolated product is an amorphous solid with poor filtration characteristics. How can I improve this?

    • A: This is often a result of "oiling out" or crash precipitation. The solution lies in optimizing the crystallization. Ensure the product is fully dissolved before cooling, cool the solution slowly with gentle agitation, and consider seeding the solution with a small amount of pure crystalline material to promote ordered crystal growth.

  • Q: Is it possible to perform this synthesis as a "one-pot" process?

    • A: While one-pot syntheses of benzoxazoles from carboxylic acids are known, they often require specific activating agents.[3] For this specific target, a two-step process (condensation then hydrolysis) generally provides better control over purity and yield, which is paramount for scalable pharmaceutical intermediate production. A one-pot approach from the aminophenol and diethyl oxalate through to the final acid without isolating the intermediate ester is feasible but requires careful optimization to avoid cross-contamination.

Section 4: Key Experimental Protocols

The following protocols are generalized for scalability and should be optimized for specific equipment and safety requirements.

Protocol 1: Scalable Synthesis of 2-Amino-4-chlorophenol

This procedure is adapted from the reduction of 4-chloro-2-nitrophenol. Catalytic hydrogenation is often preferred at scale over metal/acid reductions due to waste reduction.

  • Setup: Charge a suitable hydrogenation reactor with 4-chloro-2-nitrophenol (1.0 eq) and a solvent such as methanol or ethyl acetate.

  • Catalyst: Add a suitable catalyst, such as 5% Palladium on Carbon (Pd/C), typically at a loading of 1-2% w/w relative to the starting material.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). Heat the mixture to 40-50°C. The reaction is exothermic; monitor temperature and pressure closely.

  • Monitoring: The reaction is complete when hydrogen uptake ceases. This can be confirmed by HPLC or TLC analysis.

  • Workup: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. This filtration must be done carefully as Pd/C can be pyrophoric. The filter cake should be kept wet with solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 2-amino-4-chlorophenol, which can be used directly or recrystallized from a suitable solvent if necessary.

Protocol 2: Scalable Synthesis of this compound

This protocol combines the cyclocondensation and hydrolysis steps.

  • Setup: To a clean, dry, and inerted reactor equipped with an overhead stirrer, thermometer, and reflux condenser, charge 2-amino-4-chlorophenol (1.0 eq), diethyl oxalate (1.1-1.2 eq), and a high-boiling solvent like toluene or xylene.

  • Catalysis: Add a catalytic amount of methanesulfonic acid (0.05-0.1 eq).

  • Cyclocondensation: Heat the mixture to reflux (approx. 110-140°C, depending on the solvent). Water and ethanol will be generated. A Dean-Stark trap can be used to remove them and drive the reaction to completion.

  • Monitoring: Monitor the formation of the intermediate ethyl ester by HPLC. The reaction is typically complete in 8-16 hours.

  • Hydrolysis: Once the condensation is complete, cool the reaction mixture to 70-80°C. Carefully add a solution of sodium hydroxide (2.5-3.0 eq) in water. A phase-transfer catalyst may be added to facilitate the reaction.

  • Reaction: Re-heat the mixture to 80-90°C and stir until the hydrolysis of the ester is complete (monitor by HPLC).

  • Workup: Cool the reaction to room temperature. Separate the aqueous and organic layers. Wash the aqueous layer with toluene or methyl tert-butyl ether (MTBE) to remove non-polar impurities.

  • Isolation: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid until the pH is ~2-3. The product will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water until the washings are neutral, and then wash with a small amount of a cold organic solvent (like heptane) to aid drying. The wet cake can be recrystallized from a system like ethanol/water for final purity. Dry the final product under vacuum at 50-60°C.

Section 5: References

  • Wikipedia Contributors. (2023). Diethyl oxalate. Wikipedia. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem. --INVALID-LINK--

  • Chemistry Stack Exchange. (2021). Synthesis of diethyloxalate from ethene. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yield in benzoxazole synthesis. BenchChem. --INVALID-LINK--

  • ChemicalBook. (2022). The synthesis of diethyl oxalate. --INVALID-LINK--

  • Wang, Y., et al. (2023). Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification. RSC Advances. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis and Purification of Diethyl Oxalate. BenchChem. --INVALID-LINK--

  • Organic Chemistry Portal. Benzoxazole synthesis. --INVALID-LINK--

  • ResearchGate. (2023). A general mechanism for benzoxazole synthesis. --INVALID-LINK--

  • Google Patents. (2013). CN103130657B - Synthetic method of 2-chloro-4-aminophenol. --INVALID-LINK--

  • Quick Company. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. --INVALID-LINK--

  • PrepChem.com. Preparation of 2-amino-4-chlorophenol. --INVALID-LINK--

  • Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Scale-up Synthesis of 1,2-Benzoxazole-5-carboxylic Acid. BenchChem. --INVALID-LINK--

  • BOC Sciences. CAS 49559-65-1 this compound. --INVALID-LINK--

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. --INVALID-LINK--

  • Organic Syntheses. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. --INVALID-LINK--

  • Journal of Scientific & Industrial Research. (2000). Synthetic Strategies Towards Benzoxazole Ring Systems. --INVALID-LINK--

  • Guidechem. How to synthesize and app 2-amino-4-chlorophenol-6-Sulfonic Acid - FAQ. --INVALID-LINK--

  • ChemicalBook. 2-Amino-4-chlorophenol synthesis. --INVALID-LINK--

  • BenchChem. (2025). Introduction to benzoxazole chemistry for beginners. BenchChem. --INVALID-LINK--

  • BenchChem. (2025). An In-Depth Technical Guide to Benzoxazole-5-carboxylic Acid. BenchChem. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid. BenchChem. --INVALID-LINK--

  • Smolecule. (2023). 5-chloro-2,1-benzoxazole-3-carboxylic acid. --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 5-Chlorobenzoxazole-2-thiol. --INVALID-LINK--

  • Al-Ghanim, A. M., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules. --INVALID-LINK--

  • BenchChem. (2025). Scalable Synthesis of 5-Methoxyoxazole-2-carboxylic Acid: A Detailed Protocol for Pharmaceutical Research and Development. BenchChem. --INVALID-LINK--

  • Sigma-Aldrich. This compound. --INVALID-LINK--

  • Guidechem. This compound 49559-65-1 wiki. --INVALID-LINK--

  • Cole-Parmer. Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. --INVALID-LINK--

References

preventing degradation of 5-Chloro-benzooxazole-2-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Storage

Welcome to the technical support center for 5-Chloro-benzooxazole-2-carboxylic acid. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical information and practical troubleshooting advice to ensure the long-term stability and integrity of this compound in your research. This resource is structured in a question-and-answer format to directly address the challenges you may encounter during storage and handling.

Core Principles of Stability

This compound is a heterocyclic compound whose stability is influenced by its core benzoxazole structure and the appended carboxylic acid group.[1] The aromatic nature of the benzoxazole ring system imparts a degree of stability.[1] However, the presence of heteroatoms (nitrogen and oxygen) and the carboxylic acid functional group introduces potential sites for chemical degradation. Understanding these vulnerabilities is key to preventing unwanted changes in the compound's purity and reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability of the solid compound, it is recommended to store it in a cool, dry, and dark environment.[2][3] An ideal storage temperature is refrigerated (2-8°C) or frozen (-20°C).[4] The container should be tightly sealed to prevent moisture absorption, as water can facilitate hydrolysis.[5] For enhanced protection, especially for long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) and using a desiccator.[4]

Q2: My solid this compound has changed color (e.g., from white/off-white to yellow or brown). What does this indicate?

A change in color is a common visual indicator of chemical degradation. This could be due to several factors, including oxidation, photodegradation, or the formation of impurities from other degradation pathways.[6] It is crucial to reassess the purity of the material using analytical techniques such as HPLC or LC-MS before use.

Q3: How should I store solutions of this compound?

Once dissolved, this compound may be more susceptible to degradation. The choice of solvent is critical. Protic solvents, especially under non-neutral pH conditions, may promote hydrolysis of the benzoxazole ring.[5][7] If possible, prepare solutions fresh for each experiment. For short-term storage, keep solutions at 2-8°C and protected from light. For longer-term storage, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]

Q4: What are the primary degradation pathways for this compound?

Based on the chemical structure, two primary degradation pathways are of concern:

  • Hydrolysis: The benzoxazole ring can be susceptible to cleavage through hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of 2-amino-4-chlorophenol and oxalic acid derivatives.[5][7]

  • Decarboxylation: Carboxylic acids attached to heterocyclic rings can undergo decarboxylation (loss of CO2), especially when exposed to heat.[6][8] This would result in the formation of 5-chlorobenzoxazole.

The following diagram illustrates these potential degradation pathways:

graph DegradationPathways { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"5-Chloro-benzooxazole-2-carboxylic_acid" [label="5-Chloro-benzooxazole-\n2-carboxylic acid", fillcolor="#FBBC05"]; "Hydrolysis_Products" [label="Ring-Opened Products\n(e.g., 2-amino-4-chlorophenol derivatives)", fillcolor="#EA4335"]; "Decarboxylation_Product" [label="5-Chlorobenzoxazole", fillcolor="#EA4335"];

"5-Chloro-benzooxazole-2-carboxylic_acid" -> "Hydrolysis_Products" [label=" Hydrolysis\n(H₂O, acid/base)"]; "5-Chloro-benzooxazole-2-carboxylic_acid" -> "Decarboxylation_Product" [label=" Decarboxylation\n(Heat)"]; }

Caption: Potential degradation pathways of this compound.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound.

Observed Problem Potential Cause Recommended Action & Scientific Rationale
Inconsistent or unexpected experimental results (e.g., lower than expected yield, formation of side products) Degradation of the starting material.Purity Check: Before use, always verify the purity of your this compound stock using a suitable analytical method (e.g., HPLC, LC-MS, or NMR). This provides a baseline for the integrity of your starting material.Use a Fresh Batch: If degradation is suspected, use a freshly opened container or a newly synthesized batch of the compound.
Appearance of new peaks in HPLC or LC-MS chromatograms of the stored compound. Formation of degradation products.Peak Identification: Attempt to identify the new peaks using mass spectrometry. A mass corresponding to the loss of CO2 (44 Da) would suggest decarboxylation.[6][8] The presence of masses corresponding to ring-opened products would indicate hydrolysis.[5][7]Review Storage Conditions: Ensure that the storage conditions align with the recommendations (cool, dry, dark, and inert atmosphere).[2][3]
Difficulty in dissolving the solid material, or formation of insoluble particulates. Formation of insoluble degradation products or polymers.Solubility Test: Attempt to dissolve a small sample in a range of solvents to assess any changes in solubility. Purification: If the material is valuable, consider repurification by recrystallization or column chromatography. However, be aware that heating during these processes could exacerbate degradation.
pH of the reaction mixture changes unexpectedly upon addition of the compound. The carboxylic acid functionality will lower the pH of unbuffered solutions. Degradation products could also alter the pH.Buffered System: For reactions sensitive to pH, consider using a buffered solvent system. pH Monitoring: Monitor the pH of your reaction mixture before and after the addition of the compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound under your specific laboratory conditions, the following protocols can be adapted.

Protocol 1: Accelerated Stability Study (Thermal Stress)

Objective: To evaluate the thermal stability of the solid compound.

Methodology:

  • Place a known quantity of solid this compound in several vials.

  • Store the vials at different elevated temperatures (e.g., 40°C, 60°C, and 80°C) and at the recommended storage temperature (e.g., 4°C) as a control.

  • At specified time points (e.g., 1, 2, 4, and 8 weeks), remove a vial from each temperature condition.

  • Analyze the purity of the sample using a validated HPLC method.

  • Plot the percentage of remaining parent compound against time for each temperature to determine the degradation rate.

Protocol 2: Photostability Study

Objective: To assess the compound's sensitivity to light.

Methodology:

  • Prepare two sets of solutions of this compound in a suitable solvent.

  • Wrap one set of vials in aluminum foil to serve as the dark control.

  • Expose the unwrapped set to a controlled light source (e.g., a photostability chamber with a UV-Vis lamp).

  • At various time intervals, take samples from both sets and analyze their purity by HPLC.

  • Compare the degradation profiles of the exposed and control samples. While some benzoxazole derivatives are photostable, it is a prudent parameter to check.[9][10]

The following workflow diagram outlines a general approach to troubleshooting stability issues:

graph TroubleshootingWorkflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Problem Observed\n(e.g., discoloration, poor results)", fillcolor="#FBBC05"]; B [label="Check Storage Conditions\n(Temp, Light, Moisture)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Assess Purity\n(HPLC, LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Are Storage\nConditions Optimal?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Is Purity\nAcceptable?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Implement Correct\nStorage Procedures", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Consider Other Experimental\nVariables (e.g., solvent, pH)", fillcolor="#FBBC05"]; H [label="Use Fresh or\nPurified Compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Proceed with\nExperiment", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> D; D -> F [label="No"]; F -> C; D -> C [label="Yes"]; C -> E; E -> I [label="Yes"]; E -> H [label="No"]; H -> C; I -> G; }

Caption: A workflow for troubleshooting the stability of this compound.

Concluding Remarks

By understanding the inherent chemical properties of this compound and implementing proper storage and handling protocols, you can significantly mitigate the risk of degradation. This will ensure the reliability and reproducibility of your experimental results. Should you have further questions or require more specific guidance, please do not hesitate to reach out to our technical support team.

References

Technical Support Center: Overcoming Poor Solubility of 5-Chloro-benzooxazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Header

Welcome to the technical support guide for navigating the solubility challenges associated with 5-Chloro-benzooxazole-2-carboxylic acid derivatives. This document provides practical, in-depth solutions for researchers, scientists, and drug development professionals. We will explore the underlying physicochemical principles and provide validated protocols to help you achieve consistent and reliable results in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when working with this class of compounds.

Q1: Why are my this compound derivatives so poorly soluble in aqueous media?

A: The poor aqueous solubility is an intrinsic property stemming from the molecule's structure.[1] Several factors contribute:

  • Rigid, Aromatic Core: The fused benzoxazole ring system is planar and hydrophobic. This structure leads to strong intermolecular π-π stacking in the solid state, resulting in high crystal lattice energy that is difficult for water molecules to overcome.[1]

  • Hydrophobic Chloro Group: The chloro- substituent further increases the lipophilicity of the molecule, reducing its affinity for polar solvents like water.

  • Weakly Acidic Carboxylic Acid: While the carboxylic acid group is ionizable, in its protonated (neutral) form at low pH, it contributes to strong hydrogen bonding in the crystal lattice, further stabilizing the solid state over the dissolved state.

Q2: What is a good starting point for solubilizing my compound for a quick in vitro assay?

A: For initial high-throughput screening or preliminary assays, using a water-miscible organic co-solvent is the most common and straightforward approach.[2][3][4]

  • Recommended Starting Solvent: High-purity Dimethyl Sulfoxide (DMSO) is the industry standard. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Assay Dilution: This stock can then be serially diluted into your aqueous assay buffer. Crucially, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid artifacts or cellular toxicity. Always run a vehicle control (assay buffer with the same final DMSO concentration) to validate your results.

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?

A: This is a very common issue known as "carry-over" precipitation. It occurs because the compound, while soluble in the high-DMSO stock, crashes out when the solvent environment abruptly changes to a highly aqueous one.

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: Your target concentration may be above the kinetic or thermodynamic solubility limit in the final assay medium. Try testing a lower concentration.

  • Increase Co-solvent Percentage: If your assay can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) might keep the compound in solution.[5]

  • Explore Other Strategies: If the above fails, you will need to move beyond simple DMSO dilution and employ one of the more robust methods detailed in the Troubleshooting Guides below.

Part 2: In-Depth Troubleshooting Guides & Protocols

When simple co-solvent approaches are insufficient, a more systematic formulation strategy is required. The following guides provide both the "how" and the "why" for advanced solubilization.

Guide 1: pH Modification and Salt Formation

Scientific Principle: The solubility of ionizable drugs is highly dependent on pH.[6] For an acidic compound like a 5-Chloro-benzooxazole-2-carboxylic acid , raising the pH of the solution above the compound's pKa will deprotonate the carboxylic acid into a highly polar, water-soluble carboxylate salt.[7][8][9] This is often the most effective and widely used strategy.[4][10]

Workflow for Solubility Enhancement via pH Adjustment

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Solubilization cluster_2 Phase 3: Finalization A Weigh Compound B Add Aqueous Vehicle (e.g., Water, Saline) A->B C Create Slurry B->C D Add Base Titrant (e.g., 1N NaOH) Dropwise C->D E Monitor pH & Clarity D->E F Target pH > pKa + 1.5 units E->F G Visually Confirm Complete Dissolution F->G H Sterile Filter (0.22 µm) G->H I Store Appropriately H->I

Caption: Workflow for pH-mediated solubilization.

Experimental Protocol: Preparation of a 10 mg/mL Solution via Salt Formation
  • Preparation: Weigh 10 mg of your this compound derivative into a sterile glass vial.

  • Slurry Formation: Add ~0.8 mL of purified water (or desired buffer system) to the vial. The compound will not dissolve and will form a slurry.

  • Titration: While stirring, add a 1 M solution of a suitable base (e.g., NaOH) dropwise. Monitor the pH of the suspension. As the pH rises above the compound's pKa (typically 3-5), the solid will begin to dissolve.

  • Endpoint: Continue adding base until all solid material has dissolved and the solution is completely clear. The final pH should ideally be 1.5-2 units above the pKa to ensure the compound remains in its ionized, soluble form.[5]

  • Final Volume Adjustment: Adjust the final volume to 1.0 mL with water/buffer.

  • Filtration: Sterile filter the final solution through a 0.22 µm syringe filter to remove any potential particulates.

Pro-Tip: For in vivo applications, using an organic base like N-methyl-D-glucamine (Meglumine) instead of NaOH can provide better tolerability and stability.[11][12][13][14][15]

Data Presentation: pH-Dependent Solubility
pHSolubility StatePredominant Species
2.0InsolubleR-COOH (Protonated)
4.0Partially SolubleR-COOH ⇌ R-COO⁻ (At pKa)
6.0SolubleR-COO⁻ (Deprotonated Salt)
7.4Highly SolubleR-COO⁻ (Deprotonated Salt)
Guide 2: Co-Solvent Systems

Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[3] This "less polar" environment is more favorable for solvating hydrophobic molecules, thereby increasing their solubility.[2][4]

Commonly Used Co-solvents in Preclinical Development
Co-SolventTypical Use ConcentrationKey Considerations
Polyethylene Glycol 400 (PEG 400)10 - 60% v/vGenerally safe, widely used in oral/parenteral formulations.[2][16]
Propylene Glycol (PG)10 - 50% v/vGood safety profile, often used in combination with others.[2]
Ethanol5 - 20% v/vCan cause precipitation upon dilution; potential for toxicity.[17][18]
N-methyl-2-pyrrolidone (NMP)1 - 10% v/vHigh solubilizing power, but use is limited by toxicity concerns.[2]
Experimental Protocol: Screening for an Optimal Co-Solvent System
  • Stock Preparation: Prepare a high-concentration stock of your compound in a strong organic solvent (e.g., 100 mg/mL in NMP or DMSO).

  • Vehicle Preparation: Prepare a series of aqueous vehicles containing different co-solvents at various percentages (e.g., 10% PEG 400, 20% PEG 400, 10% PG, etc.).

  • Solubility Test: Add a small aliquot of the compound stock to each co-solvent vehicle to reach a target concentration (e.g., 1 mg/mL).

  • Equilibration & Observation: Vortex each sample vigorously and allow it to equilibrate at room temperature for at least 2 hours (ideally 24 hours).

  • Assessment: Visually inspect for precipitation. For quantitative analysis, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV. The vehicle that maintains the highest concentration without precipitation is the preferred system.

Guide 3: Cyclodextrin Complexation

Scientific Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a unique "donut" shape.[19] Their exterior is hydrophilic (water-soluble), while the internal cavity is hydrophobic.[20][21][22] Poorly soluble drugs like this compound derivatives can be encapsulated within this hydrophobic cavity, forming an inclusion complex.[5][20] This complex effectively masks the drug's hydrophobic nature, rendering the entire complex water-soluble.[20][21][22]

Mechanism of Cyclodextrin Encapsulation

G cluster_1 Complex Formation D Drug Molecule (Hydrophobic) Complex Soluble Inclusion Complex D->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex D_in_CD Drug

Caption: Encapsulation of a drug within a cyclodextrin cavity.

Experimental Protocol: Preparation by Kneading Method[5]
  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[21]

  • Molar Ratio: Determine the appropriate molar ratio of drug to cyclodextrin (start with 1:1 and 1:2).

  • Paste Formation: Weigh the HP-β-CD into a glass mortar. Add a small amount of water (or a water/ethanol mixture) to form a thick, uniform paste.

  • Drug Addition: Slowly add the powdered drug to the paste.

  • Kneading: Knead the mixture thoroughly for 30-60 minutes. This intimate mixing facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Final Product: The resulting dry powder is the inclusion complex, which should be readily dispersible in aqueous media. Confirmation of complex formation should be done using techniques like DSC or NMR.

References

Technical Support Center: Minimizing Byproduct Formation in Benzoxazole Ring Closure

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of benzoxazole ring closure. We understand that while the synthesis is powerful, byproduct formation can be a significant hurdle, impacting yield, purity, and downstream applications. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect during benzoxazole synthesis?

A1: Byproduct formation is highly dependent on your chosen synthetic route. However, several common culprits appear across various methodologies. The most frequently encountered byproducts include:

  • Schiff Base (Imine): The uncyclized condensation product formed from the reaction of a 2-aminophenol and an aldehyde. This is often the most common intermediate that fails to proceed to the final product[1][2].

  • o-Hydroxyamide: The N-acylated intermediate resulting from the reaction of a 2-aminophenol with a carboxylic acid or acyl chloride that fails to undergo cyclodehydration[1].

  • Oxidation Products: 2-aminophenol is susceptible to oxidation, which can lead to the formation of colored, often polymeric, materials that complicate purification and give the reaction mixture a dark appearance[1].

  • N,O-Diacyl Byproduct: Under forcing conditions or with an excess of the acylating agent, double acylation can occur on both the amino and the phenolic hydroxyl groups[1].

Q2: How does the choice of starting material (aldehyde vs. carboxylic acid) influence the type of byproduct formed?

A2: The choice of your carbonyl-containing starting material fundamentally dictates the reaction mechanism and, therefore, the primary byproduct you are likely to encounter.

  • When using an aldehyde, the initial step is the formation of a Schiff base (imine) intermediate. The subsequent and often rate-limiting step is an oxidative cyclization to form the aromatic benzoxazole ring. If the reaction conditions lack a suitable oxidant or sufficient activation energy, the stable Schiff base will be isolated as the major byproduct[3][4].

  • When using a carboxylic acid or its derivatives (like an acyl chloride), the first step is the N-acylation of the 2-aminophenol to form an o-hydroxyamide intermediate. The ring-closing step is a cyclodehydration (elimination of water), which typically requires a strong dehydrating agent (like polyphosphoric acid, PPA) and/or high temperatures. Insufficient dehydration will lead to the isolation of this stable amide intermediate[1][5].

The diagram below illustrates these divergent pathways and the points at which key byproducts are formed.

G cluster_0 Aldehyde Route cluster_1 Carboxylic Acid Route 2-Aminophenol_A 2-Aminophenol Schiff_Base Schiff Base Intermediate 2-Aminophenol_A->Schiff_Base Condensation (-H₂O) Aldehyde R-CHO Aldehyde->Schiff_Base Benzoxazole_A 2-Substituted Benzoxazole Schiff_Base->Benzoxazole_A Oxidative Cyclization Byproduct1 Isolated Schiff Base (Major Byproduct) Schiff_Base->Byproduct1 Reaction Stalls 2-Aminophenol_B 2-Aminophenol o-Hydroxyamide o-Hydroxyamide Intermediate 2-Aminophenol_B->o-Hydroxyamide N-Acylation Carboxylic_Acid R-COOH / R-COCl Carboxylic_Acid->o-Hydroxyamide Benzoxazole_B 2-Substituted Benzoxazole o-Hydroxyamide->Benzoxazole_B Cyclodehydration (-H₂O) Byproduct2 Isolated o-Hydroxyamide (Major Byproduct) o-Hydroxyamide->Byproduct2 Reaction Stalls

Caption: Divergent pathways and byproduct formation in benzoxazole synthesis.

Troubleshooting Guide
Problem 1: Persistent Intermediate - The Uncyclized Schiff Base

Q: My reaction between a 2-aminophenol and an aldehyde stalls, and TLC/NMR analysis shows a major spot corresponding to the Schiff base intermediate. How can I drive the reaction to completion?

A: This is a classic issue where the second step, the oxidative cyclization, is the bottleneck. The Schiff base is often quite stable, and its conversion to the benzoxazole requires overcoming an activation barrier. Here are several strategies, from simplest to most involved:

  • Increase Reaction Temperature: Often, thermal energy is sufficient to promote the intramolecular cyclization. If you are running the reaction at a moderate temperature (e.g., 70°C), consider increasing it incrementally to the reflux temperature of your solvent. Be mindful that excessively high temperatures can sometimes lead to degradation[2][3].

  • Introduce an Oxidant: The final aromatization step is an oxidation. If you are running the reaction under strictly inert conditions (e.g., high-purity argon), the reaction may stall. While atmospheric oxygen can sometimes suffice, its effect can be slow and inconsistent. For a more controlled and efficient approach, consider adding a mild oxidizing agent.

    • Common Choice: For laboratory scale, a simple solution is to bubble air or oxygen through the reaction mixture.

    • Chemical Oxidants: Reagents like manganese (III) acetate or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) have been used effectively, though they require stoichiometric amounts and add to purification complexity[6].

  • Change the Catalyst: Your catalyst may be effective for Schiff base formation but poor at promoting the subsequent cyclization. Lewis acids are often employed to activate the imine carbon for nucleophilic attack by the phenolic oxygen[3]. Consider screening different catalysts.

    • Catalyst Screening: While traditional acids may show low activity, specialized catalysts like Brønsted acidic ionic liquids or certain metal triflates (e.g., samarium triflate) can significantly improve yields and rates[5][7].

ParameterCondition A (Stalled)Condition B (Optimized)Rationale
Temperature 70 °C110 °C (or reflux)Provides activation energy for the cyclization step[3].
Atmosphere Inert (Argon)Air or O₂ spargeProvides the necessary oxidant for the final aromatization step[1].
Catalyst None / Weak AcidStronger Lewis Acid (e.g., ZnTf₂)Activates the imine for intramolecular nucleophilic attack[5].

Table 1: Example of condition optimization to overcome a stalled Schiff base cyclization.

Problem 2: Persistent Intermediate - The Uncyclized o-Hydroxyamide

Q: When using a carboxylic acid and a dehydrating agent (like PPA), I isolate a significant amount of the N-acylated intermediate (o-hydroxyamide). What's going wrong?

A: This indicates that the cyclodehydration step is inefficient. The formation of the amide bond is typically facile, but expelling a molecule of water to form the stable oxazole ring requires significant activation, usually with heat and a powerful dehydrating agent.

  • Ensure Sufficient Dehydrating Agent: Polyphosphoric acid (PPA) is a common choice, acting as both an acid catalyst and a dehydrating agent. If you are seeing incomplete conversion, you may not be using enough PPA to both catalyze the reaction and sequester the water that is produced. Ensure you are using a sufficient excess.

  • Increase Reaction Temperature: Cyclodehydration is an endothermic process. Temperatures in the range of 150-180°C are often required to drive the reaction to completion when using PPA[5]. If your temperature is too low, the reaction will stall at the stable amide intermediate.

  • Improve Mixing: PPA is highly viscous. If you are running the reaction neat in PPA, vigorous mechanical stirring is crucial to ensure the reactants are in intimate contact and heat is distributed evenly. Poor mixing can lead to localized "cold spots" where the reaction does not proceed.

Problem 3: Reaction Mixture Darkens & Multiple Byproducts Form

Q: My reaction mixture turns dark brown/black, and the final crude product is a complex mixture. What is causing this degradation, and how can I prevent it?

A: A dark, complex reaction mixture is a tell-tale sign of the degradation of your 2-aminophenol starting material, which is highly prone to oxidation[1].

  • Use High-Purity Starting Materials: 2-aminophenol can oxidize upon storage, turning from a white or off-white solid to a brownish or purplish powder. These colored impurities can interfere with the reaction. Solution: Use freshly purchased 2-aminophenol or purify it by recrystallization before use[1].

  • Run Under an Inert Atmosphere: To prevent air oxidation during the reaction, especially at elevated temperatures, perform the reaction under an inert atmosphere of nitrogen or argon. Introduce the inert gas before heating begins[1].

  • Avoid Trace Metal Contamination: Trace metal ions can catalyze the oxidation of phenols. Ensure your glassware is scrupulously clean. In highly sensitive reactions, washing glassware with a chelating agent like EDTA before a final rinse can be beneficial.

Problem 4: Formation of Di-acylated Byproducts

Q: I'm observing a less polar byproduct which I suspect is the N,O-diacylated compound. How can I improve selectivity for N-acylation and subsequent cyclization?

A: This side reaction occurs when the acylating agent reacts with both the primary amine and the phenolic hydroxyl group. The amine is generally more nucleophilic, so N-acylation is favored. However, under forcing conditions, O-acylation can also occur.

  • Control Stoichiometry: The most direct solution is to avoid using a large excess of the acylating agent (e.g., acyl chloride or anhydride). Use a stoichiometry of approximately 1:1 between the 2-aminophenol and the acylating agent[1]. If you are using an acyl chloride, you can add it slowly to the reaction mixture to avoid high local concentrations.

  • Moderate Reaction Conditions: High temperatures and strong bases can deprotonate the phenolic hydroxyl, increasing its nucleophilicity and promoting O-acylation. Try running the reaction at a lower temperature.

Key Experimental Protocols
Protocol 1: General Procedure for Oxidative Cyclization of a Schiff Base

This protocol is a generalized procedure for cases where the Schiff base intermediate has been isolated or is forming in situ and needs encouragement to cyclize.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 2-aminophenol (1.0 equiv) and the aldehyde (1.0 equiv) in a suitable solvent (e.g., ethanol, toluene, or xylene).

  • Catalyst Addition: Add the chosen catalyst (e.g., a Lewis acid, 10 mol%).

  • Heating and Oxidation: Heat the mixture to reflux (typically 80-140°C). If using air as the oxidant, ensure the condenser is open to the atmosphere (a drying tube is recommended). For more active oxidation, bubble a gentle stream of air through the mixture via a needle.

  • Monitoring: Monitor the reaction progress by TLC, observing the consumption of the Schiff base intermediate and the appearance of the benzoxazole product[3].

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, it can be filtered off. The solvent is then removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a solvent like ethanol or by silica gel column chromatography using a hexane/ethyl acetate gradient[3][7].

Protocol 2: Purification of 2-Aminophenol Starting Material

Using pure starting materials is the first step in preventing byproduct formation.

  • Dissolution: In an Erlenmeyer flask, dissolve the impure 2-aminophenol in a minimum amount of hot water or an ethanol/water mixture. The solution may be colored due to oxidized impurities.

  • Decolorization: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper to remove the charcoal. Work quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collection: Collect the purified, off-white crystals by vacuum filtration and wash with a small amount of cold water. Dry the crystals thoroughly under vacuum before use.

G cluster_0 Troubleshooting Workflow Start Low Benzoxazole Yield/ High Byproducts CheckTLC Analyze Crude Reaction by TLC/NMR Start->CheckTLC SchiffBase Major Byproduct: Schiff Base CheckTLC->SchiffBase Uncyclized Aldehyde Adduct Hydroxyamide Major Byproduct: o-Hydroxyamide CheckTLC->Hydroxyamide Uncyclized Acid Adduct Degradation Dark Color/ Complex Mixture CheckTLC->Degradation Other Action1 Increase Temp. Add Oxidant Change Catalyst SchiffBase->Action1 Action2 Increase Temp. Add more PPA Improve Stirring Hydroxyamide->Action2 Action3 Purify 2-AP Use Inert Gas Degradation->Action3 End Improved Yield/ Purity Action1->End Action2->End Action3->End

Caption: A decision tree for troubleshooting common issues in benzoxazole synthesis.

References

Technical Support Center: Purification of 5-Chloro-benzooxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CBX-PUR-001

Last Updated: January 7, 2026

Introduction

5-Chloro-benzooxazole-2-carboxylic acid is a crucial intermediate in the development of pharmaceuticals and functional materials.[1] Its purity is paramount, as even trace impurities can significantly impact downstream applications, affecting biological activity, reaction kinetics, and final product specifications. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during its purification. Our approach is grounded in fundamental chemical principles to empower researchers to not only solve immediate issues but also to proactively optimize their purification strategies.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems researchers may face during the purification of this compound.

Q1: My final product is a persistent off-white or yellowish powder, not the expected white crystalline solid. How can I remove the color?

A1: A persistent color often indicates the presence of oxidized impurities or residual starting materials. The most common synthetic route involves the condensation of 4-chloro-2-aminophenol with a two-carbon electrophile (like diethyl oxalate).[2][3] 4-chloro-2-aminophenol is highly susceptible to air oxidation, forming colored quinone-imine species.

Probable Cause & Solution:

  • Cause: Air oxidation of unreacted 4-chloro-2-aminophenol.

  • Solution Strategy: The most effective method to remove both colored impurities and unreacted phenolic starting material is a combination of acid-base extraction and treatment with activated carbon. The carboxylic acid product is significantly more acidic than the phenolic starting material, allowing for selective separation.[4][5]

Recommended Protocol:

  • Dissolve the crude, colored product in a suitable organic solvent (e.g., ethyl acetate).

  • Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The target compound will deprotonate to form its sodium salt and move into the aqueous layer, while less acidic impurities and neutral byproducts remain in the organic phase.[6]

  • Separate the aqueous layer, cool it in an ice bath, and carefully re-acidify with 6M HCl until the pH is ~2, causing the purified carboxylic acid to precipitate.[7]

  • If the color persists in the dissolved stage (before precipitation), you can add a small amount of activated charcoal to the basic aqueous solution, stir for 10-15 minutes at room temperature, and then filter through a pad of celite to remove the charcoal before acidification.[8]

  • Collect the white precipitate by suction filtration, wash with cold deionized water, and dry under vacuum.

Q2: TLC analysis of my crude product shows a spot corresponding to the starting material (4-chloro-2-aminophenol). What is the most efficient purification method?

A2: The presence of starting material is a common issue resulting from incomplete reaction. As detailed in Q1, acid-base extraction is the premier technique for separating a carboxylic acid from a less acidic phenol.[4][7][9]

Causality: This technique exploits the difference in acidity (pKa) between the target carboxylic acid and the phenolic starting material. Sodium bicarbonate is a weak base, strong enough to deprotonate the carboxylic acid but generally not the phenol, leading to a clean separation between the aqueous and organic layers.[4]

  • Workflow: Follow the acid-base extraction protocol outlined in A1. This will selectively pull your desired product into the aqueous phase as its salt, leaving the starting material behind in the organic solvent.

Q3: After acidification of the basic aqueous extract, my product "oiled out" or formed a sticky precipitate instead of crystalline solids. What went wrong?

A3: "Oiling out" occurs when a compound precipitates from a solution at a temperature above its melting point.[8] This can be caused by the presence of impurities that depress the melting point or by precipitating the product too quickly from a warm solution.

Troubleshooting Steps:

  • Ensure Complete Neutralization & Cooling: Make sure the acidification is performed slowly in an ice bath. Rapid neutralization can generate localized heat, causing the product to melt as it precipitates.[10]

  • Solvent Choice for Re-extraction: If a solid does not form upon acidification, or if it is very fine or oily, an alternative to direct filtration is required.[4] Extract the acidified aqueous solution with a fresh portion of an organic solvent like ethyl acetate (3x volumes). The protonated, neutral carboxylic acid will move back into the organic layer. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent slowly to encourage crystallization.

  • Induce Crystallization: If the product remains an oil after solvent removal, try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of pure product.[8]

Q4: My purification yield is very low. Where could I be losing my product?

A4: Product loss can occur at multiple stages of the workup and purification process. A systematic review of your procedure is necessary.[11]

Potential Loss Points & Solutions:

  • Incomplete Extraction: During the acid-base extraction, ensure you are using a sufficient volume of NaHCO₃ solution and are performing multiple extractions (e.g., 3 times) to quantitatively transfer the carboxylate salt to the aqueous layer.[6]

  • Premature Precipitation: If the product begins to precipitate during a hot filtration step (e.g., after charcoal treatment), you may have used too little solvent. Re-dissolve the material in the filter paper with hot solvent and combine it with the filtrate.[8]

  • Solubility in Mother Liquor: A portion of your product will always remain dissolved in the solvent after recrystallization or precipitation. To minimize this, ensure the final precipitation occurs at a low temperature (0-4 °C) and minimize the volume of washing solvent (use ice-cold solvent).

  • Adsorption on Drying Agents/Filter Media: Fine powders can sometimes pass through filter paper or remain adsorbed on drying agents. Ensure proper filtration techniques are used.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for purified this compound? A: The compound should be stored in a tightly sealed container in a cool, dry place, away from light. For long-term storage, keeping it at -20°C is recommended to prevent potential degradation.[12] It is generally stable under normal laboratory conditions.[1]

Q: Which solvents are best for recrystallizing this compound? A: The choice of a recrystallization solvent depends on the impurities present. A good solvent should dissolve the compound well when hot but poorly when cold. For carboxylic acids, polar solvents are often effective.[13] Ethanol, methanol, acetone, or mixtures such as ethanol/water or acetic acid/water are excellent starting points for screening.[1][13]

Q: Can I use column chromatography to purify this compound? A: Yes, but it can be challenging. Carboxylic acids often streak or show poor peak shape on standard silica gel due to strong interactions.[6] If chromatography is necessary, it is recommended to add a small amount (0.5-1%) of acetic or formic acid to the eluent (e.g., ethyl acetate/hexanes mixture). This keeps the compound fully protonated and improves its chromatographic behavior.

Physicochemical Data for Purification

This table summarizes key data to aid in the design of purification protocols.

PropertyValueSignificance for Purification
Molecular Formula C₈H₄ClNO₃-
Molecular Weight 197.57 g/mol []Used for calculating molar equivalents and theoretical yields.
Appearance White crystalline powder[1]A deviation from this indicates the presence of impurities.
Melting Point 274-276 °C[1]A sharp melting point is a key indicator of purity. A depressed or broad range suggests impurities.
Solubility Soluble in ethanol, methanol, acetone[1]Guides the choice of solvents for recrystallization and reaction workup.
pKa Not explicitly reported, but expected to be acidic (approx. 3-4)The acidity is the basis for purification by acid-base extraction.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is highly effective for removing neutral or basic/phenolic impurities.[5]

  • Dissolution: Dissolve the crude this compound (e.g., 5.0 g) in ethyl acetate (100 mL) in a 250 mL separatory funnel.

  • Basification: Add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.[6] Continue shaking until gas evolution ceases.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean 500 mL Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer twice more with 50 mL portions of saturated NaHCO₃ solution. Combine all aqueous extracts in the Erlenmeyer flask. The organic layer, containing neutral and less acidic impurities, can be discarded.

  • Acidification & Precipitation: Place the flask containing the combined aqueous extracts in an ice-water bath and stir. Slowly add 6M HCl dropwise while monitoring the pH with litmus paper or a pH meter. Continue adding acid until the solution is strongly acidic (pH ≈ 2). A white precipitate of the purified product will form.[7]

  • Isolation: Allow the slurry to stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by suction filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with two small portions of ice-cold deionized water. Dry the purified white solid in a vacuum oven at 60-70 °C to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is suitable for removing impurities with different solubility profiles.

  • Solvent Selection: Place a small amount of the crude product (approx. 50 mg) in a test tube and add a few drops of a potential solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is unsuitable. Heat the mixture; if the solid dissolves, the solvent is a good candidate.

  • Dissolution: Place the crude product (e.g., 5.0 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by suction filtration, wash with a small amount of ice-cold recrystallization solvent, and dry under vacuum.

Visual Workflow for Purification Strategy

The following diagram outlines the decision-making process for purifying crude this compound.

Purification_Workflow start Crude Product Analysis (TLC, Appearance) impurity_check Are starting materials (e.g., aminophenol) or colored impurities present? start->impurity_check acid_base Perform Acid-Base Extraction (Protocol 1) impurity_check->acid_base  Yes recrystallize Perform Recrystallization (Protocol 2) impurity_check->recrystallize  No (minor non-polar impurities) precipitate_check Does product precipitate cleanly after acidification? acid_base->precipitate_check filter_dry Filter, Wash, and Dry Precipitate precipitate_check->filter_dry  Yes re_extract Re-extract with Organic Solvent, Dry, and Evaporate precipitate_check->re_extract  No (oiled out) final_product Pure 5-Chloro-benzooxazole- 2-carboxylic acid filter_dry->final_product re_extract->recrystallize recrystallize->final_product

Caption: Decision workflow for selecting a purification strategy.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Chloro-benzooxazole-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for the diverse pharmacological activities of its derivatives.[1] Among these, 5-Chloro-benzooxazole-2-carboxylic acid serves as a crucial starting point for the development of novel therapeutic agents. The introduction of a chlorine atom at the 5-position and a carboxylic acid at the 2-position of the benzoxazole core provides a unique electronic and structural framework, influencing the compound's interaction with biological targets. This guide offers an in-depth, objective comparison of the biological activities of this compound and its structurally related analogs, supported by experimental data from various studies. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, providing insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting Key Pathways in Malignancy

Several derivatives of 5-chlorobenzoxazole have demonstrated significant potential as anticancer agents, with mechanisms often involving the inhibition of crucial enzymes in cancer progression like PARP-2 and topoisomerase II.[1][2]

Comparative Efficacy of 5-Chlorobenzoxazole Analogs

The cytotoxic effects of various 5-chlorobenzoxazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments.

Compound IDModification on 5-Chlorobenzoxazole CoreCancer Cell LineIC50 (µM)Mechanism of ActionReference
Parent Compound This compound-Data not available-
Analog 1 2-(4-azidophenyl)-5-chlorobenzoxazoleMDA-MB-231 (Breast)>100PARP-2 Inhibition[1]
Analog 2 N-(4-(5-chlorobenzoxazol-2-yl)phenyl)acetamideMDA-MB-231 (Breast)23.98PARP-2 Inhibition[1]
Analog 3 N-(4-(5-chlorobenzoxazol-2-yl)phenyl)propanamideMDA-MB-231 (Breast)13.54PARP-2 Inhibition[1]
Analog 4 5-chlorotolylbenzoxazole-22.3Topoisomerase II Inhibition[2]
Analog 5 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acidMCF-7 (Breast)PromisingNot specified[2]
Analog 6 2-(4-methoxyphenyl)benzoxazol-5-acetic acidMCF-7 (Breast)PromisingNot specified[2]

Expert Insights on Structure-Activity Relationship (SAR):

The data suggests that modifications at the 2-position of the 5-chlorobenzoxazole ring significantly influence anticancer activity. The conversion of the carboxylic acid to amides and propanamides (Analogs 2 and 3) appears to enhance cytotoxicity against breast cancer cells, likely by improving cell permeability or interaction with the target enzyme, PARP-2.[1] The presence of an acetic acid group at the 5-position, as seen in analogs of 2-arylbenzoxazoles, has also been shown to enhance cytotoxic activity.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[3]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[3]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (5-chlorobenzoxazole analogs) in a culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Test Compounds cell_treatment 3. Treat Cells with Compounds (48-72h) compound_prep->cell_treatment mtt_addition 4. Add MTT Solution (3-4h Incubation) cell_treatment->mtt_addition formazan_solubilization 5. Solubilize Formazan Crystals with DMSO mtt_addition->formazan_solubilization read_absorbance 6. Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_ic50 7. Calculate % Viability and Determine IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Benzoxazole derivatives have long been recognized for their antimicrobial properties.[3] The 5-chloro substitution, in particular, has been explored for its potential to enhance activity against a range of microorganisms.

Comparative Efficacy of 5-Chlorobenzoxazole Analogs

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDModification on 5-Chlorobenzoxazole CoreMicroorganismMIC (µg/mL)Reference
Parent Compound This compound-Data not available
Analog 7 5-Chloro-1,3-benzoxazol-2(3H)-one derivative (P4A)Staphylococcus aureusGood activity[3]
Analog 8 5-Chloro-1,3-benzoxazol-2(3H)-one derivative (P4B)Escherichia coliGood activity[3]
Analog 9 5-Chloro-1,3-benzoxazol-2(3H)-one derivative (P2B)Candida albicansGood activity[3]
Analog 10 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (MRSA)15.62-31.25 µmol/L[6]

Expert Insights on Structure-Activity Relationship (SAR):

The studies on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives suggest that substitutions on the benzoxazole ring can lead to broad-spectrum antimicrobial activity. For instance, the introduction of halogenated rings and sulfonated derivatives has shown promising results.[3] Furthermore, the incorporation of a sulfonamide moiety, as seen in Analog 10, can confer potent activity against resistant bacterial strains like MRSA.[6]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and quantitative technique for determining the MIC of antimicrobial agents.[7]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.[7]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusting the turbidity to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial or fungal suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[7]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_dilution 1. Prepare Serial Dilutions of Test Compound inoculum_prep 2. Prepare Standardized Microorganism Inoculum inoculation 3. Inoculate Microtiter Plate inoculum_prep->inoculation incubation 4. Incubate Plate (e.g., 37°C, 18-24h) inoculation->incubation read_mic 5. Visually Determine MIC (Lowest Concentration with no Growth) incubation->read_mic

Caption: Workflow of the broth microdilution assay for MIC determination.

Anti-inflammatory and Analgesic Activity: Modulating the Inflammatory Cascade

The benzoxazole nucleus is also a key feature in several anti-inflammatory and analgesic agents.[8] Derivatives of 5-chlorobenzoxazole have been investigated for their ability to mitigate inflammatory responses.

Comparative Efficacy of 5-Chlorobenzoxazole Analogs

The anti-inflammatory and analgesic potential of these compounds is often assessed in vivo using models of induced inflammation and pain.

Compound IDModification on 5-Chlorobenzoxazole CoreAssayActivityReference
Parent Compound This compound-Data not available
Analog 11 (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivativeCarrageenan-induced paw edemaMore potent than indomethacin[8]
Analog 12 (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivativep-benzoquinone-induced writhingMore potent than aspirin[8]
Analog 13 [5‐chloro‐6‐(2‐chlorobenzoyl)‐2‐benzoxazolinone‐3‐yl]acetic acid amide derivativeCarrageenan-induced paw edemaPotent anti-inflammatory[9]
Analog 14 [5‐chloro‐6‐(2‐fluorobenzoyl)‐2‐benzoxazolinone‐3‐yl]acetic acid amide derivativep‐benzoquinone‐induced writhing testPotent analgesic[9]

Expert Insights on Structure-Activity Relationship (SAR):

The derivatization of the carboxylic acid moiety into amides has been shown to not only maintain or enhance anti-inflammatory and analgesic activities but also to reduce gastrointestinal side effects, a common issue with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9] The presence of an acyl group at the 7-position and an alkanoic acid chain at the 3-position of the 5-chloro-2-oxo-3H-benzoxazole core appears to be a key structural feature for potent activity.[8]

Experimental Protocols for In Vivo Evaluation

Carrageenan-Induced Paw Edema in Rats:

This is a classic and reliable model for evaluating acute inflammation.[10]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[10]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer the test compound (orally or intraperitoneally) to the rats at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.[11]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11]

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

p-Benzoquinone-Induced Writhing Test in Mice:

This is a common screening method for assessing the peripheral analgesic activity of new compounds.[12]

Principle: Intraperitoneal injection of p-benzoquinone, an irritant, induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs) in mice. A reduction in the number of writhes by a test compound indicates its analgesic effect.[12]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize mice to the laboratory environment.

  • Compound Administration: Administer the test compound (orally or intraperitoneally) to the mice. Control groups receive the vehicle or a standard analgesic like aspirin.

  • Induction of Writhing: After a set time for drug absorption, inject a solution of p-benzoquinone intraperitoneally.

  • Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes for a specific period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of protection or inhibition of writhing for each treated group compared to the control group.

Conclusion

This comparative guide highlights the significant therapeutic potential of this compound and its analogs across anticancer, antimicrobial, and anti-inflammatory applications. The presented experimental data underscores the importance of structural modifications to the benzoxazole core in modulating biological activity. The detailed protocols and workflows provided herein serve as a valuable resource for researchers and drug development professionals, facilitating further exploration and optimization of this promising class of compounds for the development of novel and effective therapeutic agents. The structure-activity relationships discussed offer a rational basis for the design of future analogs with enhanced potency and selectivity.

References

A Comparative Guide to the In Vitro Anticancer Activity of 5-Chloro-benzooxazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of anticancer drug discovery is in constant evolution, with a significant focus on the development of novel heterocyclic compounds that can offer improved efficacy and reduced side effects.[1] Among these, benzoxazole derivatives have emerged as a promising class of pharmacologically active compounds, demonstrating a wide spectrum of biological activities, including anticancer effects.[2][3] This guide provides a comprehensive technical overview of the in vitro validation of a specific subset of these compounds: 5-Chloro-benzooxazole-2-carboxylic acid derivatives. We will delve into the experimental methodologies used to assess their anticancer potential, compare their activity with other relevant compounds, and explore the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for next-generation cancer therapeutics.

The Benzoxazole Scaffold: A Privileged Structure in Cancer Research

Benzoxazoles are bicyclic heterocyclic compounds containing a benzene ring fused to an oxazole ring.[4] This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets.[1] The anticancer potential of benzoxazole derivatives is well-documented, with studies demonstrating their efficacy against a range of human cancer cell lines, including breast, lung, colon, and melanoma.[1][2] The mechanism of action for many of these derivatives involves the inhibition of key cellular processes such as cell proliferation, migration, and the induction of apoptosis.[5]

The addition of a chloro group at the 5-position and a carboxylic acid at the 2-position of the benzoxazole core can significantly influence the molecule's physicochemical properties and biological activity. The 5-chloro substituent, in particular, has been noted to contribute positively to the overall anticancer activity of some benzoxazole compounds.[6]

In Vitro Validation: A Crucial First Step in Drug Discovery

Before any potential anticancer agent can advance to preclinical and clinical trials, its efficacy and safety must be rigorously evaluated in vitro.[7] In vitro assays provide a controlled environment to study the direct effects of a compound on cancer cells, offering valuable insights into its mechanism of action and therapeutic potential.[5][8] These initial screenings are essential for identifying promising lead compounds and filtering out those with insufficient activity, thereby saving time and resources in the drug development pipeline.[7]

A variety of in vitro assays are employed to characterize the anticancer properties of a compound. These can be broadly categorized into assays that measure:

  • Cytotoxicity and Cell Viability: Determining the concentration of a compound required to kill or inhibit the growth of cancer cells.

  • Cell Proliferation: Assessing the ability of a compound to halt the uncontrolled division of cancer cells.[9]

  • Apoptosis (Programmed Cell Death): Investigating whether a compound induces cancer cells to self-destruct.

  • Cell Cycle Analysis: Examining the effect of a compound on the different phases of the cell division cycle.

  • Cell Migration and Invasion: Evaluating a compound's ability to prevent cancer cells from spreading.[5]

Experimental Protocols for Assessing Anticancer Activity

To ensure the reliability and reproducibility of in vitro data, it is imperative to follow standardized and well-validated experimental protocols. Below are detailed methodologies for key assays used in the evaluation of this compound derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium.[10] Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be quantified based on their fluorescence.

Comparative Analysis of Anticancer Activity

The true measure of a novel compound's potential lies in its performance relative to existing treatments and other investigational drugs. The following table summarizes hypothetical comparative data for this compound derivatives against various cancer cell lines.

CompoundTarget Cell LineIC50 (µM)Comparison CompoundIC50 (µM)
This compoundMCF-7 (Breast Cancer)8.5Doxorubicin1.2
Derivative A (Ester)HCT-116 (Colon Cancer)5.25-Fluorouracil4.8
Derivative B (Amide)A549 (Lung Cancer)12.1Cisplatin9.7
2-(4-methoxyphenyl)benzoxazol-5-acetic acidMCF-7 (Breast Cancer)[10]PromisingDoxorubicin[10]Standard
2-(3-benzyloxyphenyl)benzoxazole-5-acetic acidMCF-7 (Breast Cancer)[10]PromisingDoxorubicin[10]Standard

Note: The IC50 values presented for the this compound derivatives are illustrative and would need to be determined experimentally.

Studies on similar benzoxazole derivatives have shown potent anticancer activity. For instance, certain 2-arylbenzoxazole acetic acid derivatives have demonstrated promising cytotoxic effects against MCF-7 and HCT-116 cancer cell lines.[10][11] Specifically, compounds like 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid and 2-(4-methoxyphenyl)benzoxazol-5-acetic acid have been identified as promising cytotoxic agents against the MCF-7 cell line.[10][11] Furthermore, some benzoxazole derivatives linked to 1,3,4-oxadiazoles have exhibited potent anticancer activity with IC50 values in the sub-micromolar range against cell lines such as A549, MCF-7, and HT-29.[1]

Mechanistic Insights and Signaling Pathways

Understanding the molecular mechanisms by which this compound derivatives exert their anticancer effects is crucial for their further development. Benzoxazole derivatives have been reported to interfere with various signaling pathways critical for cancer cell survival and proliferation.

One potential mechanism of action is the inhibition of protein kinases, which are key regulators of cellular signaling.[12] Dysregulation of kinase activity is a common feature of many cancers.[9]

DOT Script for a Simplified Kinase Inhibition Pathway:

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Proliferation Cell Proliferation Phosphorylated_Substrate->Proliferation Promotes Inhibitor 5-Chloro-benzooxazole-2- carboxylic acid derivative Inhibitor->Kinase Inhibits validation_workflow start Synthesize 5-Chloro-benzooxazole- 2-carboxylic acid derivatives cell_culture Culture various cancer cell lines start->cell_culture primary_screen Primary Screening: MTT Assay for Cytotoxicity (IC50) cell_culture->primary_screen secondary_screen Secondary Screening on most sensitive cell lines primary_screen->secondary_screen apoptosis Apoptosis Assay (Annexin V/PI) secondary_screen->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) secondary_screen->cell_cycle migration Migration/Invasion Assay (e.g., Transwell Assay) secondary_screen->migration mechanism Mechanism of Action Studies (e.g., Kinase Inhibition, Western Blot) apoptosis->mechanism cell_cycle->mechanism migration->mechanism lead_compound Identify Lead Compound(s) mechanism->lead_compound

References

The In Vivo Efficacy of 5-Chloro-benzooxazole-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vivo efficacy of 5-Chloro-benzooxazole-2-carboxylic acid derivatives, a promising class of compounds with demonstrated therapeutic potential in inflammatory and hyperproliferative skin disorders. Drawing from preclinical data, we will objectively compare the performance of key derivatives against established therapeutic agents, offering researchers, scientists, and drug development professionals a detailed perspective on their potential. This document emphasizes the causal relationships behind experimental designs and the mechanistic underpinnings of the observed effects.

Introduction to Benzoxazole Derivatives

Benzoxazole derivatives are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The rigid benzoxazole scaffold serves as a versatile pharmacophore that can be strategically modified to enhance potency and selectivity for various biological targets. This guide will focus on two key therapeutic applications where these derivatives have shown significant promise: psoriasis and general inflammation.

Anti-Psoriatic Efficacy: A Case Study of 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA)

A pivotal study has illuminated the anti-psoriatic potential of a specific 5-chloro-benzoxazole derivative, 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA), and its methyl ester prodrug, MCBA.[3][4] Psoriasis is an immune-mediated inflammatory disease characterized by hyperproliferation of keratinocytes and severe skin inflammation.[3] The imiquimod (IMQ)-induced psoriatic mouse model is a well-established and clinically relevant model that recapitulates key features of human psoriasis, making it an ideal choice for evaluating novel therapeutics.[3]

Comparative In Vivo Performance in a Psoriasis Model

The in vivo efficacy of CBA and MCBA was evaluated against the potent topical corticosteroid, Clobetasol propionate, a standard-of-care treatment for psoriasis.[3][4] The Psoriasis Area and Severity Index (PASI) was used to score the severity of erythema, skin thickness, and scaling.[3][4]

Treatment GroupAdministration RouteMean Psoriasis Area and Severity Index (PASI) Score (Day 14)Percentage Reduction in PASI Score vs. IMQ-Treated Control
IMQ-Treated ControlTopical10.5 ± 0.5-
Clobetasol Propionate (Reference Drug)Topical2.5 ± 0.376.2%
CBA (1% w/w)Topical5.8 ± 0.444.8%
MCBA (1% w/w)Topical4.2 ± 0.360.0%
CBA (125 mg/kg)Oral4.5 ± 0.457.1%
MCBA (125 mg/kg)Oral3.1 ± 0.270.5%
Data presented as mean ± standard error of the mean (SEM).[3][4]

The results demonstrate that both topical and oral administration of CBA and its prodrug MCBA led to a significant reduction in the PASI score.[3][4] Notably, the prodrug MCBA exhibited greater efficacy than the parent compound CBA, suggesting that the esterification enhances its therapeutic activity.[3][4] The anti-psoriatic effects of MCBA were comparable to those of the reference drug, Clobetasol propionate.[3][4] Histopathological analysis of the skin tissues confirmed these findings, showing reduced hyperkeratosis, parakeratosis, and inflammatory cell infiltration in the CBA and MCBA treated groups.[3][4]

Experimental Protocol: Imiquimod-Induced Psoriatic Mouse Model
  • Animal Model: BALB/c mice are typically used for this model.[5]

  • Induction of Psoriasis: A daily topical dose of imiquimod (IMQ) cream (e.g., 62.5 mg of 5% cream) is applied to the shaved dorsal skin of the mice for a period of 5-7 consecutive days to induce psoriasis-like skin inflammation.[5]

  • Treatment: The test compounds (e.g., CBA and MCBA as 1% w/w topical formulations or 125 mg/kg oral solutions) and the reference drug (e.g., Clobetasol propionate) are administered daily for the duration of the study (e.g., 14 days).[3][4]

  • Efficacy Evaluation: The severity of the skin inflammation is scored daily or at set intervals using the Psoriasis Area and Severity Index (PASI), which assesses erythema, scaling, and thickness.[3][4]

  • Histopathology: At the end of the study, skin biopsies are collected for histopathological examination to assess epidermal thickness, inflammatory cell infiltration, and other psoriatic markers.[3][4]

G cluster_0 Experimental Workflow: Psoriasis Model Animal Model Selection Animal Model Selection Psoriasis Induction (Imiquimod) Psoriasis Induction (Imiquimod) Animal Model Selection->Psoriasis Induction (Imiquimod) Treatment Administration Treatment Administration Psoriasis Induction (Imiquimod)->Treatment Administration Efficacy Assessment (PASI Scoring) Efficacy Assessment (PASI Scoring) Treatment Administration->Efficacy Assessment (PASI Scoring) Histopathological Analysis Histopathological Analysis Efficacy Assessment (PASI Scoring)->Histopathological Analysis

Caption: Workflow for the Imiquimod-Induced Psoriasis Mouse Model.

Anti-Inflammatory Efficacy of Benzoxazole Derivatives

The anti-inflammatory properties of various benzoxazole derivatives have been extensively studied using the carrageenan-induced paw edema model in rats.[6] This model is a classic and reliable method for evaluating acute inflammation and the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).[7] Carrageenan injection into the rat paw induces a biphasic inflammatory response, with the release of histamine and serotonin in the first phase, followed by the release of prostaglandins and other inflammatory mediators in the second phase.[8]

Comparative In Vivo Performance in an Acute Inflammation Model

Several studies have synthesized and evaluated novel benzoxazole derivatives for their ability to reduce carrageenan-induced paw edema, often using Diclofenac Sodium as a reference standard.[6]

CompoundDoseTime Point (hours)% Inhibition of Paw EdemaReference
Diclofenac Sodium 10 mg/kg4~50-60%[6]
(7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acids (various derivatives) Not specifiedNot specifiedReported to be equally or more potent than aspirin and indomethacin[9]
Methyl 2-(arylideneamino) benzoxazole -5-carboxylate derivatives (SH1-SH3, SH6-SH8) Not specifiedNot specifiedSignificantly reduced inflammation (p<0.0001)[6]

The data indicates that several 5-chloro-benzoxazole derivatives exhibit potent anti-inflammatory activity, with some compounds showing efficacy comparable to or greater than established NSAIDs like diclofenac and indomethacin.[6][9]

Mechanistic Insights: Targeting the Inflammatory Cascade

The anti-inflammatory effects of benzoxazole derivatives are believed to be mediated through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2).[10] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[10] By selectively inhibiting COX-2 over COX-1, these compounds may offer a better safety profile with reduced gastrointestinal side effects compared to traditional NSAIDs.[10] More recent research also suggests that some benzoxazole derivatives may exert their anti-inflammatory effects by inhibiting the myeloid differentiation protein 2 (MD2), a key adaptor protein for Toll-like receptor 4 (TLR4) signaling, which plays a crucial role in the innate immune response and inflammation.[11]

G cluster_1 Mechanism of Anti-Inflammatory Action Inflammatory Stimulus Inflammatory Stimulus TLR4 Activation TLR4 Activation Inflammatory Stimulus->TLR4 Activation COX-2 Activation COX-2 Activation Inflammatory Stimulus->COX-2 Activation MD2 MD2 TLR4 Activation->MD2 Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production MD2->Pro-inflammatory Cytokine Production Benzoxazole Derivatives (Inhibition) Inflammation Inflammation Pro-inflammatory Cytokine Production->Inflammation Prostaglandin Synthesis Prostaglandin Synthesis COX-2 Activation->Prostaglandin Synthesis Benzoxazole Derivatives (Inhibition) Prostaglandin Synthesis->Inflammation

Caption: Potential mechanisms of anti-inflammatory action of benzoxazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Model: Wistar albino rats are commonly used for this assay.[7]

  • Treatment: The test compounds and a reference drug (e.g., Diclofenac Sodium, 10 mg/kg) are administered orally or intraperitoneally.[6]

  • Induction of Edema: After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan (e.g., 0.1 ml of a 1% solution) is administered into the right hind paw of the rats.[6]

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[6]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group that received only the vehicle.[6]

Conclusion and Future Directions

The in vivo data presented in this guide strongly support the therapeutic potential of this compound derivatives as effective anti-psoriatic and anti-inflammatory agents. The case study of CBA and its prodrug MCBA highlights a promising new avenue for the topical and systemic treatment of psoriasis, with efficacy comparable to a potent corticosteroid. Furthermore, the broad anti-inflammatory activity of other derivatives in acute inflammation models suggests a wider applicability of this chemical scaffold.

Future research should focus on elucidating the precise molecular mechanisms of action, optimizing the pharmacokinetic and safety profiles of lead compounds, and expanding the evaluation of these derivatives in other chronic inflammatory and autoimmune disease models. The development of selective and potent benzoxazole-based therapeutics holds the promise of delivering novel and effective treatments for a range of debilitating conditions.

References

A Technical Guide to the Structure-Activity Relationship of 5-Chloro-benzooxazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoxazole scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities. Among these, derivatives of 5-Chloro-benzooxazole-2-carboxylic acid have emerged as a promising class of molecules, particularly in the realm of oncology. The presence of the chloro group at the 5-position has been shown to positively influence the anticancer properties of these compounds. This guide provides a comprehensive comparison of this compound derivatives, delving into their structure-activity relationships (SAR), synthesis, and biological evaluation, supported by experimental data from the literature.

The Strategic Importance of the 5-Chloro-benzooxazole Scaffold

The benzoxazole ring system, an isostere of native nucleic acid bases, allows for interactions with various biological macromolecules. The addition of a chlorine atom at the 5-position of the benzoxazole ring is a key structural feature. This electron-withdrawing group can significantly modulate the physicochemical properties of the molecule, such as its lipophilicity and electronic distribution, thereby influencing its pharmacokinetic profile and target binding affinity. Research has indicated that the 5-chloro substituent on the benzoxazole ring is important for enhancing the anticancer activity of these derivatives.

Synthesis of this compound and its Derivatives

The synthetic route to this compound and its derivatives typically begins with the condensation of 2-amino-4-chlorophenol with a suitable dicarboxylic acid derivative. A common and effective method involves the reaction with oxalic acid or its monoester monochloride, followed by cyclization.

General Synthetic Workflow

Synthesis Workflow A 2-Amino-4-chlorophenol C Condensation & Cyclization A->C B Oxalic acid derivative B->C D This compound C->D E Activation (e.g., SOCl2) D->E F 5-Chloro-benzooxazole-2-carbonyl chloride E->F I Amide Derivatives F->I J Ester Derivatives F->J G Amine (R-NH2) G->I H Alcohol (R-OH) H->J

A Comparative Analysis of 5-Chloro-benzooxazole-2-carboxylic Acid and Other Heterocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Their unique structural motifs offer a versatile scaffold for designing molecules with diverse pharmacological activities. Among these, the benzoxazole core, and specifically 5-Chloro-benzooxazole-2-carboxylic acid, has garnered significant attention. This guide provides a comprehensive comparative analysis of this compound against other key heterocyclic compounds, namely benzimidazoles and benzothiazoles. By delving into their synthesis, chemical properties, and biological activities, supported by experimental data, this document aims to equip researchers and drug development professionals with the critical insights needed to navigate the selection and optimization of these important molecular frameworks.

The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

Benzoxazoles, characterized by a fusion of a benzene and an oxazole ring, are a class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] The incorporation of a chlorine atom at the 5-position and a carboxylic acid at the 2-position of the benzoxazole ring, as in this compound, can significantly influence the molecule's physicochemical properties and biological potency. These modifications can enhance membrane permeability, modulate binding to target proteins, and ultimately define the therapeutic potential of the compound.

Physicochemical Properties: A Comparative Overview

The subtle structural differences between benzoxazoles, benzimidazoles, and benzothiazoles lead to distinct physicochemical properties that are critical for their pharmacokinetic and pharmacodynamic profiles. The replacement of the oxygen atom in the oxazole ring with a nitrogen (benzimidazole) or sulfur (benzothiazole) atom alters the electronic distribution, hydrogen bonding capacity, and overall lipophilicity of the molecule.

PropertyThis compoundRepresentative BenzimidazoleRepresentative Benzothiazole
Molecular Formula C8H4ClNO3C7H6N2C7H5NS
Molecular Weight 197.58 g/mol 118.14 g/mol 135.19 g/mol
General Solubility Soluble in organic solvents like DMSO and ethanol.Generally soluble in polar organic solvents.Typically soluble in organic solvents.
Hydrogen Bond Donors/Acceptors 1 Donor (Carboxylic Acid OH), 3 Acceptors (Oxazole O, Carbonyl O, Carboxylic Acid O)1 Donor (N-H), 1 Acceptor (N)1 Acceptor (N), 1 Acceptor (S)

Table 1. Comparative physicochemical properties of this compound and representative parent scaffolds of comparator heterocyclic compounds.

Synthesis of Heterocyclic Scaffolds: A Generalized Approach

The synthesis of these heterocyclic cores often follows convergent pathways, with the specific starting materials dictating the final product. A common and versatile method for the synthesis of 2-substituted benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.

General Experimental Protocol: Synthesis of 2-Substituted Benzoxazoles

This protocol outlines a general procedure for the synthesis of 2-substituted benzoxazoles, which can be adapted for the synthesis of this compound by using 4-chloro-2-aminophenol and oxalic acid.

Materials:

  • 4-chloro-2-aminophenol

  • Oxalic acid

  • Polyphosphoric acid (PPA)

  • Ice-cold water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 4-chloro-2-aminophenol and oxalic acid.

  • Add polyphosphoric acid as a catalyst and solvent.

  • Heat the reaction mixture with stirring at a temperature ranging from 120-180°C for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the hot reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Filter the precipitate and wash thoroughly with water to remove any residual PPA.

  • Neutralize the crude product with a saturated solution of sodium bicarbonate to remove any unreacted acidic starting materials.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure compound.

G cluster_synthesis General Synthesis Workflow start Starting Materials (o-aminophenol derivative, carboxylic acid derivative) reaction Reaction (Condensation & Cyclization) start->reaction Polyphosphoric Acid (PPA), Heat workup Workup (Precipitation, Filtration, Neutralization, Extraction) reaction->workup purification Purification (Recrystallization) workup->purification end_product Pure Heterocyclic Compound purification->end_product G cluster_pathway Potential Signaling Pathways Targeted by Heterocyclic Compounds ligand Growth Factors / Cytokines receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) ligand->receptor jak JAK receptor->jak nfkb NF-κB receptor->nfkb stat STAT jak->stat nucleus Nucleus stat->nucleus nfkb->nucleus gene_expression Gene Expression (Proliferation, Survival, Inflammation) nucleus->gene_expression

References

validating the mechanism of action of 5-Chloro-benzooxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>## A Comparative Guide to Validating the Mechanism of Action of 5-Chloro-benzooxazole-2-carboxylic acid as a Novel IDO1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a significant target in immuno-oncology.[1][2] IDO1 catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[2][3][4] This process has profound implications for immune surveillance, as tryptophan depletion and the accumulation of kynurenine metabolites can suppress the activity of effector T cells and natural killer (NK) cells, while promoting the generation of regulatory T cells (Tregs).[2][5][6] Consequently, the tumor microenvironment can become highly immunosuppressive, allowing cancer cells to evade immune destruction.[1][2]

This guide provides a comprehensive framework for validating the mechanism of action of a novel small molecule, this compound, as a putative inhibitor of IDO1. While this specific molecule is presented here as a hypothetical candidate to illustrate the validation process, the principles and experimental workflows are broadly applicable to the characterization of any novel enzyme inhibitor. We will compare its hypothetical performance characteristics against well-established IDO1 inhibitors, Epacadostat and Navoximod, providing a roadmap for rigorous preclinical validation.[2][7][8][9]

The Validation Workflow: From Target Binding to Cellular Function

A robust validation of a novel enzyme inhibitor requires a multi-faceted approach, progressing from direct biochemical assays to more complex cell-based systems that recapitulate the biological context. This workflow is designed to provide a comprehensive understanding of the compound's potency, selectivity, and functional consequences.

Validation_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation Enzymatic_Assay Enzymatic Assay (IDO1 Activity) MOA_Studies Mechanism of Action (e.g., Reversibility) Enzymatic_Assay->MOA_Studies Characterize Inhibition Selectivity_Panel Selectivity Profiling (IDO2, TDO) MOA_Studies->Selectivity_Panel Assess Specificity Target_Engagement Target Engagement (CETSA) Selectivity_Panel->Target_Engagement Confirm in Cellular Context Cellular_Activity Cellular IDO1 Activity (Kynurenine Production) Target_Engagement->Cellular_Activity Validate Cellular Potency Functional_Assay T-cell Co-culture Assay (Immune Rescue) Cellular_Activity->Functional_Assay Demonstrate Functional Effect

Figure 1: A generalized workflow for the validation of a novel IDO1 inhibitor, progressing from in vitro characterization to cell-based functional assays.

Part 1: In Vitro Characterization - Direct Interaction with the Target

The initial phase of validation focuses on the direct interaction between the compound and the purified IDO1 enzyme. This step is crucial for establishing the compound's intrinsic potency and understanding its mode of inhibition.

IDO1 Enzymatic Assay

The primary objective is to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human IDO1. This is typically achieved by measuring the production of N-formylkynurenine, the direct product of the IDO1-catalyzed reaction.[4][10]

Experimental Protocol: Absorbance-Based IDO1 Enzymatic Assay [11][12]

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).

    • Reaction Mixture: Assay buffer supplemented with 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[11]

    • Substrate: L-tryptophan solution in assay buffer.

    • Enzyme: Recombinant human IDO1 protein.

    • Test Compounds: Serial dilutions of this compound, Epacadostat, and Navoximod in DMSO.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the reaction mixture.

    • Add the test compounds at various concentrations (typically in a 10-point dose-response curve). Include a vehicle control (DMSO).

    • Initiate the reaction by adding recombinant IDO1 enzyme.

    • Monitor the increase in absorbance at 321 nm (corresponding to N-formylkynurenine formation) over time using a microplate reader.[10]

  • Data Analysis:

    • Calculate the initial reaction rates for each compound concentration.

    • Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Table 1: Comparative In Vitro Potency of IDO1 Inhibitors

CompoundIDO1 IC50 (nM)IDO2 IC50 (nM)TDO IC50 (nM)
This compound (Hypothetical)25>10,000>10,000
Epacadostat10[5][10]>10,000[5]>10,000[5]
Navoximod7 (Ki) / 75 (EC50)[8][9]>10,000>10,000
Mechanism of Action (MoA) Studies

Understanding how a compound inhibits an enzyme (e.g., competitive, non-competitive, reversible, or irreversible) is critical for its development.[13][14][15] MoA studies can be performed using kinetic assays where the concentrations of both the substrate (L-tryptophan) and the inhibitor are varied.

Experimental Protocol: Enzyme Kinetics for MoA Determination [14]

  • Perform the IDO1 enzymatic assay as described above.

  • Vary the concentration of L-tryptophan at several fixed concentrations of the inhibitor.

  • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive inhibitors will increase the apparent Km but not affect Vmax).

A simpler approach to assess reversibility is a dilution-based assay.[16]

Experimental Protocol: Reversibility Assay [16]

  • Pre-incubate a high concentration of the IDO1 enzyme with a high concentration of the inhibitor (e.g., 100x IC50).

  • After a set incubation period, dilute the enzyme-inhibitor complex significantly (e.g., 100-fold) into the reaction mixture containing the substrate.

  • Monitor enzyme activity over time. A rapid recovery of activity suggests a reversible inhibitor, while sustained inhibition indicates an irreversible or slowly reversible compound.

Part 2: Cell-Based Validation - Confirming Activity in a Biological System

While in vitro assays are essential, it is crucial to confirm that the compound can effectively engage its target and inhibit its activity within the complex environment of a living cell.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying direct target engagement in intact cells.[17][18] The principle is that a ligand-bound protein is more resistant to thermal denaturation than its unbound form.[17][18]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [17][19]

  • Cell Culture and Treatment:

    • Culture a human cell line known to express IDO1 (e.g., IFN-γ stimulated HeLa or A375 cells).

    • Treat the cells with this compound or a vehicle control for a defined period.

  • Thermal Denaturation:

    • Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles or sonication).

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Detection:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble IDO1 at each temperature using Western blotting or an ELISA-based method.

  • Data Analysis:

    • Plot the amount of soluble IDO1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow Cell_Treatment Treat cells with compound or vehicle Heating Heat cells to a range of temperatures Cell_Treatment->Heating Lysis Lyse cells Heating->Lysis Centrifugation Centrifuge to separate soluble and aggregated proteins Lysis->Centrifugation Analysis Analyze soluble IDO1 (Western Blot / ELISA) Centrifugation->Analysis

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA) to determine target engagement in living cells.

Cellular IDO1 Activity Assay

This assay measures the ability of the compound to inhibit IDO1 activity in a cellular context, typically by quantifying the production of kynurenine in the cell culture supernatant.[12][20][21]

Experimental Protocol: Kynurenine Measurement in Cell Culture [12][22][23]

  • Cell Culture and Stimulation:

    • Seed a suitable cell line (e.g., HeLa or HEK293 cells transfected with human IDO1) in a 96-well plate.[20][24][25]

    • If using an endogenous system, stimulate IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.[12][21]

  • Inhibitor Treatment:

    • Treat the cells with serial dilutions of the test compounds.

  • Kynurenine Measurement:

    • After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Measure the kynurenine concentration in the supernatant. This can be done using several methods:

      • Spectrophotometry: After deproteinization with trichloroacetic acid (TCA) and reaction with Ehrlich's reagent (p-dimethylaminobenzaldehyde), kynurenine produces a yellow color that can be measured at 480 nm.[12][26]

      • HPLC or LC-MS: These methods provide high sensitivity and specificity for quantifying both tryptophan and kynurenine.[22][23][27]

      • ELISA: Commercially available ELISA kits offer a convenient method for kynurenine quantification.[28]

  • Data Analysis:

    • Calculate the cellular IC50 value by plotting the percentage of kynurenine production against the inhibitor concentration.

Table 2: Comparative Cellular Potency of IDO1 Inhibitors

CompoundCellular IC50 (nM) in IFN-γ stimulated HeLa cells
This compound (Hypothetical)80
Epacadostat~3.4[10]
Navoximod~75[8]
T-cell Co-culture Functional Assay

The ultimate goal of an IDO1 inhibitor in an immuno-oncology context is to restore T-cell function. A co-culture assay with IDO1-expressing cancer cells and T-cells can directly assess this functional outcome.[21]

Experimental Protocol: IDO1-T-cell Co-culture Assay [21]

  • Cell Culture:

    • Culture IDO1-expressing cancer cells (e.g., IFN-γ stimulated HeLa cells).

    • Culture a T-cell line (e.g., Jurkat) or primary human T-cells.

  • Co-culture Setup:

    • Co-culture the cancer cells and T-cells in the presence of a T-cell activator (e.g., anti-CD3/CD28 beads or phytohemagglutinin).

    • Add serial dilutions of the test compounds.

  • Functional Readouts:

    • After 48-72 hours, assess T-cell proliferation (e.g., using CFSE staining and flow cytometry or a BrdU incorporation assay).

    • Measure T-cell activation markers (e.g., CD69, CD25) by flow cytometry.

    • Quantify cytokine production (e.g., IFN-γ, IL-2) in the supernatant by ELISA or a multiplex bead array.

  • Data Analysis:

    • Determine the EC50 value for the rescue of T-cell proliferation and activation.

Conclusion

The validation of a novel enzyme inhibitor like this compound is a systematic process that builds a comprehensive evidence base for its proposed mechanism of action. By progressing through a logical sequence of in vitro biochemical assays, cellular target engagement studies, and functional cell-based assays, researchers can confidently characterize the compound's potency, selectivity, and biological effects. The comparative data against established inhibitors such as Epacadostat and Navoximod provide a crucial benchmark for evaluating the potential of a new therapeutic candidate. This rigorous, multi-pronged approach is fundamental to the successful translation of preclinical discoveries into novel therapeutics.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Chloro-benzooxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of two primary analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 5-Chloro-benzooxazole-2-carboxylic acid. Beyond a simple side-by-side comparison, we will delve into the critical process of cross-validation, ensuring data integrity and interchangeability between these orthogonal methods. This document is structured to provide not just the "how," but the fundamental "why" behind the experimental choices, grounded in established regulatory principles.

Introduction to this compound and the Imperative for Validated Analytics

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of more complex bioactive molecules.[1] Its purity and concentration are critical quality attributes that can significantly impact the yield, purity, and efficacy of the final product. Therefore, the use of well-characterized and validated analytical methods is not merely a matter of good practice but a regulatory necessity.

The validation of an analytical procedure is the documented evidence that the method is fit for its intended purpose.[2][3][4] This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guideline, the U.S. Food and Drug Administration (FDA) guidance for industry, and the United States Pharmacopeia (USP) General Chapter <1225>.[5][6][7][8][9][10]

Comparative Analysis of Proposed Analytical Methods

We will explore two robust and widely applicable analytical methods for the quantification of this compound: a reversed-phase HPLC-UV method and a GC-MS method requiring derivatization.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar aromatic carboxylic acid like our target compound, reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is the method of choice.[11][12][13] Detection by UV-Vis spectroscopy is suitable due to the aromatic nature of the benzoxazole ring system, which imparts a strong chromophore.

Experimental Protocol: HPLC-UV Method

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to prepare a 1 mg/mL stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • For test samples, dissolve an accurately weighed amount in the diluent to achieve a theoretical concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14][15]

    • Mobile Phase: Isocratic elution with a mixture of 0.1% Trifluoroacetic Acid (TFA) in Water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B) in a ratio of 40:60 (v/v). The acidic mobile phase ensures the carboxylic acid is in its protonated, less polar form, enhancing retention on the C18 column.[16]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 280 nm (based on the expected absorbance of the benzoxazole moiety).

  • Data Acquisition and Analysis:

    • Integrate the peak area of this compound.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in test samples by interpolation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility and thermal stability.[17][18] Mass spectrometry provides highly selective and sensitive detection based on the mass-to-charge ratio of the analyte and its fragments.

Causality of Derivatization: The carboxylic acid and the N-H of the benzoxazole ring contain active hydrogens, making the molecule polar and prone to hydrogen bonding. This results in poor volatility and peak shape in GC. Silylation, a common derivatization technique, replaces these active hydrogens with non-polar trimethylsilyl (TMS) groups, rendering the molecule suitable for GC analysis.[19]

Experimental Protocol: GC-MS Method

  • Sample Preparation and Derivatization:

    • Prepare stock and calibration standards of this compound in a suitable aprotic solvent like Dichloromethane.

    • Pipette 100 µL of each standard or sample solution into a GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Cap the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 50-500.

    • Data Acquisition: Full Scan and/or Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring the molecular ion and characteristic fragment ions of the derivatized analyte.

Method Validation: A Pillar of Trustworthiness

Each analytical method must undergo a rigorous validation process to demonstrate its suitability for the intended purpose.[2][3] The validation parameters, as stipulated by ICH Q2(R2), are discussed below in the context of our proposed methods.[4][5]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components. For HPLC-UV, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample, and by peak purity analysis using a photodiode array (PDA) detector. For GC-MS, the unique fragmentation pattern of the analyte provides a high degree of specificity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is assessed by analyzing a series of standards and performing a linear regression analysis of the response versus concentration.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of the test results to the true value. It is determined by applying the method to samples to which a known amount of analyte has been added (spiked samples) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

    • Reproducibility: Precision between different laboratories (inter-laboratory studies).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Comparative Performance Metrics (Hypothetical Data)
Performance ParameterHPLC-UV MethodGC-MS Method
Linearity (r²) > 0.999> 0.998
Range 1 - 100 µg/mL0.1 - 20 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%
LOD 0.3 µg/mL0.03 µg/mL
LOQ 1.0 µg/mL0.1 µg/mL
Robustness Tolerant to minor changes in mobile phase composition (±2%) and pH (±0.2 units)Sensitive to derivatization time and temperature; tolerant to minor variations in oven ramp rate (±1 °C/min)

Cross-Validation: Ensuring Method Equivalence

When two different analytical methods are used to measure the same analyte, it is crucial to perform a cross-validation study to demonstrate that the methods provide equivalent results. This is particularly important when transferring methods between laboratories or when a new method is intended to replace an existing one.

Objective: To demonstrate that the HPLC-UV and GC-MS methods for the analysis of this compound are interchangeable and produce comparable data.

Experimental Protocol: Cross-Validation

  • Sample Selection: A minimum of three batches of this compound should be selected, representing the typical range of purity or concentration expected.

  • Analysis: Each batch is analyzed in triplicate using both the validated HPLC-UV method and the validated GC-MS method.

  • Data Comparison: The mean results and standard deviations obtained from both methods for each batch are compared.

  • Statistical Analysis: A statistical test, such as the two one-sided t-tests (TOST) for equivalence, should be performed to determine if the results are statistically equivalent. The acceptance criteria for equivalence should be predefined in a validation protocol (e.g., the 90% confidence interval of the ratio of the means should be within 80-125%).

Visualizing the Workflow

Validation_Workflow

Cross_Validation_Process

Conclusion and Recommendations

Both the proposed HPLC-UV and GC-MS methods offer viable approaches for the quantitative analysis of this compound, each with its own set of advantages and considerations.

  • HPLC-UV is a robust, straightforward, and widely available technique that is well-suited for routine quality control applications. It generally requires less sample preparation compared to GC-MS.

  • GC-MS provides superior sensitivity and selectivity, making it an excellent choice for trace-level analysis or for the analysis of complex matrices where specificity is a concern. The requirement for derivatization adds a step to the sample preparation process but is often justified by the enhanced performance.

The choice of method will ultimately depend on the specific application, the required sensitivity, and the available instrumentation. Crucially, this guide has demonstrated that through a systematic process of validation and cross-validation, grounded in the principles of regulatory guidelines, it is possible to ensure the generation of reliable, reproducible, and interchangeable data, regardless of the analytical technique employed. This commitment to scientific integrity is paramount in the development of safe and effective pharmaceutical products.

References

comparing the antibacterial spectrum of 5-Chloro-benzooxazole-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is paramount. Among these, benzoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad range of pharmacological activities, including antibacterial and antifungal properties.[1][2][3] This guide provides a comprehensive comparison of the antibacterial spectrum of various derivatives of 5-chloro-benzooxazole, offering insights for researchers and drug development professionals in the field of infectious diseases.

The core structure of 5-chloro-benzooxazole offers a versatile platform for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced antibacterial efficacy and a tailored spectrum of activity. This analysis will delve into the structure-activity relationships of these compounds, supported by experimental data from peer-reviewed studies, to elucidate their potential as next-generation antibacterial agents.

Understanding the Antibacterial Potential: Mechanism of Action

While the precise mechanism of action can vary between different derivatives, some studies suggest that benzoxazole compounds may exert their antibacterial effects through the inhibition of essential bacterial enzymes.[4] One proposed target is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, recombination, and repair.[4] By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation. The diverse substitutions on the benzoxazole core can influence the compound's affinity for the target enzyme and its ability to penetrate the bacterial cell wall, thereby modulating its antibacterial potency and spectrum.

Experimental Determination of Antibacterial Spectrum: The Microdilution Method

To objectively compare the antibacterial efficacy of different 5-chloro-benzooxazole derivatives, a standardized methodology is crucial. The broth microdilution method is a widely accepted and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6] The MIC is defined as the lowest concentration of a compound that visibly inhibits the growth of a microorganism after overnight incubation.[6]

Step-by-Step Protocol for Broth Microdilution Assay:
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to a specific bacterial cell density.[6]

  • Serial Dilution of Test Compounds: The 5-chloro-benzooxazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[7][8]

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.[5]

  • Controls: Positive (bacteria and medium, no compound) and negative (medium only) controls are included to ensure the validity of the experiment.[5]

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.[5]

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.[5]

The following diagram illustrates the workflow of the broth microdilution assay for determining the MIC of the test compounds.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Bacterial Culture C Standardize Inoculum (0.5 McFarland) A->C B Test Compound Stock D Serial Dilution in 96-well Plate B->D E Inoculate Wells C->E D->E F Incubate (37°C, 18-24h) E->F G Read MIC F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Comparative Antibacterial Spectrum of 5-Chloro-benzooxazole Derivatives

The antibacterial activity of various 5-chloro-benzooxazole derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds from different studies. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions between studies.

Compound DerivativeTarget BacteriumMIC (µg/mL)Reference
5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives
Compound P4AStaphylococcus aureus-[1]
Escherichia coli-[1]
Compound P4BStaphylococcus aureus-[1]
Escherichia coli-[1]
Compound P6AStaphylococcus aureus-[1]
Escherichia coli-[1]
2-(p-substituted-benzyl)-5-substituted-benzoxazoles
Compounds 3-12Enterococcus faecalis32[9]
Pseudomonas aeruginosa64[9]
Sulfonamide-containing 5-chloro-2-hydroxybenzoic acid derivatives
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (MSSA & MRSA)15.62-31.25 µmol/L[10]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4 µmol/L[10]

Note: Specific MIC values for compounds P4A, P4B, and P6A were described as having "good activity," but quantitative data was not provided in the abstract.[1]

Analysis of Structure-Activity Relationships

The available data, although from studies on varied derivatives, allows for some preliminary analysis of structure-activity relationships:

  • Substituents on the Benzoxazole Ring: The nature and position of substituents on the benzoxazole core significantly influence the antibacterial activity. The presence of a chloro group at the 5-position is a common feature in many active compounds.[1]

  • Derivatization at the 2-position: Modifications at the 2-position of the benzoxazole ring have been extensively explored. The introduction of substituted benzyl groups or linkage to other heterocyclic moieties like sulfonamides can lead to potent antibacterial agents.[9][10]

  • Gram-Positive vs. Gram-Negative Activity: Some derivatives exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, while others show more selective action.[1][9] The outer membrane of Gram-negative bacteria often presents a formidable barrier to many antimicrobial agents, and modifications that enhance penetration are crucial for activity against these pathogens.

Future Directions and Conclusion

Derivatives of 5-chloro-benzooxazole represent a promising avenue for the development of novel antibacterial agents. The studies highlighted in this guide demonstrate that this chemical scaffold can be effectively modified to yield compounds with significant activity against a range of bacterial pathogens, including drug-resistant strains.

Future research should focus on a more systematic investigation of the structure-activity relationships of 5-chloro-benzooxazole-2-carboxylic acid derivatives in particular. This would involve the synthesis of a focused library of compounds with systematic variations and their evaluation against a broad and standardized panel of bacteria. Such studies, coupled with mechanistic investigations and in vivo efficacy models, will be crucial in advancing these promising compounds from the laboratory to clinical applications.

References

A Researcher's Guide to Benchmarking 5-Chloro-benzooxazole-2-carboxylic Acid Derivatives Against Known Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the anti-inflammatory potential of novel 5-Chloro-benzooxazole-2-carboxylic acid derivatives. By systematically benchmarking against established nonsteroidal anti-inflammatory drugs (NSAIDs), this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust preclinical assessment.

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3][4][5][6]. Specifically, this compound has been identified as a key intermediate in the synthesis of various biologically active compounds and is reported to have anti-inflammatory, antibacterial, and antifungal activities[7][8]. The primary mechanism for the anti-inflammatory effects of many such compounds is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade[9].

This guide will focus on benchmarking novel derivatives against two well-characterized NSAIDs:

  • Indomethacin : A potent, non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes.[10][11][12][13] Its broad activity provides a baseline for potent anti-inflammatory effects but is also associated with gastrointestinal side effects due to COX-1 inhibition[10][11].

  • Celecoxib : A selective COX-2 inhibitor that targets the COX-2 isoform, which is upregulated during inflammation.[14][15][16][17] This selectivity is designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs[16][17].

By comparing novel compounds to these standards, researchers can determine not only the potency of their derivatives but also their selectivity, which is a critical factor in developing safer anti-inflammatory therapeutics.

The Scientific Rationale: Targeting the COX Pathway

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins[17][18]. Prostaglandins are key mediators of inflammation, pain, and fever[11][14][15]. While COX-1 is constitutively expressed and plays a role in protecting the stomach lining and maintaining kidney function, COX-2 is primarily induced at sites of inflammation[16][17]. The goal for many modern anti-inflammatory drugs is to selectively inhibit COX-2, thereby reducing inflammation without disrupting the protective functions of COX-1.

Arachidonic_Acid_Pathway cluster_cox Cyclooxygenase (COX) Enzymes AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Homeostatic Functions COX2->PGH2 Inflammatory Response Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes GI_Protection GI Mucosal Protection Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection via COX-1 Inflammation Inflammation Pain, Fever Prostaglandins_Thromboxanes->Inflammation via COX-2 Benchmarking_Workflow Start Synthesized Derivative InVitro PART 1: In Vitro Enzyme Assay (COX-1 / COX-2 Inhibition) Start->InVitro Selectivity Calculate Selectivity Index InVitro->Selectivity InVivo PART 2: In Vivo Efficacy Model (Carrageenan-Induced Paw Edema) Selectivity->InVivo Promising Candidates Analysis Compare Paw Volume Reduction vs. Controls InVivo->Analysis End Candidate Profile Analysis->End

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Chloro-benzooxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher and drug development professional, the lifecycle of a chemical intermediate extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Chloro-benzooxazole-2-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for handling halogenated organic compounds and adhere to general hazardous waste regulations.

Foundational Principles: Understanding the Hazard Profile

The primary directive for the disposal of halogenated organic compounds is segregation.[4][5] These compounds require specific disposal routes, often involving high-temperature incineration, to prevent the formation of toxic byproducts.[4] Co-mingling with non-halogenated waste streams can complicate and increase the cost of disposal.[5]

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to establish a safe working environment. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

Table 1: Essential Personal Protective Equipment (PPE)

Equipment TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.[1][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact and absorption.[1][6]
Body Protection Laboratory coatShields skin and personal clothing from contamination.[1][6]
Respiratory Protection Not generally required if handled in a fume hood. If significant dust is generated, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling irritating dust particles.[1]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection, storage, and disposal of this compound waste.

Step 1: Waste Segregation and Container Selection

  • Rationale: As a halogenated organic compound, this compound waste must be collected separately from non-halogenated organic and inorganic waste streams to ensure proper disposal.[4][5]

  • Procedure:

    • Obtain a designated hazardous waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[7]

    • Ensure the container is clean and dry before the first addition of waste.

Step 2: Waste Labeling

  • Rationale: Accurate and comprehensive labeling is a regulatory requirement and crucial for the safety of all personnel handling the waste.[8][9]

  • Procedure:

    • As soon as the first quantity of waste is added, affix a "Hazardous Waste" label to the container.[5][8]

    • Clearly write the full chemical name: "this compound". Avoid abbreviations or chemical formulas.[10]

    • Indicate the primary hazards (e.g., "Irritant," "Handle with Care").

    • Maintain a log of the approximate quantity of waste added to the container.

Step 3: Waste Accumulation and Storage

  • Rationale: Proper storage within a designated Satellite Accumulation Area (SAA) is essential for maintaining a safe laboratory environment and complying with regulations.[8][11]

  • Procedure:

    • Store the sealed waste container in a designated and clearly marked SAA within the laboratory.[9][11]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12]

    • Ensure secondary containment is in place to capture any potential leaks or spills.[9]

    • Keep the waste container closed at all times, except when adding waste.[5][9]

Step 4: Arranging for Final Disposal

  • Rationale: The final disposal of hazardous waste must be conducted by a licensed and approved waste disposal facility to ensure environmental compliance.[1][2]

  • Procedure:

    • Once the waste container is full or when the experiment is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

    • Follow all institutional procedures for waste manifest documentation and handover.

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of significant airborne dust.

  • Control and Contain: If safe to do so, prevent the spread of the solid material.

  • Cleanup: For small spills, carefully sweep up the solid material and place it into a labeled hazardous waste container.[1][2] Avoid generating dust. For larger spills, contact your institution's EHS for assistance.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][13] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2]

  • Inhalation: Move the affected individual to fresh air.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1]

  • Seek Medical Attention: In all cases of exposure, seek prompt medical attention and provide the medical personnel with information about the chemical.[6][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation: This compound PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Segregate as Halogenated Organic Waste PPE->Segregate Container Select Compatible & Labeled Waste Container Segregate->Container Label Label Container: 'Hazardous Waste' Full Chemical Name Container->Label Accumulate Store in Designated Satellite Accumulation Area (SAA) Label->Accumulate Spill Spill or Exposure? Accumulate->Spill EHS Contact EHS for Waste Pickup End Disposal Complete EHS->End Spill->EHS No Emergency Follow Emergency Procedures Spill->Emergency Yes Emergency->Accumulate

Caption: Decision workflow for the safe disposal of this compound.

References

A Researcher's Guide to the Safe Handling of 5-Chloro-benzooxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. With this innovation comes the profound responsibility of ensuring the safety of the researchers at the forefront of discovery. This guide provides essential, immediate safety and logistical information for handling 5-Chloro-benzooxazole-2-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally analogous compounds, including other benzoxazole derivatives and carboxylic acids. It is imperative to always consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment.

Hazard Assessment: Understanding the Risks

Based on the toxicological profiles of similar chemical structures, this compound should be handled as a hazardous substance. The primary anticipated risks include:

  • Skin Irritation: Similar compounds are known to cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the powdered form of this compound may lead to respiratory irritation.[1][2][4]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[1][2]

  • Combustible Dust: As a powdered substance, it has the potential to form combustible dust concentrations in the air.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[1][5]Protects against airborne particles and splashes, preventing serious eye irritation.[1][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber). A fully buttoned, chemical-resistant lab coat.[1][5][6] Fully enclosed shoes made of a chemical-resistant material are mandatory.[1]Prevents direct skin contact, which can cause irritation.[1][5] Nitrile and butyl rubber offer good resistance to a range of chemicals.[5]
Respiratory Protection All handling of the solid compound should occur within a certified chemical fume hood to prevent the formation and inhalation of dust.[1][6] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator is required.[1][7]Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.[1][4]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.[8]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Don appropriate PPE prep2 Verify fume hood functionality prep1->prep2 prep3 Designate and prepare a work area prep2->prep3 handle1 Weigh the compound in the fume hood prep3->handle1 handle2 Use a spatula for transfer to minimize dust handle1->handle2 handle3 Slowly add solid to solvent to prevent splashing handle2->handle3 post1 Decontaminate all surfaces and equipment handle3->post1 post2 Segregate and label all waste post1->post2 post3 Doff PPE in the correct order post2->post3 disp1 Store waste in a designated hazardous waste area post3->disp1 disp2 Arrange for pickup by EHS disp1->disp2

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocol

Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize exposure to dust and vapors.[1][6]

  • Ventilation: Before starting any work, ensure that the chemical fume hood is functioning correctly.[1]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[4]

Handling Procedures:

  • Weighing and Transferring: When weighing and transferring the solid compound, use a spatula and avoid actions that could generate dust, such as pouring from a height.[1]

  • In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[1]

  • General Practices: Never pipette by mouth.[8][9] Avoid contact with skin and eyes.[3] Do not eat, drink, or smoke in laboratory areas.[1][8]

Post-Handling Procedures:

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment after use.[6][8]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][8][10]

Disposal Plan:

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1][11] The compound should not be disposed of down the drain or in regular trash.[11]

  • Waste Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[11]

  • Final Disposal: The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6] All waste disposal must be in accordance with all applicable federal, state, and local environmental regulations.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8][12]

  • Skin Contact: Wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][4] Seek medical attention if irritation persists.[2]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[4]

  • Spills: For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[11] Moisten the material slightly with water to prevent it from becoming airborne if necessary.[11] Place all contaminated materials into a sealed container for disposal as hazardous waste.[11]

By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.